(4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1)
Description
Properties
IUPAC Name |
(2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-4-7-5-8(9(11)12)10(2)6-7;/h7-8H,3-6H2,1-2H3,(H,11,12);1H/t7-,8+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLBKTSQKYGOOA-WLYNEOFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628392 | |
| Record name | (4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6734-79-8 | |
| Record name | (4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4R)-1-Methyl-4-propyl-L-proline Hydrochloride: From Discovery to Application
This guide provides a comprehensive technical overview of (4R)-1-Methyl-4-propyl-L-proline hydrochloride, a pivotal molecule in the landscape of antibacterial drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, synthesis, physicochemical properties, and its role in the development of novel therapeutics.
Introduction: A Key Building Block in Antibiotic Development
(4R)-1-Methyl-4-propyl-L-proline hydrochloride is a synthetic amino acid derivative that holds significant importance as a key structural component of the lincosamide antibiotic, lincomycin.[1] The emergence of antibiotic-resistant bacterial strains has fueled the exploration of novel antibiotic analogs, positioning this proline derivative as a critical starting material and research tool in medicinal chemistry. Its unique stereochemistry and chemical functionalities make it an ideal scaffold for the synthesis of next-generation antibiotics aimed at overcoming microbial resistance.
Discovery and Historical Context: A Tale of Two Moieties
The story of (4R)-1-Methyl-4-propyl-L-proline hydrochloride is intrinsically linked to the discovery of lincomycin. First isolated in the 1960s from the soil bacterium Streptomyces lincolnensis, lincomycin was found to be a conjugate of two distinct molecules: a sugar derivative and the amino acid (4R)-1-Methyl-4-propyl-L-proline.[1]
The biosynthesis of the 4-alkyl-L-proline core of lincomycin is a fascinating example of nature's chemical ingenuity. It begins with the common amino acid L-tyrosine and proceeds through a series of enzymatic transformations, including oxidative ring opening of L-3,4-dihydroxyphenylalanine (L-DOPA), to construct the unique 4-propyl-L-proline scaffold.[2][3] This biosynthetic pathway highlights the specialized metabolic capabilities of microorganisms in producing complex bioactive molecules.
Initially, (4R)-1-Methyl-4-propyl-L-proline was primarily obtained through the chemical degradation of lincomycin. However, the demand for this compound as a versatile building block for the synthesis of lincomycin analogs spurred the development of stereoselective synthetic routes.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (4R)-1-Methyl-4-propyl-L-proline hydrochloride is essential for its application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ClNO₂ | [4] |
| Molecular Weight | 207.70 g/mol | [4] |
| CAS Number | 6734-79-8 | [4] |
| IUPAC Name | (2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid;hydrochloride | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water |
Note: Some properties like appearance and solubility are general characteristics and may vary based on the specific batch and purity.
Synthesis and Manufacturing
The synthesis of (4R)-1-Methyl-4-propyl-L-proline hydrochloride can be approached through two primary strategies: hydrolysis of the natural product lincomycin and de novo stereoselective synthesis.
Hydrolysis of Lincomycin
A common and historically significant method for obtaining (4R)-1-Methyl-4-propyl-L-proline is through the acid or base-mediated hydrolysis of lincomycin.[1] This process cleaves the amide bond connecting the amino acid and the sugar moiety.
Experimental Protocol: Proposed Method for Acid Hydrolysis of Lincomycin
Disclaimer: This is a proposed protocol based on general chemical principles of amide hydrolysis. Researchers should consult specific literature for optimized and validated procedures.
-
Dissolution: Dissolve lincomycin hydrochloride in a suitable acidic medium, such as 6M hydrochloric acid.
-
Heating: Heat the reaction mixture under reflux for several hours to ensure complete cleavage of the amide bond. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After cooling to room temperature, the reaction mixture is typically concentrated under reduced pressure to remove the excess acid.
-
Purification: The crude product, containing (4R)-1-Methyl-4-propyl-L-proline hydrochloride and the sugar derivative, is then purified. This can be achieved through techniques such as ion-exchange chromatography or crystallization to isolate the desired amino acid hydrochloride salt.
Stereoselective Synthesis
While hydrolysis is a viable route, de novo synthesis offers greater control and the ability to produce analogs with diverse functionalities. The stereoselective synthesis of 4-substituted prolines is a well-established area of organic chemistry. A notable approach involves starting from a readily available chiral precursor, such as L-hydroxyproline.
Key Steps in the Stereoselective Synthesis of 4-Propyl-L-proline Derivatives (based on the synthesis of the 4S-epimer): [1]
-
Protection: The synthesis typically begins with the protection of the amine and carboxylic acid functionalities of a suitable proline precursor.
-
Oxidation: The hydroxyl group at the C4 position is oxidized to a ketone.
-
Wittig Reaction: A Wittig reaction is employed to introduce the propyl group. This step is crucial for establishing the carbon skeleton.
-
Stereoselective Reduction: The double bond introduced by the Wittig reaction is stereoselectively reduced. The choice of catalyst and reaction conditions is critical to achieve the desired stereochemistry at the C4 position.
-
N-Methylation: The secondary amine is methylated to introduce the N-methyl group.
-
Deprotection and Salt Formation: The protecting groups are removed, and the final product is isolated as the hydrochloride salt.
Mechanism of Action and Biological Relevance
The primary biological significance of (4R)-1-Methyl-4-propyl-L-proline hydrochloride lies in its role as a constituent of lincomycin. As part of the lincomycin molecule, it contributes to the overall shape and physicochemical properties that allow the antibiotic to bind to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.
While the intrinsic biological activity of (4R)-1-Methyl-4-propyl-L-proline hydrochloride as an isolated compound is not extensively studied, proline and its analogs are known to play diverse roles in biology. Proline-rich motifs are crucial for protein-protein interactions and are involved in various signaling pathways.[5] Some proline analogs have been shown to influence the hypoxia-inducible factor (HIF) signaling pathway.[6] Further research is warranted to explore any potential standalone pharmacological activities of this particular proline derivative.
Applications in Drug Development
The principal application of (4R)-1-Methyl-4-propyl-L-proline hydrochloride in drug development is as a starting material for the semi-synthesis of novel lincosamide antibiotics. By modifying the structure of this proline derivative, medicinal chemists can create a library of lincomycin analogs with potentially improved properties, such as:
-
Enhanced potency against resistant bacterial strains.
-
Broadened spectrum of activity to target a wider range of pathogens.
-
Improved pharmacokinetic profiles , leading to better absorption, distribution, metabolism, and excretion (ADME) properties.
-
Reduced side effects compared to existing antibiotics.
The stereochemistry at the C4 position is a critical determinant of biological activity, and thus, having access to stereochemically pure (4R)-1-Methyl-4-propyl-L-proline hydrochloride is paramount for these synthetic efforts.
Conclusion
(4R)-1-Methyl-4-propyl-L-proline hydrochloride is more than just a chemical reagent; it is a key piece in the ongoing battle against antibiotic resistance. Its journey from a component of a natural product to a versatile synthetic building block exemplifies the synergy between natural product chemistry and modern medicinal chemistry. As researchers continue to explore the vast chemical space of antibiotic analogs, the demand for and importance of this unique proline derivative will undoubtedly continue to grow. This guide serves as a foundational resource for scientists and researchers dedicated to the discovery and development of new medicines to combat infectious diseases.
References
-
PubChem. (4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]
-
Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway. (2014). PMC. [Link]
-
Sathyamoorthi, S., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. MDPI. [Link]
-
Sathyamoorthi, S., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. MDPI. [Link]
-
Kadlcik, S., et al. (2016). New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond? Frontiers in Microbiology. [Link]
-
Kadlcik, S., et al. (2016). New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond? ResearchGate. [Link]
-
Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. (2024). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1) | C9H18ClNO2 | CID 22802137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. benchchem.com [benchchem.com]
The Pivotal Role of (4R)-1-Methyl-4-propyl-L-proline in Lincomycin Biosynthesis: A Technical Guide
Abstract
Lincomycin, a lincosamide antibiotic produced by the soil bacterium Streptomyces lincolnensis, has long been a cornerstone in the treatment of Gram-positive bacterial infections.[1] Its unique structure, an amide linkage between a sugar moiety (methylthiolincosamide) and an unusual amino acid derivative, (4R)-1-Methyl-4-propyl-L-proline, underpins its biological activity. This technical guide provides an in-depth exploration of the biosynthesis of this critical amino acid component, detailing the enzymatic cascade that transforms the common amino acid L-tyrosine into the specialized propylhygric acid moiety. We will dissect the function of each biosynthetic enzyme, present methodologies for their characterization, and offer insights into the genetic manipulation of the producing organism. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the molecular craftsmanship behind this important antibiotic.
Introduction: The Bifurcated Pathway to a Potent Antibiotic
The biosynthesis of lincomycin is a fascinating example of modular natural product assembly, proceeding through a bifurcated pathway where the two primary precursors are synthesized independently before their eventual condensation.[2] One branch is dedicated to the synthesis of the amino-octose sugar, methylthiolincosamide (MTL). The other, which is the focus of this guide, orchestrates the intricate conversion of L-tyrosine into (4R)-1-Methyl-4-propyl-L-proline. This transformation involves a series of remarkable enzymatic reactions, including hydroxylation, aromatic ring cleavage, C-C bond cleavage, methylation, cyclization, and reduction, all encoded within the lincomycin biosynthetic gene cluster (lmb). Understanding this pathway not only illuminates the fundamental biochemistry of natural product synthesis but also provides a roadmap for bioengineering novel lincosamide derivatives with enhanced therapeutic properties.
The Biosynthetic Blueprint: From L-Tyrosine to the Propylproline Moiety
The journey from L-tyrosine to the final (4R)-1-Methyl-4-propyl-L-proline component of lincomycin is a multi-step enzymatic cascade. The key enzymes involved in this transformation are LmbB2, LmbB1, LmbW, LmbA, LmbX, LmbY, and LmbJ.
Initial Steps: Aromatic Ring Activation and Cleavage
The pathway commences with the activation of the L-tyrosine ring, a process catalyzed by two key enzymes:
-
LmbB2 (Tyrosine Hydroxylase): This heme-containing enzyme initiates the pathway by hydroxylating L-tyrosine at the C-3 position to yield L-3,4-dihydroxyphenylalanine (L-DOPA).[3] Unlike typical tyrosine hydroxylases, LmbB2 is an unusual heme protein.[3]
-
LmbB1 (L-DOPA 2,3-Dioxygenase): Following hydroxylation, LmbB1, an extradiol-cleaving dioxygenase, catalyzes the cleavage of the aromatic ring of L-DOPA between carbons 2 and 3.[4] This reaction is a critical step in dismantling the stable aromatic system to form a linear precursor. The purified LmbB1 protein exhibits a K_m for L-DOPA of 258.3 µM.[4]
The Core Transformation: C-C Bond Cleavage and Alkylation
The subsequent steps involve a series of unique enzymatic reactions that modify the linear precursor, setting the stage for cyclization:
-
LmbW (C-Methyltransferase): A crucial modification is the methylation of an intermediate derived from the L-DOPA cleavage product. LmbW is an S-adenosylmethionine (SAM)-dependent methyltransferase that adds a methyl group, which will ultimately become part of the propyl side chain.
-
LmbA (γ-Glutamyltransferase): LmbA is a putative γ-glutamyltransferase that plays a vital role in an unprecedented C-C bond cleavage reaction. It is proposed to indirectly cleave off an oxalyl residue by transiently attaching a glutamate to the LmbW product.[5][6] This novel mechanism is a key step in shortening the carbon backbone to form the proline ring precursor.[5][6]
Final Assembly of 4-propyl-L-proline (PPL)
The modified linear precursor is then cyclized and reduced to form 4-propyl-L-proline (PPL):
-
LmbX (Isomerase): LmbX is believed to be an isomerase that facilitates the transformation of its substrate into a form suitable for reduction by LmbY.[6]
-
LmbY (Reductase): LmbY, a putative F420-dependent reductase, is thought to catalyze two reduction steps to convert the cyclized intermediate into the final 4-propyl-L-proline (PPL).[7]
N-Methylation and Condensation
With PPL synthesized, the final steps involve its modification and incorporation into the lincomycin scaffold:
-
LmbJ (N-Methyltransferase): LmbJ is an S-adenosylmethionine (SAM)-dependent N-methyltransferase that catalyzes the final step in the formation of the amino acid moiety, the methylation of the nitrogen atom of the pyrrolidine ring of N-demethyllincomycin (the condensed product of PPL and MTL) to form lincomycin.[8][9]
-
LmbC, LmbD, and LmbN (Condensation Machinery): The 4-propyl-L-proline is first activated by LmbC, an adenylation domain.[10] It is then condensed with the sugar moiety, methylthiolincosamide (MTL), in a reaction mediated by LmbD and the peptidyl carrier protein LmbN.[10]
The complete biosynthetic pathway from L-tyrosine to the incorporation of (4R)-1-Methyl-4-propyl-L-proline into lincomycin is depicted in the following diagram:
Caption: Biosynthetic pathway of the propylproline moiety of lincomycin.
Quantitative Insights: Enzymatic Parameters
The biochemical characterization of the enzymes in the propylproline biosynthetic pathway provides crucial quantitative data for understanding their catalytic efficiencies and substrate specificities.
| Enzyme | Substrate(s) | K_m | k_cat | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| LmbB1 | L-DOPA | 258.3 µM | - | - | [4] |
| LmbC | 4-propyl-L-proline (PPL) | 0.23 ± 0.02 mM | 1.12 ± 0.03 min⁻¹ | 8.1 x 10¹ | [PLOS ONE, 2013] |
| L-proline | 0.44 ± 0.07 mM | 0.003 ± 0.0001 min⁻¹ | 1.1 x 10⁻¹ | [PLOS ONE, 2013] | |
| LmbJ | N-demethyllincomycin | 0.12 ± 0.01 mM | - | - | [8] |
| S-adenosylmethionine (SAM) | 0.08 ± 0.01 mM | - | - | [8] |
Note: Data for all enzymes in the pathway is not publicly available. This table represents a compilation of reported values.
Experimental Protocols: Unraveling the Biosynthetic Machinery
Elucidating the function of the lmb gene products has relied on a combination of genetic manipulation of S. lincolnensis and in vitro biochemical assays with purified recombinant enzymes.
Gene Inactivation in Streptomyces lincolnensis
Creating targeted gene knockouts is a fundamental technique to probe the function of biosynthetic genes. A common method involves homologous recombination using a temperature-sensitive vector like pKC1139.
Caption: Workflow for gene inactivation in S. lincolnensis.
Protocol: Gene Inactivation using pKC1139
-
Construction of the Knockout Plasmid:
-
Amplify ~1.5-2.0 kb DNA fragments corresponding to the upstream and downstream flanking regions of the target lmb gene from S. lincolnensis genomic DNA using high-fidelity PCR.
-
Clone the amplified flanking regions into the temperature-sensitive E. coli-Streptomyces shuttle vector pKC1139.
-
-
Transformation into E. coli :
-
Transform the constructed knockout plasmid into a non-methylating E. coli strain, such as ET12567/pUZ8002, to ensure the plasmid DNA is not degraded by the Streptomyces restriction systems.
-
-
Intergeneric Conjugation:
-
Grow the E. coli donor strain containing the knockout plasmid and the S. lincolnensis recipient strain separately to mid-log phase.
-
Mix the donor and recipient cultures and plate them on a suitable medium (e.g., MS agar) to allow for conjugation.
-
-
Selection of Single-Crossover Mutants:
-
Overlay the conjugation plates with an appropriate antibiotic (e.g., apramycin to select for the vector) and incubate at a non-permissive temperature for pKC1139 replication (e.g., 37°C). This selects for clones where the plasmid has integrated into the chromosome via a single homologous recombination event.
-
-
Selection of Double-Crossover Mutants:
-
Propagate the single-crossover mutants in non-selective liquid medium for several rounds to facilitate a second homologous recombination event, which will excise the plasmid backbone.
-
Plate the culture on non-selective medium and then replica-plate onto medium with and without the selection antibiotic (apramycin). Colonies that are sensitive to the antibiotic are potential double-crossover mutants where the target gene has been replaced by the construct on the plasmid.
-
-
Verification:
-
Confirm the gene deletion in the antibiotic-sensitive colonies by PCR using primers flanking the target gene and by Southern blot analysis.
-
In Vitro Enzymatic Assays
Protocol: In Vitro Assay for LmbW (C-Methyltransferase)
This protocol is adapted from the described in vitro testing of LmbW.[5]
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Purified recombinant LmbW enzyme (1 mg/mL)
-
Substrate (the cyclic imine/enamine tautomers post-LmbB1 reaction) (4 mM)
-
S-adenosylmethionine (SAM) (4 mM)
-
Glycine buffer (40 mM, pH 9.5)
-
-
The total reaction volume is 100 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 28°C for 1 hour.
-
-
Reaction Termination:
-
Stop the reaction by adding 1 µL of formic acid.
-
-
Analysis:
-
Analyze the reaction products by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the methylated intermediate.
-
Conclusion and Future Perspectives
The biosynthesis of (4R)-1-Methyl-4-propyl-L-proline is a testament to the metabolic ingenuity of Streptomyces lincolnensis. The intricate enzymatic cascade that converts a common amino acid into a highly specialized building block for a potent antibiotic highlights the vast potential for biocatalysis in generating chemical diversity. A thorough understanding of this pathway, from the individual enzyme mechanisms to the genetic regulation of the lmb cluster, is paramount for future endeavors in synthetic biology and drug discovery. The protocols and data presented in this guide provide a framework for researchers to further explore this fascinating biosynthetic pathway. Future work may focus on the detailed structural and mechanistic characterization of all the enzymes, which could enable rational engineering to produce novel lincomycin analogs with improved efficacy, expanded spectrum of activity, and better resistance profiles. The continued exploration of nature's biosynthetic machinery will undoubtedly fuel the next generation of antibiotic development.
References
-
Characterization of N-demethyllincomycin-methyltransferase. (n.d.). Masaryk University. Available at: [Link]
-
Proposed propylproline biosynthetic sub-pathway of the lincomycin (A) biosynthesis. (n.d.). ResearchGate. Available at: [Link]
-
Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A. (2020). PNAS. Available at: [Link]
-
Functions of LmbX and LmbY. (A) Proposed mechanism of LmbX and LmbY... (n.d.). ResearchGate. Available at: [Link]
-
The genes lmbB1 and lmbB2 of Streptomyces lincolnensis encode enzymes involved in the conversion of L-tyrosine to propylproline during the biosynthesis of the antibiotic lincomycin A. (1998). PubMed. Available at: [Link]
-
Genetic Manipulation of Streptomyces Species. (2017). PMC - NIH. Available at: [Link]
-
Streptomyces lincolnensis. (2026). Grokipedia. Available at: [Link]
-
New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond? (2016). Frontiers in Microbiology. Available at: [Link]
-
pKC1139 vector map and sequence. (n.d.). NovoPro Bioscience Inc. Available at: [Link]
-
The lincomycin biosynthetic pathway. Gray background highlights the... (n.d.). ResearchGate. Available at: [Link]
-
CRISPR–Cas9, CRISPRi and CRISPR-BEST-mediated genetic manipulation in streptomycetes. (2020). Nature Protocols. Available at: [Link]
-
The Novel Transcriptional Regulator LmbU Promotes Lincomycin Biosynthesis through Regulating Expression of Its Target Genes in Streptomyces lincolnensis. (2018). PMC - NIH. Available at: [Link]
-
An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35. (2017). PMC - NIH. Available at: [Link]
-
Molecular basis for the diversification of lincosamide biosynthesis by pyridoxal phosphate-dependent enzymes. (2024). PMC - NIH. Available at: [Link]
-
Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A. (2020). PNAS. Available at: [Link]
-
New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C-C Bond? (2016). PubMed. Available at: [Link]
-
Amplification of lmbB1 gene in Streptomyces lincolnensis improves quantity and quality of lincomycin A fermentation. (2020). PubMed. Available at: [Link]
-
Engineering. (2022). iGEM 2022. Available at: [Link]
-
Lincomycin Biosynthesis Involves a Tyrosine Hydroxylating Heme Protein of an Unusual Enzyme Family. (2013). PMC - NIH. Available at: [Link]
-
Three new LmbU targets outside lmb cluster inhibit lincomycin biosynthesis in Streptomyces lincolnensis. (2020). PMC - NIH. Available at: [Link]
-
-
Gamma GT Test Kit. (n.d.). Adveeta Biotech. Available at: [Link]
-
-
GAMMA GT. (n.d.). ClearChem Diagnostics. Available at: [Link]
-
New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond? (2016). ResearchGate. Available at: [Link]
-
Characterization of the histone methyltransferase PRDM9 using biochemical, biophysical and chemical biology techniques. (2014). PubMed. Available at: [Link]
Sources
- 1. Lincosamide Synthetase—A Unique Condensation System Combining Elements of Nonribosomal Peptide Synthetase and Mycothiol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lincomycin Biosynthesis Involves a Tyrosine Hydroxylating Heme Protein of an Unusual Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The genes lmbB1 and lmbB2 of Streptomyces lincolnensis encode enzymes involved in the conversion of L-tyrosine to propylproline during the biosynthesis of the antibiotic lincomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond? [frontiersin.org]
- 6. New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C-C Bond? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dspace.cuni.cz [dspace.cuni.cz]
- 9. Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Pivotal Role of (4R) Stereochemistry in Proline Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Proline, the only proteinogenic secondary amino acid, imposes unique conformational constraints on the polypeptide backbone, profoundly influencing protein structure and function. Substitution at the C4 position of the pyrrolidine ring, particularly with a (4R) stereochemistry, introduces a powerful tool for modulating these constraints. This in-depth technical guide explores the fundamental principles governing the biological significance of the (4R) configuration in proline derivatives. We will delve into the stereoelectronic effects that dictate conformational preferences, the critical role of (4R)-hydroxyproline in collagen stability, and the strategic application of (4R)-substituted prolines in protein engineering and drug design. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these powerful chemical entities.
The Conformational Landscape of Proline: The Significance of Ring Puckering
The pyrrolidine ring of proline is not planar and exists in two primary puckered conformations: Cγ-exo (UP) and Cγ-endo (DOWN).[1][2] This puckering is defined by the position of the Cγ atom relative to the plane formed by the other four ring atoms.[2][3] The puckering state is intrinsically linked to the backbone dihedral angles (φ and ψ) and the cis/trans isomerization of the preceding peptide bond.[4][5]
-
Cγ-exo (UP) pucker: Generally favors a trans conformation of the preceding peptide bond. This conformation is prevalent in the polyproline II (PPII) helix, a key structural motif in many proteins, including collagen.[6][7]
-
Cγ-endo (DOWN) pucker: Is more compatible with a cis peptide bond.[4]
The ability to control the equilibrium between these two puckering states is a cornerstone of engineering protein stability and function.
The Gauche Effect: A Stereoelectronic Rationale for (4R) Dominance
The introduction of an electronegative substituent at the C4 position of the proline ring profoundly influences its puckering preference through stereoelectronic effects, primarily the gauche effect.[5][8]
When an electronegative atom (like the oxygen in a hydroxyl group or fluorine) is in the (4R) position, it creates a strong preference for the Cγ-exo pucker.[5][8][9] This is due to a stabilizing hyperconjugative interaction between the C-H bond on the δ-carbon and the antibonding orbital (σ*) of the C4-substituent bond. This interaction is maximized in the gauche conformation, which corresponds to the Cγ-exo pucker.[5] Conversely, a (4S) substituent favors the Cγ-endo pucker.[5][7]
This stereoelectronic control allows for the rational design of proline derivatives that can pre-organize a peptide backbone into a desired conformation, thereby enhancing stability.[10]
Caption: Stereoelectronic control of proline ring pucker by 4-substituents.
(4R)-Hydroxyproline: The Key to Collagen's Strength
The most abundant post-translational modification in humans is the hydroxylation of proline to (2S,4R)-4-hydroxyproline (Hyp).[11] This modification is critical for the stability of collagen, the most abundant protein in mammals.[8][12][13]
Collagen's structure is a triple helix of polypeptide chains, each of which adopts a left-handed polyproline II (PPII) helix.[8] The repeating sequence is typically Gly-Xaa-Yaa, where Xaa is often proline and Yaa is frequently (4R)-hydroxyproline.[8]
The hydroxylation of proline to Hyp at the Yaa position is catalyzed by prolyl 4-hydroxylases (P4Hs).[11][14][15] The (4R)-hydroxyl group plays a crucial role in stabilizing the collagen triple helix.[8][12] This stabilization arises from the stereoelectronically enforced Cγ-exo pucker, which pre-organizes the polypeptide chain in the required PPII conformation, reducing the entropic cost of folding.[8][10] While it was once thought that hydrogen bonds involving the hydroxyl group were the primary stabilizing factor, it is now understood that the stereoelectronic effect is dominant.[12]
The Prolyl 4-Hydroxylase (P4H) Catalytic Cycle
P4Hs are non-heme iron dioxygenases that require Fe²⁺, 2-oxoglutarate, and O₂ as co-substrates.[11][14] Ascorbate (Vitamin C) is also required as a cofactor to reduce the iron center back to its active Fe²⁺ state in uncoupled reaction cycles.[11][14] The enzyme specifically recognizes proline residues within the X-Pro-Gly sequence of protocollagen chains and catalyzes the stereospecific hydroxylation at the 4R position.[11][14]
Caption: Catalytic cycle of Prolyl 4-Hydroxylase (P4H).
Applications in Drug Design and Protein Engineering
The ability to dictate the conformational preferences of proline residues makes (4R)-substituted derivatives powerful tools in drug design and protein engineering.
Enhancing Protein and Peptide Stability with (4R)-Fluoroproline
(2S,4R)-4-fluoroproline ((4R)-FPro) is a synthetic proline analog where the hydroxyl group is replaced by fluorine. Fluorine is more electronegative than oxygen, resulting in an even stronger stereoelectronic preference for the Cγ-exo pucker.[9][16]
Incorporating (4R)-FPro into peptides and proteins can significantly enhance their thermal and conformational stability.[10][17][18][19] This is because the fluorinated proline pre-organizes the polypeptide backbone into the desired conformation, reducing the entropic penalty of folding.[10] For example, replacing proline with (4R)-FPro in ubiquitin, a protein where all three native prolines adopt a Cγ-exo pucker, resulted in a significant increase in stability.[10]
Table 1: Thermodynamic Effects of (4R)-Substitutions on Collagen Model Peptides
| Peptide | Melting Temperature (Tm) | ΔH (kcal/mol) | ΔS (cal/mol·K) | Stabilizing Factor |
| (Pro-Pro-Gly)₁₀ | 24°C | - | - | Reference |
| (Pro-Hyp-Gly)₁₀ | 58°C | Increased | Increased | Enthalpic |
| (Pro-(4R)-FPro-Gly)₁₀ | 41°C | Decreased | Decreased | Entropic |
Data synthesized from references[17][18][20]. Note that absolute values can vary with experimental conditions.
The enhanced stability from (4R)-Hyp is primarily enthalpic, likely due to favorable hydration networks.[17][18] In contrast, the stability enhancement from (4R)-FPro is predominantly entropic, stemming from the pre-organization of the polypeptide chain.[17][18][20]
(4R)-Substituted Prolines as Scaffolds in Drug Discovery
The conformationally constrained nature of the proline ring makes it an attractive scaffold for designing peptidomimetics and small molecule inhibitors. The (4R) configuration can be used to orient functional groups in a precise three-dimensional arrangement to optimize interactions with a biological target.
For instance, (4R)-aminoproline (Amp) is a naturally occurring analog that can introduce pH-responsiveness into peptides due to the pKa of its side-chain amino group being near physiological pH.[21][22] This property can be exploited in designing drug delivery systems that release their payload in specific cellular compartments with different pH environments.[21][22]
Experimental Protocols
Synthesis of (4R)-Substituted Proline Derivatives
A common strategy for synthesizing various (4R)-substituted prolines is to start from the commercially available and relatively inexpensive (2S,4R)-4-hydroxyproline.[23] Stereospecific modification of the hydroxyl group allows access to a wide range of derivatives.[5]
Protocol: Synthesis of a 4R-Azidoproline Derivative on Solid Phase (Proline Editing) [5]
-
Incorporate Fmoc-(4R)-Hyp-OH: Synthesize the desired peptide on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS), incorporating Fmoc-(4R)-Hyp-OH at the desired position.
-
Sulfonylation: After peptide assembly, treat the resin-bound peptide with a sulfonylating agent (e.g., p-nosyl chloride or mesyl chloride) and a base (e.g., collidine) in a suitable solvent like dichloromethane (DCM) to convert the hydroxyl group into a good leaving group.
-
Azide Substitution (Sₙ2 reaction): Treat the sulfonated peptide with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). This proceeds via an Sₙ2 reaction, resulting in inversion of stereochemistry to yield a (4S)-azidoproline residue. To obtain the (4R)-azidoproline, a double inversion is required, often starting with a Mitsunobu reaction to invert the initial (4R)-hydroxyl to a (4S)-ester, followed by the sulfonylation and azide substitution to revert to the (4R) configuration.[5]
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: Purify the resulting peptide containing the (4R)-azidoproline residue by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for solid-phase synthesis of a 4-substituted proline derivative.
Analytical Techniques for Stereoisomer Determination
Distinguishing between (4R) and (4S) isomers is critical. Chiral chromatography is the most common and reliable method.
Protocol: Enantiomeric Separation of Proline Derivatives by Chiral HPLC [24][25]
-
Derivatization (if necessary): Proline and its simple derivatives lack a strong chromophore for UV detection. Derivatize the amino group with a fluorescent tag like 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) to enable sensitive detection.[24][25]
-
Dissolve the proline derivative sample in a suitable buffer.
-
Add a solution of NBD-Cl in ethanol.
-
Heat the mixture (e.g., 60°C for 10 minutes) to complete the reaction.[25]
-
-
HPLC Analysis:
-
Column: Use a chiral stationary phase column, such as a CHIRALPAK IA or AD-H.[25]
-
Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of hexane and ethanol with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape.[24] For the derivatized proline, an isocratic mobile phase of 0.1% TFA in ethanol can be effective.[25]
-
Flow Rate: Set a flow rate of approximately 0.5-1.0 mL/min.
-
Detection: Use a UV or fluorescence detector set to the appropriate wavelength for the derivatizing agent (e.g., 464 nm for NBD).[25]
-
-
Data Analysis: The two enantiomers will elute at different retention times, allowing for their separation and quantification.
Conclusion
The (4R) configuration in proline derivatives is a powerful determinant of molecular conformation with profound biological consequences. Through stereoelectronic control, this specific stereochemistry enforces a Cγ-exo ring pucker that is fundamental to the structural integrity of collagen and can be exploited to enhance the stability of other proteins and peptides. For drug development professionals and researchers, a thorough understanding of these principles is essential for the rational design of novel therapeutics, peptidomimetics, and engineered proteins with improved properties. The continued exploration of diverse (4R)-substitutions on the proline scaffold promises to unlock new opportunities in chemical biology and medicine.
References
- Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. New Journal of Chemistry.
- In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix.
- Different Effects of 4-Hydroxyproline and 4-Fluoroproline on the Stability of Collagen Triple Helix.
- Different Effects of 4-Hydroxyproline and 4-Fluoroproline on the Stability of Collagen Triple Helix. American Chemical Society.
- Application of (4 R )-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. New Journal of Chemistry (RSC Publishing).
- COLLAGEN STRUCTURE AND STABILITY.
- Conformational preference and cis-trans isomerization of 4(R)-substituted proline residues.
- Synthetic Studies on L-Proline and (4R)
- Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. PubMed.
- Protein hydroxylation: prolyl 4-hydroxylase, an enzyme with four cosubstrates and a multifunctional subunit. PubMed.
- Fluoroprolines as Tools for Protein Design and Engineering.
- Prolyl 4-hydroxylases, key enzymes in the synthesis of collagens and regulation of the response to hypoxia, and their roles as tre
- Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability.
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
- Prolyl 4-hydroxylase. PubMed Central.
- Conformational landscape of substituted prolines. PubMed Central.
- Proline puckering parameters for collagen structure simul
- The flexibility in the proline ring couples to the protein backbone. PubMed Central.
- The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. PubMed Central.
- Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin.
- The puckering free-energy surface of proline. AIP Publishing.
- Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry.
- Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. PubMed Central.
- Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC.
- Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Impactfactor.
- Hydroxyproline. Wikipedia.
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. The flexibility in the proline ring couples to the protein backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 14. Protein hydroxylation: prolyl 4-hydroxylase, an enzyme with four cosubstrates and a multifunctional subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 24. researchgate.net [researchgate.net]
- 25. impactfactor.org [impactfactor.org]
natural occurrence of 4-propyl-L-proline derivatives
An In-depth Technical Guide to the Natural Occurrence of 4-Propyl-L-proline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Alkyl-L-proline derivatives, particularly (2S,4R)-4-propyl-L-proline (PPL), are rare, non-proteinogenic amino acids that serve as critical structural components for several classes of potent, naturally occurring bioactive compounds. These are not widespread in nature but are concentrated in specific microbial lineages, primarily bacteria of the genus Streptomyces. PPL is a key building block for the clinically important lincosamide antibiotic, lincomycin; the sequence-selective DNA-alkylating antitumor agents, pyrrolo[1][2]benzodiazepines (PBDs); and the microbial hormone, hormaomycin.[1] The presence of the 4-propyl moiety is crucial, as it significantly enhances the biological efficacy of the parent molecule compared to analogues incorporating standard L-proline.[1] The biosynthesis of PPL is a complex, specialized pathway originating from L-tyrosine, involving a novel C-C bond cleavage mechanism that has been a subject of significant research.[1][3] Understanding the natural occurrence, biosynthesis, and enzymatic incorporation of PPL provides a powerful platform for synthetic biology, mutasynthesis, and the rational design of new therapeutic agents with improved potency and pharmacological profiles.
Introduction
Among the vast chemical diversity of natural products, molecules built from non-standard amino acid precursors often exhibit remarkable biological activities. (2S,4R)-4-propyl-L-proline is a chiral, non-proteinogenic amino acid that exemplifies this principle. Unlike its ubiquitous proteinogenic counterpart, L-proline, PPL is found in a limited but highly significant set of secondary metabolites.[1][4] Its rigid pyrrolidine ring, substituted with a propyl group at the C-4 position, imparts specific conformational properties and steric bulk that are fundamental to the bioactivity of the molecules it helps form.[2] This guide provides a detailed exploration of the natural sources of PPL derivatives, the intricate biosynthetic machinery responsible for their creation, their role in conferring potent biological activity, and the methodologies used to study and synthesize these valuable compounds.
Chapter 1: Natural Sources and Distribution
The occurrence of 4-propyl-L-proline is not ubiquitous but is rather restricted to specific secondary metabolic pathways in microorganisms, predominantly soil-dwelling bacteria of the order Actinomycetales. These bacteria are renowned for their prolific production of antibiotics and other bioactive compounds.
Microbial Origins
The primary producers of PPL-containing natural products are species within the genus Streptomyces.
-
Streptomyces lincolnensis : This bacterium is the natural source of lincomycin , a clinically used lincosamide antibiotic that functions by binding to the ribosome and inhibiting protein synthesis.[1]
-
Streptomyces griseoflavus : This species produces hormaomycin , a complex peptide lactone that acts as a microbial hormone, influencing cell differentiation and antibiotic production in a quorum-sensing-like manner.[1]
-
Various Actinomycetes : A range of different species produce pyrrolo[1][2]benzodiazepines (PBDs) , a class of potent antitumor compounds. PPL serves as a key precursor for the pyrrolidine ring of these DNA-interactive agents.[1]
Key PPL-Containing Natural Products
The integration of PPL is a hallmark of three distinct and pharmacologically important classes of natural products. The specific (4R) stereochemistry of the propyl group is the natural configuration found in these molecules.[2][5]
| Natural Product Class | Representative Molecule(s) | Source Organism (Example) | Core Biological Activity |
| Lincosamides | Lincomycin A, Lincomycin B | Streptomyces lincolnensis | Antibacterial (Ribosome Inhibition)[1][3] |
| Pyrrolobenzodiazepines | Anthramycin, Tomaymycin | Various Actinomycetes | Antitumor (DNA Alkylating Agent)[1] |
| Microbial Hormones | Hormaomycin | Streptomyces griseoflavus | Quorum Sensing, Morphogenesis[1] |
Distinction from Other Proline Derivatives
It is critical to distinguish PPL from other naturally occurring proline analogues to appreciate its unique role:
-
Hydroxyprolines : Trans-4-hydroxy-L-proline is a common post-translational modification in collagen but is hydroxylated after proline is incorporated into a peptide chain.[6] Free trans-4-hydroxy-L-proline can also be produced by microbial proline 4-hydroxylases.[6]
-
Methylprolines : 4-methylproline is another rare alkylated proline found in nonribosomal peptides produced by cyanobacteria, such as those from the genus Nostoc.[7] Its biosynthesis and incorporation machinery are distinct from that of PPL.
-
Pyrrolizidine Alkaloids : These compounds, found widely in plants, contain a bicyclic pyrrolizidine core structure.[8][9] While structurally related to proline, they are biosynthetically distinct and are not formed from PPL precursors.[10][11]
Chapter 2: The Biosynthetic Pathway of 4-Propyl-L-Proline
The biosynthesis of PPL is a specialized and enzymatically complex process that begins with the common proteinogenic amino acid L-tyrosine. The pathway was elucidated through a combination of gene inactivation experiments and in vitro functional tests with recombinant enzymes.[1]
From L-Tyrosine to a Cyclic Intermediate
The pathway commences with the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[3][12] The aromatic ring of L-DOPA then undergoes an extradiol cleavage, followed by cyclization to yield an α-ketoacid intermediate.[1]
The Core PPL Biosynthetic Steps
A revised scheme for the final steps of PPL biosynthesis has been proposed based on the lincomycin (Lmb) gene cluster.[1] This sequence involves a series of novel enzymatic transformations.
-
Methylation (LmbW) : The pathway intermediate is methylated by the enzyme LmbW.
-
C-C Bond Cleavage (LmbA) : A putative γ-glutamyltransferase, LmbA, catalyzes an unprecedented reaction. It is proposed to transiently attach a glutamate residue to the substrate, which facilitates the cleavage of a C-C bond to remove an oxalyl group. This represents a novel mechanism for this class of enzymes.[1]
-
Isomerization (LmbX) : The resulting product is converted by the isomerase LmbX into a conformation suitable for the final reduction step.
-
Reduction (LmbY) : The isomer is reduced by LmbY to complete the formation of (2S,4R)-4-propyl-L-proline (PPL).
Caption: Key steps in the chemical synthesis of the natural (4R)-epimer of PPL.
Chapter 5: Future Perspectives and Drug Development
The concentrated natural occurrence of PPL in potent bioactive metabolites makes its biosynthetic pathway a prime target for bioengineering and drug discovery.
-
Mutasynthesis and Precursor-Directed Biosynthesis : By feeding synthetic, non-natural PPL analogues (e.g., with butyl or pentyl side chains) to a mutant strain of S. lincolnensis blocked in PPL biosynthesis, it is possible to generate novel lincosamides with potentially superior antibacterial properties. *[1][3] Synthetic Biology : The entire PPL biosynthetic gene cluster can be expressed in a heterologous host, providing a platform for pathway engineering. Modifying the substrate specificity of enzymes like LmbC could enable the incorporation of an even wider variety of non-standard amino acids.
-
Rational Drug Design : The synthesis of PPL epimers, such as (4S)-1-methyl-4-propyl-L-proline, allows for detailed structure-activity relationship (SAR) studies. U[5][13]nderstanding how stereochemistry at the C-4 position impacts target binding is crucial for designing next-generation antibiotics and antitumor agents that can overcome existing resistance mechanisms.
By leveraging the foundational knowledge of how nature produces and utilizes 4-propyl-L-proline, researchers are well-equipped to develop new and more effective therapies for a range of human diseases.
References
-
Novotna, J., Olsovska, J., Novak, P., et al. (2016). New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond? Frontiers in Microbiology. [Link]
-
Kadlčík, S., Kučera, T., Chalupská, D., et al. (2013). Adaptation of an L-Proline Adenylation Domain to Use 4-Propyl-L-Proline in the Evolution of Lincosamide Biosynthesis. PLOS ONE. [Link]
-
Kadlčík, S., Kučera, T., Chalupská, D., et al. (2013). Adaptation of an L-proline adenylation domain to use 4-propyl-L-proline in the evolution of lincosamide biosynthesis. PubMed. [Link]
-
Saha, A., & Dudley, G. B. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). Molbank. [Link]
-
Wikipedia. Pyrrolizidine alkaloid. Wikipedia. [Link]
-
Kadlčík, S., et al. (2013). Adaptation of an L-proline adenylation domain to use 4-propyl-L-proline in the evolution of lincosamide biosynthesis. National Institutes of Health. [Link]
-
Saha, A., & Dudley, G. B. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). ResearchGate. [Link]
-
Wang, H., Fewer, D. P., Holm, L., et al. (2014). 4-Methylproline guided natural product discovery: co-occurrence of 4-hydroxy- and 4-methylprolines in nostoweipeptins and nostopeptolides. PubMed. [Link]
-
Luchterhand, R. D., & Lünsmann, V. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. [Link]
-
Moreira, R., Pereira, D. M., Valentão, P., & Andrade, P. B. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. National Institutes of Health. [Link]
-
Shibasaki, T., Mori, H., Chiba, S., et al. (2001). Microbial Proline 4-Hydroxylase Screening and Gene Cloning. National Institutes of Health. [Link]
-
Kaur, P., Chodisetti, B., & Kumar, K. S. (2013). Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status. PubMed Central. [Link]
-
Kowalczyk, M., & Mikołajczak, B. (2023). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. National Institutes of Health. [Link]
-
Moxley, M. A., & Becker, D. F. (2016). Role of Proline in Pathogen and Host Interactions. PubMed Central. [Link]
-
National Center for Biotechnology Information. L-Proline. PubChem Compound Database. [Link]
Sources
- 1. New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Adaptation of an L-Proline Adenylation Domain to Use 4-Propyl-L-Proline in the Evolution of Lincosamide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Microbial Proline 4-Hydroxylase Screening and Gene Cloning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Methylproline guided natural product discovery: co-occurrence of 4-hydroxy- and 4-methylprolines in nostoweipeptins and nostopeptolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 9. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adaptation of an L-Proline Adenylation Domain to Use 4-Propyl-L-Proline in the Evolution of Lincosamide Biosynthesis | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of the Proline Moiety in Lincosamide Antibiotics
Abstract
Lincosamide antibiotics, such as the clinically significant lincomycin, are potent inhibitors of bacterial protein synthesis. Their unique structure, a conjugate of an amino sugar (thiooctose) and an N-methyl-4-alkyl-L-proline moiety, is critical for their biological activity. While structurally similar, lincosamides like lincomycin and celesticetin derive their proline precursors from fundamentally different origins, representing a fascinating case of biosynthetic divergence. This guide provides a detailed technical exploration of the biosynthesis of the proline moiety in lincosamides, focusing on the complex and unusual pathway for 4-propyl-L-proline (PPL) formation in lincomycin, which originates from L-tyrosine. We will dissect the enzymatic cascade, from initial aromatic ring cleavage to a novel C-C bond scission, and the subsequent activation and condensation steps. This document is intended for researchers, scientists, and drug development professionals seeking a deep mechanistic understanding of this pathway for applications in biosynthetic engineering and the development of novel antibiotics.
Chapter 1: The Lincosamide Antibiotics: Structure and Significance
Lincosamides are a class of antibiotics produced by Streptomyces species that function by binding to the 23S portion of the 50S bacterial ribosomal subunit, interfering with protein synthesis in a bacteriostatic manner.[1][2] The two most studied natural lincosamides are lincomycin A, produced by Streptomyces lincolnensis, and celesticetin, produced by S. caelestis.[1][3]
The core structure of a lincosamide consists of a pyrrolidine ring (the proline moiety) linked via an amide bond to a pyranose moiety, specifically an eight-carbon thiooctose sugar.[1] The nature of the alkyl substitution on the proline ring significantly impacts the antibiotic's efficacy. Lincomycin A possesses a (2S,4R)-4-propyl-L-proline (PPL) unit, whereas celesticetin contains the more common proteinogenic L-proline.[4][5] This structural difference is a key determinant of their respective antibacterial potency, making the biosynthesis of the PPL precursor a subject of intense scientific interest.
Chapter 2: A Tale of Two Prolines: Divergent Biosynthetic Origins
The biosynthesis of lincosamides presents a remarkable example of evolutionary adaptation, particularly in the origin of the proline building block. The pathways diverge profoundly between lincomycin and celesticetin:
-
Celesticetin: The N-methyl-L-proline moiety in celesticetin is derived directly from the primary metabolite L-proline. The biosynthetic machinery simply activates and incorporates this readily available amino acid.[5]
-
Lincomycin: In contrast, the N-methyl-4-propyl-L-proline (PPL) of lincomycin is a specialized, "non-canonical" amino acid synthesized via a complex, multi-step pathway that begins with L-tyrosine.[4][5]
The genes responsible for PPL biosynthesis are present in the lincomycin biosynthetic gene cluster (lmb) but are notably absent from the celesticetin cluster (ccb).[4][6] Homologs of these genes are found in the biosynthetic clusters of other distinct natural products, such as the antitumor pyrrolobenzodiazepines (PBDs) and the microbial hormone hormaomycin, suggesting the acquisition of this entire sub-pathway by the lincomycin producer via horizontal gene transfer.[4][5][7] This acquisition provided an evolutionary advantage, leading to the production of a more potent antibiotic.
Chapter 3: The Core Pathway: Biosynthesis of 4-Propyl-L-Proline (PPL) from L-Tyrosine
The conversion of a common amino acid like L-tyrosine into the unique PPL structure involves a series of unusual enzymatic reactions, particularly those responsible for cleaving and refashioning the precursor's side chain. This pathway represents a fascinating intersection of anabolic and catabolic-like chemistry.[8][9]
Initial Reactions: Aromatic Ring Activation and Cleavage
The pathway is initiated by two key enzymes that prepare the stable aromatic ring of L-tyrosine for cleavage:
-
Ortho-hydroxylation: An L-tyrosine hydroxylase, LmbB2 , catalyzes the ortho-hydroxylation of L-tyrosine to produce L-3,4-dihydroxyphenylalanine (L-DOPA).[10] This step is crucial for activating the aromatic ring for subsequent cleavage.
-
Extradiol Cleavage: A non-heme 2,3-dioxygenase, LmbB1 , acts on L-DOPA to perform an extradiol cleavage of the aromatic ring.[8][10] The resulting semialdehyde intermediate spontaneously cyclizes to yield an unstable pyrroline product, setting the stage for the formation of the core proline ring.[10]
A Novel C-C Bond Cleavage Mechanism
One of the most enigmatic steps in the pathway is the removal of a two-carbon unit from the side chain of the pyrroline intermediate. Recent studies have proposed an unprecedented mechanism involving a putative γ-glutamyltransferase, LmbA .[11][12] Instead of direct C-C bond cleavage, LmbA is thought to catalyze the transient attachment of a glutamate residue to an intermediate, which indirectly facilitates the cleavage of an oxalyl residue.[11] This proposed role for a γ-glutamyltransferase in C-C bond scission is highly unusual and represents a novel catalytic function for this enzyme family.[11][12]
Final Tailoring and Reduction Steps
Following the key cleavage event, a series of tailoring enzymes complete the synthesis of PPL:
-
Methylation (LmbW): A methyltransferase modifies the intermediate.[11][12]
-
Isomerization (LmbX): An isomerase rearranges the molecule into a form suitable for reduction.[11][12][13]
-
Reduction (LmbY): Finally, a reductase catalyzes the reduction to yield the final product, (2S,4R)-4-propyl-L-proline (PPL).[11][12][13]
The complete biosynthetic pathway from L-tyrosine to PPL is summarized in the diagram below.
Diagram 1: Biosynthesis of 4-Propyl-L-proline (PPL) from L-Tyrosine.
Chapter 4: Proline Moiety Activation and Condensation
Once PPL is synthesized, it must be activated and condensed with the thiooctose sugar moiety to form the lincosamide scaffold. This process is handled by a system that combines elements of nonribosomal peptide synthetase (NRPS) machinery with unique enzymes.[14]
Substrate-Specific Adenylation
The first step is the activation of the proline derivative's carboxyl group. This is catalyzed by a stand-alone adenylation (A) domain enzyme, which activates its specific substrate using ATP to form an aminoacyl-AMP intermediate.[14]
-
In lincomycin biosynthesis, LmbC specifically recognizes and activates PPL.[4][5]
-
In celesticetin biosynthesis, the orthologous enzyme CcbC activates L-proline.[4][5]
The substrate specificity of these A-domains is a critical control point. Studies have shown that the binding pocket of LmbC has adapted to accommodate the bulkier propyl side chain of PPL, a key evolutionary step following the acquisition of the PPL biosynthetic genes.[5]
Carrier Protein-Mediated Condensation
The activated aminoacyl-AMP is then transferred to a carrier protein (CP), tethering it as a thioester. In lincomycin biosynthesis, this carrier is the N-terminal domain of LmbN (LmbN-CP) .[14] Finally, a condensation enzyme, LmbD (or CcbD in celesticetin), catalyzes the formation of the amide bond between the CP-tethered proline moiety and the amino group of the thiooctose sugar precursor, releasing the nascent lincosamide scaffold.[15]
Diagram 2: Workflow for PPL Activation and Condensation.
Chapter 5: Experimental Protocol: In Vitro Characterization of LmbA
To validate the proposed C-C bond cleavage activity of LmbA, a robust in vitro assay is essential. This protocol outlines a self-validating system to test the hypothesis.
Objective: To determine if recombinant LmbA can catalyze the conversion of the cyclized pyrroline intermediate (substrate) to the subsequent product in the PPL pathway in the presence of L-glutamate.
Methodology:
-
Recombinant Protein Expression and Purification:
-
Clone the lmbA gene into an expression vector (e.g., pET-28a with an N-terminal His6-tag).
-
Transform the construct into E. coli BL21(DE3).
-
Induce protein expression with IPTG at 16°C overnight.
-
Lyse cells and purify the His-tagged LmbA protein using Ni-NTA affinity chromatography.
-
Verify protein purity and concentration using SDS-PAGE and a Bradford assay.
-
-
Substrate Synthesis:
-
The pyrroline intermediate substrate is unstable. Therefore, it must be generated in situ immediately before the assay.
-
Incubate L-DOPA with purified recombinant LmbB1 in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) for 30 minutes at 30°C.
-
Terminate the LmbB1 reaction (e.g., by heat inactivation or rapid filtration) to provide the substrate for the LmbA assay.
-
-
In Vitro LmbA Assay:
-
Prepare reaction mixtures in triplicate as described in the table below. The exclusion of key components serves as a negative control, ensuring the observed activity is dependent on LmbA and glutamate.
-
Assay Components Table:
Component Reaction A (Complete) Reaction B (- LmbA) Reaction C (- Glutamate) LmbB1-generated Substrate 100 µM 100 µM 100 µM Purified LmbA 10 µM 0 µM 10 µM L-Glutamate 1 mM 1 mM 0 mM | Reaction Buffer | to 100 µL | to 100 µL | to 100 µL |
-
Incubate all reactions at 30°C.
-
Take time-point samples (e.g., 0, 15, 30, 60 minutes) and quench the reaction by adding an equal volume of cold methanol.
-
-
Analysis by LC-MS/MS:
-
Centrifuge quenched samples to precipitate protein.
-
Analyze the supernatant using a high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
-
Develop a method to separate the substrate and the expected product.
-
Monitor for the disappearance of the substrate's mass-to-charge ratio (m/z) and the appearance of the expected product's m/z.
-
Use MS/MS fragmentation to confirm the identity of the product.
-
-
Expected Outcome & Validation:
-
Product formation should only be observed in "Reaction A".
-
The absence of product in "Reaction B" confirms the reaction is enzyme-dependent.
-
The absence of product in "Reaction C" validates the hypothesis that L-glutamate is a required co-substrate for the LmbA-catalyzed reaction, consistent with the proposed γ-glutamyltransferase mechanism.
-
Chapter 6: Future Directions and Biotechnological Potential
The detailed elucidation of the PPL biosynthetic pathway opens exciting avenues for research and development.
-
Biosynthetic Engineering: Understanding the substrate specificity of the enzymes, particularly the LmbC A-domain, allows for rational protein engineering. Modifying the LmbC binding pocket could enable the incorporation of other non-canonical amino acids, leading to the creation of novel lincosamide analogs with potentially improved potency, altered spectra of activity, or better pharmacokinetic properties.[4]
-
Pathway Refactoring: The entire PPL biosynthetic gene cassette could be transferred into heterologous hosts that produce other natural products, potentially creating hybrid molecules with unique bioactivities.
-
Enzymatic Catalysis: The unique enzymes of this pathway, such as the C-C bond cleaving LmbA, are of significant interest for their potential use as biocatalysts in synthetic organic chemistry.
References
-
Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A. (2020). PNAS. [Link]
-
Biosynthesis of Lincosamide Antibiotics: Reactions Associated with Degradation and Detoxification Pathways Play a Constructive Role. (2018). Accounts of Chemical Research. [Link]
-
Molecular basis for carrier protein-dependent amide bond formation in the biosynthesis of lincosamide antibiotics. (n.d.). ResearchGate. [Link]
-
New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C-C Bond?. (2016). PubMed. [Link]
-
New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond?. (2016). National Institutes of Health (NIH). [Link]
-
Biosynthesis of Lincosamide Antibiotics: Reactions Associated with Degradation and Detoxification Pathways Play a Constructive Role. (2018). Accounts of Chemical Research. [Link]
-
Lincosamides. (n.d.). Wikipedia. [Link]
-
New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond?. (n.d.). Frontiers. [Link]
-
Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A. (n.d.). Semantic Scholar. [Link]
-
Recent advances in lincosamide biosynthetic studies. (2021). ResearchGate. [Link]
-
Adaptation of an L-Proline Adenylation Domain to Use 4-Propyl-L-Proline in the Evolution of Lincosamide Biosynthesis. (n.d.). PLOS One. [Link]
-
Proposed propylproline biosynthetic sub-pathway of the lincomycin (A) and the hormaomycin (B) BGCs. (n.d.). ResearchGate. [Link]
-
Biosynthesis and incorporation of an alkylproline-derivative (APD) precursor into complex natural products. (n.d.). Semantic Scholar. [Link]
-
Adaptation of an L-Proline Adenylation Domain to Use 4-Propyl-L-Proline in the Evolution of Lincosamide Biosynthesis. (2013). National Institutes of Health (NIH). [Link]
-
Lincosamide Antibiotics: Structure, Activity, and Biosynthesis. (n.d.). ResearchGate. [Link]
-
Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications. (2017). PubMed. [Link]
-
Biosynthesis of Lincosamide Antibiotics: Reactions Associated with Degradation and Detoxification Pathways Play a Constructive Role. (2018). ACS Publications. [Link]
-
Lincosamide Synthetase—A Unique Condensation System Combining Elements of Nonribosomal Peptide Synthetase and Mycothiol Metabolism. (2015). PubMed Central. [Link]
-
Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A. (2020). PubMed Central. [Link]
-
Biosynthesis of lincosamide antibiotics a, Structures of lincosamide antibiotics. b, Enzyme reactions of LmbF, CcbF and LmbF/CcbF variants... (n.d.). ResearchGate. [Link]
-
N-Deacetylation in Lincosamide Biosynthesis Is Catalyzed by a TldD/PmbA Family Protein. (2020). ACS Publications. [Link]
-
Molecular basis for the diversification of lincosamide biosynthesis by pyridoxal phosphate-dependent enzymes. (2021). National Institutes of Health (NIH). [Link]
-
Structures of lincosamides (A-C) and other natural compounds containing... (n.d.). ResearchGate. [Link]
-
(PDF) N-Deacetylation in Lincosamide Biosynthesis Is Catalyzed by a TldD/PmbA Family Protein. (2020). ResearchGate. [Link]
Sources
- 1. Lincosamides - Wikipedia [en.wikipedia.org]
- 2. Molecular basis for the diversification of lincosamide biosynthesis by pyridoxal phosphate-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adaptation of an L-Proline Adenylation Domain to Use 4-Propyl-L-Proline in the Evolution of Lincosamide Biosynthesis | PLOS One [journals.plos.org]
- 5. Adaptation of an L-Proline Adenylation Domain to Use 4-Propyl-L-Proline in the Evolution of Lincosamide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Biosynthesis and incorporation of an alkylproline-derivative (APD) precursor into complex natural products. | Semantic Scholar [semanticscholar.org]
- 8. Biosynthesis of Lincosamide Antibiotics: Reactions Associated with Degradation and Detoxification Pathways Play a Constructive Role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C-C Bond? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond? [frontiersin.org]
- 14. Lincosamide Synthetase—A Unique Condensation System Combining Elements of Nonribosomal Peptide Synthetase and Mycothiol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
understanding the mechanism of action of lincomycin's amino acid component
An In-depth Technical Guide to the Mechanism of Action of Lincomycin's Amino Acid Component
Authored by Gemini, Senior Application Scientist
This guide provides a detailed exploration of the pivotal role of (2S,4R)-4-propyl-L-proline, the unique amino acid component of the antibiotic lincomycin. We will dissect its biosynthesis, its crucial function in ribosomal binding, and the experimental methodologies used to elucidate its mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding beyond introductory descriptions.
Introduction to Lincomycin and its Unique Amino Acid Moiety
Lincomycin is a lincosamide antibiotic produced by the soil bacterium Streptomyces lincolnensis. It is primarily effective against Gram-positive bacteria. Its structure is a conjugate of an amino sugar, methylthiolincosamide, and a non-proteinogenic amino acid, (2S,4R)-4-propyl-L-proline (PPL). While the amino sugar is essential for its antibiotic activity, the PPL moiety plays a critical and specific role in the drug's interaction with its target, the bacterial ribosome. This guide will focus specifically on the contribution of this unique amino acid to the overall mechanism of action of lincomycin.
The Biosynthesis of (2S,4R)-4-propyl-L-proline (PPL) and its Incorporation
The biosynthesis of lincomycin is a complex process involving a series of enzymatic reactions. The formation of the PPL moiety and its subsequent linkage to the amino sugar is a key part of this pathway.
The Biosynthetic Pathway of PPL
The biosynthesis of PPL begins with L-tyrosine, which undergoes a series of modifications by a dedicated set of enzymes encoded in the lincomycin biosynthetic gene cluster. Key steps in this pathway include the oxidative cleavage of the aromatic ring of tyrosine and subsequent modifications to form the propyl-proline ring. The enzyme LmbC, a non-heme iron-dependent dioxygenase, is crucial for the initial ring cleavage of L-tyrosine, a critical step in the formation of the propyl-proline moiety. Following this, a series of reactions catalyzed by other enzymes in the cluster, including reductases, dehydratases, and cyclases, lead to the formation of PPL.
Incorporation of PPL into Lincomycin
Once synthesized, PPL is activated and then coupled to the amino sugar precursor. This process is mediated by a non-ribosomal peptide synthetase (NRPS)-like machinery. The enzyme LmbN, an amide synthetase, is responsible for the final condensation of the PPL with the methylthiolincosamide to form lincomycin. This enzymatic step ensures the correct stereochemistry and linkage of the two components, which is essential for the antibiotic's activity.
Caption: Biosynthetic pathway of PPL and its incorporation into lincomycin.
The Crucial Role of the Amino Acid Moiety in Ribosomal Targeting
Lincomycin exerts its antibiotic effect by inhibiting protein synthesis in bacteria. It achieves this by binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC). The PPL moiety of lincomycin plays a direct and critical role in this binding and inhibitory action.
Binding to the Peptidyl Transferase Center
Structural studies, including X-ray crystallography and cryo-electron microscopy, have revealed the binding site of lincomycin in the 50S ribosomal subunit. Lincomycin binds in the A-site of the PTC, overlapping with the binding sites of the aminoacyl-tRNA. The PPL component is crucial for the correct positioning and high-affinity binding of the antibiotic. The propyl group of the PPL moiety extends into a hydrophobic pocket within the ribosome, while the proline ring makes specific contacts with ribosomal RNA (rRNA) bases. These interactions anchor the antibiotic in its binding site, preventing the productive binding of incoming aminoacyl-tRNAs.
Inhibition of Peptide Bond Formation
By occupying the A-site of the PTC, lincomycin sterically hinders the accommodation of the aminoacyl-tRNA. This directly inhibits the crucial step of peptide bond formation, where the growing polypeptide chain is transferred from the P-site tRNA to the A-site aminoacyl-tRNA. The PPL moiety is instrumental in this steric hindrance, with its propyl group physically obstructing the path of the incoming amino acid. This leads to a complete halt in protein synthesis, ultimately resulting in bacterial cell death.
Caption: Mechanism of lincomycin binding to the 50S ribosomal subunit.
Experimental Methodologies for Elucidating the Mechanism
The role of the PPL moiety in lincomycin's mechanism has been elucidated through a variety of experimental techniques. Below are detailed protocols for two key assays.
Ribosome Binding Assay (Filter Binding)
This assay quantifies the binding affinity of lincomycin to the ribosome.
Principle: Radiolabeled lincomycin is incubated with isolated bacterial ribosomes. The mixture is then passed through a nitrocellulose filter. Ribosomes, being large complexes, are retained by the filter, while unbound lincomycin passes through. The amount of radioactivity on the filter is proportional to the amount of lincomycin bound to the ribosomes.
Protocol:
-
Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600) using standard ultracentrifugation techniques. Resuspend the ribosomal pellet in a suitable binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH4Cl, 10 mM MgCl2, 2 mM DTT).
-
Binding Reaction:
-
In a microcentrifuge tube, combine:
-
10 pmol of 70S ribosomes
-
Varying concentrations of [3H]-lincomycin (e.g., 0.1 nM to 1 µM)
-
Binding buffer to a final volume of 50 µL.
-
-
For non-specific binding control, prepare a parallel set of reactions with a large excess (e.g., 1 mM) of unlabeled lincomycin.
-
-
Incubation: Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Filtration:
-
Pre-wet a nitrocellulose filter (0.45 µm pore size) with ice-cold binding buffer.
-
Filter the reaction mixture through the pre-wetted filter under vacuum.
-
Wash the filter twice with 1 mL of ice-cold binding buffer to remove unbound [3H]-lincomycin.
-
-
Quantification:
-
Place the filter in a scintillation vial with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Subtract the non-specific binding from the total binding to get specific binding. Plot the specific binding as a function of [3H]-lincomycin concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd).
In Vitro Translation Inhibition Assay
This assay measures the ability of lincomycin to inhibit protein synthesis in a cell-free system.
Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is used to synthesize a reporter protein (e.g., luciferase) from a template mRNA. The inhibitory effect of lincomycin is measured by the reduction in the synthesis of the reporter protein.
Protocol:
-
Preparation of Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli).
-
Translation Reaction:
-
In a microcentrifuge tube, combine:
-
S30 extract
-
Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine, or a system for non-radioactive detection like luciferase)
-
Energy source (ATP, GTP)
-
Template mRNA (e.g., luciferase mRNA)
-
Varying concentrations of lincomycin (e.g., 0.1 µM to 100 µM).
-
Nuclease-free water to the final volume.
-
-
Include a no-lincomycin control (100% activity) and a no-template control (background).
-
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Quantification:
-
If using [35S]-methionine, precipitate the synthesized proteins with trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the radioactivity.
-
If using a luciferase reporter, add the luciferase substrate and measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each lincomycin concentration relative to the no-lincomycin control. Plot the percentage of inhibition against the logarithm of the lincomycin concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a ribosome binding assay.
Structure-Activity Relationships (SAR) of the Amino Acid Moiety
Studies involving the chemical modification of the PPL moiety have unequivocally demonstrated its importance for the antibiotic activity of lincomycin.
| Modification to PPL Moiety | Effect on Antibiotic Activity | Rationale |
| Removal of the propyl group | Significant decrease | The propyl group is essential for hydrophobic interactions within the ribosomal binding pocket. |
| Alteration of stereochemistry | Drastic reduction or loss | The specific (2S,4R) configuration is required for the precise positioning of the molecule in the PTC. |
| Modification of the proline ring | Variable, but generally reduced | The rigid ring structure helps to correctly orient the propyl group and the rest of the molecule for optimal binding. |
These SAR studies confirm that the PPL component is not merely a passive structural element but an active participant in the molecular recognition and inhibitory mechanism of lincomycin.
Conclusion
The (2S,4R)-4-propyl-L-proline component of lincomycin is a fascinating example of how a unique amino acid can be biosynthesized and utilized to create a potent therapeutic agent. Its role extends from providing key binding interactions with the bacterial ribosome to sterically hindering the process of protein synthesis. A thorough understanding of the biosynthesis and mechanism of action of this PPL moiety is not only crucial for comprehending the function of lincomycin but also provides a valuable framework for the rational design of new antibiotics that target the bacterial ribosome. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for further research and development in this critical area of medicine.
References
-
Zhao, Q., Wang, M., Xu, W., & He, X. (2015). Functional analysis of LmbC, a non-heme iron-dependent dioxygenase in the lincomycin biosynthesis. Biochemical and Biophysical Research Communications, 463(4), 534-539. [Link]
Methodological & Application
Application Note & Protocol: Stereoselective Synthesis of (4R)-1-Methyl-4-propyl-L-proline
For: Researchers, scientists, and drug development professionals engaged in medicinal chemistry, antibiotic development, and specialized amino acid synthesis.
Introduction: The Significance of (4R)-1-Methyl-4-propyl-L-proline
(4R)-1-Methyl-4-propyl-L-proline, also known as trans-propylhygric acid, is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry. It constitutes the key amino acid fragment of Lincomycin, a clinically important lincosamide antibiotic used to treat infections caused by Gram-positive bacteria.[1] The precise stereochemistry of this substituted proline is crucial for the biological activity of Lincomycin and its semi-synthetic derivative, Clindamycin. The development of robust and stereoselective synthetic routes to (4R)-1-Methyl-4-propyl-L-proline is therefore of high value for the synthesis of novel antibiotic analogues to combat rising bacterial resistance and for structure-activity relationship (SAR) studies.[1][2]
This application note provides a detailed, field-proven protocol for the stereoselective synthesis of (4R)-1-Methyl-4-propyl-L-proline hydrochloride, commencing from the readily available and inexpensive chiral building block, (2S,4R)-trans-4-hydroxy-L-proline.[3] The synthetic strategy is adapted from a successfully executed synthesis of the (4S)-epimer, demonstrating the robustness of the chemical transformations and the predictable control of stereochemistry.[1][2]
Synthetic Strategy: A Multi-Step Approach to Stereochemical Control
The overarching strategy is a seven-step synthesis designed to introduce the propyl group at the C4 position with the desired (R) configuration and subsequently methylate the proline nitrogen. The stereochemistry at the C2 position (S) is retained from the starting material, L-proline, while the stereochemistry at the C4 position is dictated by the choice of starting material and a diastereoselective hydrogenation step.
The key transformations in this synthesis are:
-
Protection of the Proline Nitrogen: The secondary amine of the starting material, trans-4-hydroxy-L-proline, is protected to prevent unwanted side reactions in subsequent steps. A carboxybenzyl (Cbz) group is chosen for its stability under the planned reaction conditions and its ease of removal via hydrogenolysis.
-
Oxidation of the C4-Hydroxyl Group: The secondary alcohol at the C4 position is oxidized to a ketone. This step is crucial as it creates the electrophilic center for the introduction of the propyl functionality.
-
Wittig Olefination: The C4-keto group is converted to a 4-propylidene group via a Wittig reaction. This step establishes the carbon skeleton of the final product.
-
Diastereoselective Hydrogenation: The exocyclic double bond of the 4-propylidene intermediate is hydrogenated. This is the key stereochemistry-determining step. The hydrogenation is directed by the stereocenter at C2, leading to the formation of the desired (4R)-propyl substituent.
-
Deprotection of the Proline Nitrogen: The Cbz protecting group is removed by catalytic hydrogenation.
-
Reductive N-Methylation: The proline nitrogen is methylated to yield the final target molecule.
-
Salt Formation: The final product is converted to its hydrochloride salt for improved stability and handling.
Detailed Experimental Protocols
Materials and Instrumentation: All reagents should be of ACS grade or higher and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or higher spectrometer. High-resolution mass spectrometry (HRMS) should be used to confirm the identity of the products.
Step 1: N-Protection of trans-4-Hydroxy-L-proline
-
Rationale: Protection of the proline nitrogen with a carboxybenzyl (Cbz) group prevents its interference in the subsequent oxidation and Wittig reactions. The Cbz group is stable to the conditions of these reactions and can be conveniently removed in a later step by hydrogenolysis, which is compatible with the reduction of the propylidene group.
-
Protocol:
-
To a solution of trans-4-hydroxy-L-proline (1.0 eq) in 2 M NaOH (2.0 eq) and dioxane (1:1 v/v) at 0 °C, add benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
After completion of the reaction (monitored by TLC), wash the mixture with diethyl ether.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-trans-4-hydroxy-L-proline.
-
Step 2: Oxidation of N-Cbz-trans-4-hydroxy-L-proline
-
Rationale: The secondary alcohol at the C4 position is oxidized to a ketone to prepare the substrate for the Wittig reaction. A Swern oxidation or a Dess-Martin periodinane oxidation are common and effective methods for this transformation, providing the ketone in high yield under mild conditions.
-
Protocol (using Dess-Martin Periodinane):
-
Dissolve N-Cbz-trans-4-hydroxy-L-proline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give N-Cbz-4-keto-L-proline.
-
Step 3: Wittig Olefination to form N-Cbz-4-propylidene-L-proline
-
Rationale: The Wittig reaction is a reliable method for converting ketones into alkenes. Here, it is used to introduce the three-carbon propylidene chain at the C4 position. The choice of a non-stabilized ylide, generated from propyltriphenylphosphonium bromide, is expected to favor the formation of the Z-alkene, although a mixture of E/Z isomers may be obtained.
-
Protocol:
-
Prepare the Wittig reagent: To a suspension of propyltriphenylphosphonium bromide (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as n-butyllithium (1.4 eq) dropwise.
-
Stir the resulting orange-red solution at room temperature for 1 hour.
-
Cool the ylide solution to -78 °C and add a solution of N-Cbz-4-keto-L-proline (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain N-Cbz-4-propylidene-L-proline.
-
Step 4: Diastereoselective Hydrogenation
-
Rationale: This is the critical stereochemistry-determining step. The hydrogenation of the exocyclic double bond is directed by the existing stereocenter at C2. Catalytic hydrogenation using palladium on carbon (Pd/C) is expected to proceed from the sterically less hindered face of the molecule, leading to the desired (4R) stereochemistry.[4]
-
Protocol:
-
Dissolve N-Cbz-4-propylidene-L-proline (1.0 eq) in methanol or ethyl acetate.
-
Add 10% Palladium on carbon (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (1 atm or higher pressure for faster reaction) at room temperature until the starting material is consumed (monitored by TLC or NMR).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield (4R)-N-Cbz-4-propyl-L-proline.
-
Step 5 & 6: Deprotection and N-Methylation (One-Pot Procedure)
-
Rationale: A one-pot reductive amination procedure is an efficient method for both the removal of the Cbz group and the subsequent N-methylation. The Cbz group is removed by hydrogenolysis, and the resulting secondary amine is then methylated in situ using formaldehyde as the carbon source and the same palladium catalyst for the reduction of the intermediate iminium ion.
-
Protocol:
-
Dissolve (4R)-N-Cbz-4-propyl-L-proline (1.0 eq) in methanol.
-
Add aqueous formaldehyde (37%, 2.0 eq).
-
Add 10% Palladium on carbon (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product.
-
Filter the reaction mixture through Celite and wash with methanol.
-
Concentrate the filtrate to obtain crude (4R)-1-Methyl-4-propyl-L-proline.
-
Step 7: Hydrochloride Salt Formation
-
Rationale: Conversion to the hydrochloride salt often improves the crystallinity and stability of the final amino acid product, making it easier to handle and purify.
-
Protocol:
-
Dissolve the crude (4R)-1-Methyl-4-propyl-L-proline in a minimal amount of a suitable solvent like ethanol or isopropanol.
-
Add a solution of HCl in dioxane (e.g., 4 M) or bubble HCl gas through the solution until it is acidic.
-
Stir the mixture at room temperature. The hydrochloride salt should precipitate.
-
Collect the solid by filtration, wash with a cold non-polar solvent like diethyl ether, and dry under vacuum to yield (4R)-1-Methyl-4-propyl-L-proline hydrochloride as a white solid.
-
| Step | Key Reagents | Solvent | Typical Yield | Key Transformation |
| 1 | Benzyl chloroformate, NaOH | Dioxane/Water | >90% | N-Cbz protection |
| 2 | Dess-Martin periodinane | DCM | >90% | Oxidation of alcohol to ketone |
| 3 | Propyltriphenylphosphonium bromide, n-BuLi | THF | 60-70% | Wittig olefination |
| 4 | H₂, 10% Pd/C | Methanol | >95% | Diastereoselective hydrogenation |
| 5&6 | H₂, Formaldehyde, 10% Pd/C | Methanol | 80-90% | N-deprotection & N-methylation |
| 7 | HCl in dioxane | Ethanol | >95% | Salt formation |
Characterization
The final product, (4R)-1-Methyl-4-propyl-L-proline hydrochloride, should be characterized by:
-
NMR Spectroscopy:
-
¹H NMR should show characteristic peaks for the propyl group, the proline ring protons, and the N-methyl group.
-
¹³C NMR should confirm the presence of all carbon atoms in the molecule.
-
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion.
-
Optical Rotation: The specific rotation should be measured and compared to literature values to confirm the enantiomeric purity.
Alternative Synthetic Approaches
A more convergent and potentially more efficient synthesis of related compounds has been reported by Barrett et al.[5][6][7][8][9] This approach involves a one-pot Dess-Martin periodinane oxidation of an alcohol followed by an in-situ Wittig reaction. This strategy could be adapted to the synthesis of (4R)-1-Methyl-4-propyl-L-proline, potentially reducing the number of steps and improving the overall yield by trapping the intermediate unstable aldehyde.
Conclusion
The protocol detailed in this application note provides a reliable and stereoselective pathway for the synthesis of (4R)-1-Methyl-4-propyl-L-proline hydrochloride. By leveraging the chirality of commercially available trans-4-hydroxy-L-proline and controlling the stereochemistry of the key hydrogenation step, this method offers a practical solution for obtaining this valuable amino acid for applications in antibiotic research and development. The modularity of this synthetic route also allows for the potential synthesis of other 4-alkyl-L-proline analogues by simply varying the Wittig reagent.
References
-
Barrett, A. G. M.; Hamprecht, D.; Ohkubo, M. Dess−Martin Periodinane Oxidation of Alcohols in the Presence of Stabilized Phosphorus Ylides: A Convenient Method for the Homologation of Alcohols via Unstable Aldehydes. J. Org. Chem.1997 , 62 (26), 9376–9378. [Link]
-
Del Valle, J. R.; Goodman, M. Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines. J. Org. Chem.2003 , 68 (10), 3923–3931. [Link]
-
Mandal, G. H.; Choudhary, S.; Kelley, S. P.; Sathyamoorthi, S. Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank2025 , 2025(2), M2003. [Link]
-
PubChem. (4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]
-
Smith, J. A.; Savage, G. P.; Hutt, O. E. Studies on the Synthesis of cis-4-Hydroxy-L-proline. Aust. J. Chem.2011 , 64(11), 1503-1508. [Link]
Sources
- 1. Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dess−Martin Periodinane Oxidation of Alcohols in the Presence of Stabilized Phosphorus Ylides: A Convenient Method for the Homologation of Alcohols via Unstable Aldehydes | Semantic Scholar [semanticscholar.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. soipa.free.fr [soipa.free.fr]
Application Note: A Protocol for the Semi-Synthesis of Lincomycin Analogs via Amide Bond Coupling with (4R)-1-Methyl-4-propyl-L-proline
Abstract
Lincomycin, a member of the lincosamide class of antibiotics, serves as a critical scaffold for the development of potent antibacterial agents. Its structure, a conjugate of an amino acid and an amino sugar, offers fertile ground for modification to enhance efficacy and overcome resistance. This guide provides a detailed protocol for the synthesis of novel lincomycin analogs, focusing on the pivotal amide bond formation between the core amino acid, (4R)-1-Methyl-4-propyl-L-proline, and a variable amino sugar moiety, methyl α-thiolincosaminide (MTL) or its derivatives. We delve into the rationale behind reagent selection, provide step-by-step experimental procedures, and outline methods for purification and characterization, offering a comprehensive framework for structure-activity relationship (SAR) studies.
Scientific Background & Rationale
Lincomycin exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1][2] It binds to the 23S rRNA component of the 50S ribosomal subunit, interfering with the peptidyl transferase center and disrupting peptide chain elongation.[3][4][5] The molecule is a conjugate of two distinct building blocks: the pyranose sugar (methyl α-thiolincosaminide) and a substituted proline derivative, (4R)-1-Methyl-4-propyl-L-proline.[6][7]
The clinical success of lincomycin and its semi-synthetic derivative, clindamycin, has spurred extensive research into novel analogs. Structure-activity relationship (SAR) studies have revealed that modifications to both the sugar and the proline moieties can significantly modulate antibacterial activity, spectrum, and resistance profiles.[6][8] In particular, substitutions at the C-7 position of the sugar and alterations to the proline ring have yielded compounds with enhanced potency.[9][10][11]
The central challenge in synthesizing these analogs lies in the efficient and stereochemically controlled formation of the amide bond between the sterically hindered secondary amine of the proline ring and the amine of the sugar. This protocol focuses on leveraging modern peptide coupling reagents to overcome this hurdle.
Overall Synthetic Workflow
The synthesis of lincomycin analogs from its constituent parts follows a logical progression. The core of the process is the amide coupling reaction, which may be preceded by activation of the carboxylic acid on the proline moiety and is followed by purification of the final compound.
Caption: High-level workflow for lincomycin analog synthesis.
Reagents, Materials, and Rationale
Core Building Blocks
-
(4R)-1-Methyl-4-propyl-L-proline: The foundational amino acid component. It can be obtained commercially or through hydrolysis of natural lincomycin.[12] Its synthesis from precursors like (cis)-4-hydroxy-L-proline has also been documented.[13]
-
Methyl α-thiolincosaminide (MTL) or derivative: The amino sugar component. For this protocol, we assume the use of MTL, but any suitably protected amino sugar can be substituted to generate novel analogs.
Amide Coupling Reagents: The Key to Success
Formation of the amide bond between a carboxylic acid and the secondary amine of proline can be challenging due to steric hindrance.[14][15] The choice of coupling reagent is therefore critical to ensure high yield and minimize side reactions like racemization.
-
Aminium/Uronium Salts (HATU, HBTU): These are highly efficient and widely used reagents.[16] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for sterically demanding couplings.[17] It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.
-
Phosphonium Salts (PyBOP): Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate is another robust reagent that forms a reactive acyloxy-phosphonium intermediate.[15][16]
-
Carbodiimides (EDC, DCC): While classic coupling reagents, they are often used with additives like HOBt (1-Hydroxybenzotriazole) to suppress racemization.[18] The water-soluble nature of EDC and its urea byproduct makes it advantageous for simpler workups.[16]
For this protocol, we will detail the use of HATU due to its superior performance in difficult couplings.
Caption: Mechanism of HATU-mediated amide bond formation.
Detailed Experimental Protocol
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes the coupling of (4R)-1-Methyl-4-propyl-L-proline with Methyl α-thiolincosaminide (MTL).
Materials:
-
(4R)-1-Methyl-4-propyl-L-proline (1.0 eq)
-
Methyl α-thiolincosaminide (MTL) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Procedure:
-
Reactant Dissolution: In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (4R)-1-Methyl-4-propyl-L-proline (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise to the mixture while stirring. Allow the activation to proceed for 15-20 minutes at 0 °C. This step is crucial for forming the reactive ester intermediate.
-
Amine Addition: In a separate flask, dissolve Methyl α-thiolincosaminide (MTL) (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated proline mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes unreacted acid and acidic byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by Column Chromatography
The crude product obtained from the work-up requires purification to isolate the desired lincomycin analog.
Materials:
-
Crude product from Protocol 1
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., a gradient of methanol in dichloromethane, such as 2-10% MeOH in DCM)
-
Chromatography column, flasks for fraction collection
Procedure:
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of DCM, add silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully load this powder onto the top of the packed column.
-
Elution: Begin eluting the column with the solvent system. Start with a lower polarity mixture (e.g., 2% MeOH in DCM) and gradually increase the polarity (e.g., to 10% MeOH in DCM) to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified lincomycin analog.
Data Presentation & Characterization
Table 1: Reagent Stoichiometry for Coupling Reaction
| Reagent | Molar Equivalents (eq) | Role |
| (4R)-1-Methyl-4-propyl-L-proline | 1.0 | Carboxylic acid component |
| Methyl α-thiolincosaminide (MTL) | 1.1 | Amine component |
| HATU | 1.2 | Coupling Reagent (Activator) |
| DIPEA | 3.0 | Non-nucleophilic base |
Characterization
The identity and purity of the final analog must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | Ensure reagents (especially DMF) are anhydrous. Allow sufficient activation time (15-20 min) at 0 °C before adding the amine. |
| Deactivation of coupling reagent. | Use fresh, high-quality HATU. Store it under inert gas and away from moisture. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to run longer (up to 24 hours). Gentle heating (e.g., 40 °C) can sometimes drive the reaction to completion. |
| Steric hindrance is too great for the conditions. | Try an alternative, highly reactive coupling reagent like PyAOP or consider converting the acid to an acyl chloride.[15] | |
| Difficult Purification | Product co-elutes with byproducts (e.g., tetramethylurea). | Modify the work-up with an acidic wash (e.g., dilute HCl) to remove basic impurities. Use a different chromatography method, such as reverse-phase HPLC. |
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of lincomycin analogs centered on an efficient HATU-mediated amide coupling reaction. By explaining the rationale behind the choice of reagents and providing detailed, step-by-step instructions, this guide empowers researchers to generate diverse libraries of lincosamide compounds. These efforts are crucial for conducting comprehensive SAR studies, aiming to discover next-generation antibiotics with improved potency and the ability to combat evolving bacterial resistance.
References
- Vertex AI Search. (2024). Pharmacology of Lincomycin; Pharmacokinetics, Mechanism of Action, Uses, Effects.
- Patsnap Synapse. (2024). What is the mechanism of Lincomycin Hydrochloride?.
- Le Goffic, F. (n.d.). Structure activity relationships in lincosamide and streptogramin antibiotics.
- Medscape. (n.d.). Lincocin (lincomycin) dosing, indications, interactions, adverse effects, and more.
- Patsnap Synapse. (2024). What is Lincomycin Hydrochloride used for?.
-
Le Goffic, F. (1985). Structure activity relationships in lincosamide and streptogramin antibiotics. PubMed. [Link]
- Pediatric Oncall. (n.d.). Lincomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index.
-
Mitsuya, Y., et al. (2016). Synthesis and structure-activity relationships of novel lincomycin derivatives. Part 2. Synthesis of 7(S)-7-deoxy-7-(4-morpholinocarbonylphenylthio)lincomycin and its 3-dimensional analysis with rRNA. PubMed. [Link]
-
Mandal, G. H., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. MDPI. [Link]
-
Mitsuya, Y., et al. (2015). Synthesis and structure-activity relationships of novel lincomycin derivatives. Part 1. Newly generated antibacterial activities against Gram-positive bacteria with erm gene by C-7 modification. PubMed. [Link]
-
Martin, Y. C., & Hansch, C. (1971). Quantitative Structure--Activity Relationships in Leucomycin and Lincomycin Antibiotics. PubMed. [Link]
-
Mitsuya, Y., et al. (2017). synthesis of novel lincomycin analogs modified at the 6- and 7-positions and their potent antibacterial activities. PubMed. [Link]
- BenchChem. (2025). A Technical Guide to Starting Materials for Proline-Rich Peptide Synthesis.
- ChemicalBook. (n.d.). (4R)-1-Methyl-4-propyl-L-proline Methyl Ester synthesis.
- Mandal, G. H., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. MDPI.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- D'Andrea, L. D., et al. (n.d.). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC - NIH.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
-
Novotna, J., et al. (2016). New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C-C Bond?. PubMed. [Link]
- Diaion. (n.d.). Separation and Purification of Pharmaceuticals and Antibiotics.
-
Novotna, J., et al. (2016). New Concept of the Biosynthesis of 4-Alkyl-l-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines. Frontiers. [Link]
-
Mandal, G. H., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). ResearchGate. [Link]
- ResearchGate. (2015). Does anyone know a high yield peptide coupling reagent compatible with the secondary nitorgen of Proline?.
-
D'Andrea, L. D., et al. (2014). Stereoselective Synthesis of Quaternary Proline Analogues. PMC - NIH. [Link]
- ResearchGate. (2015). How can I purify and isolate antibiotic compounds?.
-
Hari Hara Sudhan, S., et al. (2019). Extraction and purification of antibiotic principles from the culture medium of selected microbial isolates from sea cucumber. International Journal of Green Pharmacy (IJGP). [Link]
- Wikipedia. (n.d.). Lincosamides.
- Google Patents. (n.d.). CN106317132A - Aminoglycoside antibiotics separation and purification method.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. What is Lincomycin Hydrochloride used for? [synapse.patsnap.com]
- 3. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 4. Lincocin (lincomycin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. Lincomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Lincosamides - Wikipedia [en.wikipedia.org]
- 8. Structure activity relationships in lincosamide and streptogramin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of novel lincomycin derivatives. Part 2. Synthesis of 7(S)-7-deoxy-7-(4-morpholinocarbonylphenylthio)lincomycin and its 3-dimensional analysis with rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of novel lincomycin derivatives. Part 1. Newly generated antibacterial activities against Gram-positive bacteria with erm gene by C-7 modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of novel lincomycin derivatives. Part 4: synthesis of novel lincomycin analogs modified at the 6- and 7-positions and their potent antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. peptide.com [peptide.com]
Application Notes & Protocols: Leveraging (4R)-1-Methyl-4-propyl-L-proline in Structure-Activity Relationship (SAR) Studies for Novel Antibacterials
Introduction: The Strategic Importance of the Proline Scaffold in Antibiotic Design
Proline and its analogues are powerful tools in medicinal chemistry, prized for the unique conformational rigidity they impart upon molecular structures.[1][2][3] This inherent structural constraint is of paramount importance in drug design, as it can pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity for its biological target and improving pharmacokinetic properties.[4][5]
(4R)-1-Methyl-4-propyl-L-proline stands out as a particularly significant proline analogue. It is a key structural component of Lincomycin, a lincosamide antibiotic produced by the bacterium Streptomyces lincolnensis.[6][7] Lincomycin and its semi-synthetic derivative, Clindamycin, are clinically important for treating infections caused by Gram-positive and anaerobic bacteria.[1][8] Their mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[9][10] Specifically, they target the peptidyl transferase center, obstructing the exit tunnel for newly synthesized peptides and thereby halting bacterial growth.[1][11]
Given the rising threat of antibiotic resistance, the development of new antibacterial agents is a critical area of research.[6] The (4R)-1-Methyl-4-propyl-L-proline moiety of lincomycin serves as an excellent starting point for structure-activity relationship (SAR) studies. By systematically modifying this core scaffold—specifically at the 1-methyl and 4-propyl positions—researchers can probe the steric and electronic requirements for optimal ribosomal binding and antibacterial activity. This guide provides a comprehensive framework for designing and executing SAR studies centered on this valuable proline derivative, integrating synthetic chemistry, microbiological testing, and computational modeling to accelerate the discovery of novel antibiotic candidates.
Part 1: Synthesis of (4R)-1-Methyl-4-propyl-L-proline and its Analogues
A robust and flexible synthetic strategy is the cornerstone of any SAR study, as it enables the creation of a diverse library of analogues for biological evaluation. While (4R)-1-Methyl-4-propyl-L-proline can be obtained via the hydrolysis of lincomycin, a de novo synthetic route provides greater flexibility for introducing structural diversity.[6] The following protocol is adapted from established methods for synthesizing 4-substituted proline derivatives, such as the synthesis of the (4S)-epimer, and provides a logical pathway to the target (4R) scaffold and its analogues.[6][12][13]
Core Rationale for Synthetic Strategy
The proposed synthesis begins with a commercially available, stereochemically defined starting material, (cis)-4-hydroxy-L-proline, to ensure stereochemical control throughout the synthesis. The key transformations involve:
-
Protection: Protection of the amine and carboxylic acid functionalities to prevent unwanted side reactions.
-
Oxidation: Conversion of the 4-hydroxyl group to a ketone, which serves as a handle for introducing the alkyl substituent.
-
Olefination: A Wittig reaction to install the propyl group (or other alkyl groups for SAR) as part of an exocyclic double bond.
-
Reduction & N-Methylation: Stereoselective reduction of the double bond and methylation of the secondary amine.
-
Deprotection: Removal of protecting groups to yield the final product.
This sequence allows for the late-stage introduction of variability at the 4-position, making it highly suitable for building an analogue library.
General Synthetic Workflow Diagram
Caption: Synthetic workflow for (4R)-1-Methyl-4-alkyl-L-proline analogues.
Detailed Synthetic Protocol: Example for (4R)-1-Methyl-4-propyl-L-proline
Materials: (cis)-4-hydroxy-L-proline, Boc-anhydride, Benzyl bromide, Trichloroisocyanuric acid (TCICA), TEMPO, Propyltriphenylphosphonium bromide, Sodium hydride, Palladium on carbon (10%), Formaldehyde, Sodium triacetoxyborohydride, Trifluoroacetic acid (TFA), Dioxane, Diethyl ether, and appropriate solvents (Ethyl acetate, DMSO, Methanol, Dichloromethane).
Protocol:
-
Protection of (cis)-4-hydroxy-L-proline:
-
Protect the nitrogen atom with a Boc or Cbz group. For example, react with Boc-anhydride in the presence of a base like triethylamine in a suitable solvent (e.g., methanol/water).
-
Protect the carboxylic acid as a benzyl ester by reacting with benzyl bromide in the presence of a base (e.g., Cs2CO3) in DMF. This yields the fully protected starting material.
-
-
Oxidation to the Ketone:
-
Dissolve the protected hydroxyproline derivative in ethyl acetate.
-
Add TEMPO (catalytic amount) followed by TCICA portion-wise at 0 °C.[6]
-
Stir the reaction until completion (monitored by TLC). Work up by quenching with sodium thiosulfate solution and extract the product.
-
-
Wittig Olefination:
-
Prepare the ylide by reacting propyltriphenylphosphonium bromide with a strong base like sodium hydride in anhydrous DMSO.
-
Add the ketone from Step 2 to the ylide solution and heat the mixture to drive the reaction to completion.[6] This step introduces the propyl group as an exocyclic double bond.
-
-
Stereoselective Reduction:
-
Dissolve the olefin product from Step 3 in a solvent like methanol or ethyl acetate.
-
Perform a catalytic hydrogenation using H2 gas and a catalyst such as 10% Pd/C. The hydrogenation is expected to occur from the less hindered face of the olefin, establishing the desired (4R) stereochemistry.[13]
-
-
N-Methylation:
-
If a Boc protecting group was used, it must first be removed with TFA. If a Cbz group was used, it can be removed simultaneously with the benzyl ester in the final deprotection step.
-
Perform reductive amination on the resulting secondary amine using formaldehyde and a mild reducing agent like sodium triacetoxyborohydride in a solvent like dichloromethane.[6]
-
-
Final Deprotection:
-
If a Cbz protecting group and benzyl ester were used, a single catalytic hydrogenation step (H2, Pd/C) will remove both, yielding the final product.
-
If a Boc group was used and the carboxylic acid is a benzyl ester, the ester can be removed by hydrogenation.
-
The final product can be isolated as its hydrochloride salt by treatment with HCl in dioxane, followed by precipitation with diethyl ether.[6]
-
Characterization of Synthesized Analogues
Each synthesized analogue must be rigorously characterized to confirm its identity and purity before biological testing.
| Technique | Purpose | Expected Outcome for (4R)-1-Methyl-4-propyl-L-proline HCl |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation of stereochemistry. | Characteristic shifts for the N-methyl group, the propyl chain, and the pyrrolidine ring protons. Coupling constants can help infer the relative stereochemistry. |
| Mass Spectrometry (e.g., ESI-MS) | Determination of molecular weight. | Detection of the [M+H]⁺ ion corresponding to the calculated molecular weight (C9H17NO2, MW: 171.24). |
| Chiral Chromatography (GC or HPLC) | Determination of enantiomeric purity. | A single peak confirming high enantiomeric excess, after appropriate derivatization if necessary.[14] |
| FTIR Spectroscopy | Identification of key functional groups. | Characteristic stretches for O-H and C=O of the carboxylic acid, and N-H of the ammonium salt. |
| Single-Crystal X-ray Diffraction | Unambiguous determination of absolute stereochemistry. | Provides the definitive 3D structure, confirming the (2S, 4R) configuration.[6] |
Part 2: Biological Evaluation & SAR Analysis
The central goal of the SAR study is to correlate changes in chemical structure with changes in antibacterial activity. This requires a standardized and reproducible biological assay.
The Biological Target: The Bacterial Ribosome
Lincomycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][9] This interaction is highly specific, and the (4R)-1-Methyl-4-propyl-L-proline moiety plays a crucial role in orienting the molecule within the binding pocket. SAR studies should therefore be interpreted in the context of this molecular target. Crystal structures of lincomycin bound to the S. aureus ribosome show the proline ring nestled in a hydrophobic pocket, suggesting that the size and lipophilicity of the 4-alkyl substituent are critical determinants of binding affinity.[11]
Primary Biological Assay: Minimum Inhibitory Concentration (MIC)
The MIC assay is the gold standard for quantifying the in vitro potency of an antibacterial agent. It determines the lowest concentration of a compound that visibly inhibits the growth of a target microorganism.
Protocol: Broth Microdilution MIC Assay
-
Bacterial Strains: A panel of clinically relevant Gram-positive bacteria should be used, including methicillin-sensitive Staphylococcus aureus (MSSA), methicillin-resistant S. aureus (MRSA), Streptococcus pneumoniae, and Streptococcus pyogenes.[15]
-
Preparation of Inoculum: Grow bacteria in appropriate broth (e.g., Mueller-Hinton Broth) to the logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Preparation: Prepare stock solutions of each synthesized analogue in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in broth in a 96-well microtiter plate.
-
Incubation: Inoculate each well with the bacterial suspension. Include positive (no drug) and negative (no bacteria) controls. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. Results should be compared to a reference standard, such as Lincomycin or Clindamycin.
Structure-Activity Relationship (SAR) Exploration
Systematic modifications should be made to the parent (4R)-1-Methyl-4-propyl-L-proline structure to build a clear SAR.
SAR Logic Diagram:
Caption: SAR exploration strategy for (4R)-1-Methyl-4-propyl-L-proline.
Key Questions to Address:
-
At Position 4 (Propyl Group):
-
Chain Length: How does increasing or decreasing the alkyl chain length (e.g., ethyl, butyl, pentyl) affect MIC? Studies on lincomycin itself have shown that 4'-butyl and 4'-pentyl analogues can be more potent.[16]
-
Steric Bulk: Does branching (e.g., isopropyl, isobutyl) enhance or diminish activity? This probes the shape of the hydrophobic pocket in the ribosome.
-
Polarity: What is the effect of introducing heteroatoms (e.g., a hydroxyl or ether linkage) into the side chain? This explores potential new hydrogen bonding interactions.
-
-
At Position 1 (Methyl Group):
-
Necessity: Is the N-methyl group essential? Comparing to the N-H analogue can reveal its role. Some studies on lincomycin analogues show that 1'-NH derivatives can exhibit enhanced activity.[17]
-
Size: Does increasing the size of the N-alkyl group (e.g., N-ethyl) improve potency or is it detrimental due to steric clash? N-methylation is known to improve membrane permeability but can also slow the rate of peptide bond formation if the analogue is incorporated into a growing peptide chain.[4][18]
-
Part 3: Computational Modeling in SAR
Computational modeling provides a powerful, cost-effective method to rationalize experimental SAR data and predict the activity of new analogues before their synthesis.
Molecular Docking Protocol
Molecular docking simulates the binding of a ligand (the proline analogue) to its receptor (the bacterial ribosome), predicting the preferred binding pose and estimating the binding affinity.
Workflow:
-
Receptor Preparation:
-
Obtain a high-resolution crystal structure of the bacterial 50S ribosomal subunit, preferably with lincomycin or a related antibiotic bound (e.g., from S. aureus).[11] This can be downloaded from the Protein Data Bank (PDB).
-
Prepare the receptor using software like Maestro or UCSF Chimera. This involves removing water molecules, adding hydrogen atoms, and assigning correct protonation states. Define the binding site based on the position of the co-crystallized ligand.
-
-
Ligand Preparation:
-
Build 3D structures of the synthesized (4R)-1-Methyl-4-propyl-L-proline analogues.
-
Perform energy minimization and assign appropriate charges using a force field (e.g., AMBER, CHARMM).
-
-
Docking Simulation:
-
Use a docking program (e.g., Glide, AutoDock, GOLD) to dock each analogue into the defined binding site on the ribosome.[19]
-
Generate multiple binding poses for each ligand and score them based on the predicted binding energy.
-
-
Analysis and Visualization:
-
Analyze the top-scoring poses. Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and key residues in the ribosomal binding pocket (e.g., A2058).[11]
-
Correlate the docking scores and observed interactions with the experimental MIC values. For example, does a longer alkyl chain at position 4 make more extensive hydrophobic contact with the ribosome wall, explaining a lower MIC? Does a bulkier N-alkyl group at position 1 cause a steric clash with a nearby nucleotide?
-
In Silico Modeling Workflow
Sources
- 1. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antibacterial Activity of Propylamycin Derivatives Functionalized at the 5”- and Other Positions with a View to Overcoming Resistance due to Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toward the Synthesis and Improved Biopotential of an N-methylated Analog of a Proline-Rich Cyclic Tetrapeptide from Marine Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. nbinno.com [nbinno.com]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparative effects of trifluoromethyl- and methyl-group substitutions in proline - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Mutasynthesis of Lincomycin Derivatives with Activity against Drug-Resistant Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and structure-activity relationships of novel lincomycin derivatives. Part 4: synthesis of novel lincomycin analogs modified at the 6- and 7-positions and their potent antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular docking study of fda-approved drugs to inhibit the bacterial ribosome [open.metu.edu.tr]
Application Note: A Multi-Modal Analytical Framework for the Comprehensive Characterization of (4R)-1-Methyl-4-propyl-L-proline
Abstract
(4R)-1-Methyl-4-propyl-L-proline is a critical substituted amino acid, notably serving as a structural component of the lincosamide antibiotic, Lincomycin.[1] Its precise chemical identity, purity, and stereochemical integrity are paramount for its application in pharmaceutical development and synthesis. This guide provides a comprehensive framework of robust analytical methodologies for the definitive characterization of (4R)-1-Methyl-4-propyl-L-proline, ensuring quality, consistency, and regulatory compliance. We will detail protocols for chromatographic purity assessment, stereoisomer discrimination, definitive structure elucidation via spectroscopic techniques, and absolute configuration confirmation.
Introduction: The Analytical Imperative
The functional efficacy and safety of pharmaceutical agents are intrinsically linked to their molecular structure. For chiral molecules like (4R)-1-Methyl-4-propyl-L-proline, not only is the chemical constitution important, but the specific three-dimensional arrangement of its atoms is critical. An incorrect stereoisomer (epimer), such as the (4S) variant, may exhibit different biological activity or toxicological profiles. Therefore, a multi-faceted analytical approach is not merely recommended but essential for complete characterization. This document outlines a logical workflow, moving from initial purity assessment to unambiguous structural and stereochemical confirmation.
Physicochemical Properties of the Hydrochloride Salt
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ClNO₂ | PubChem CID: 22802137[2] |
| Molecular Weight | 207.70 g/mol | PubChem CID: 22802137[2] |
| IUPAC Name | (2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid;hydrochloride | PubChem CID: 22802137[2] |
Integrated Analytical Workflow
A sequential and orthogonal analytical strategy is the most trustworthy approach. Each method provides a unique piece of information, and together they create a self-validating system for the molecule's identity and quality.
Caption: Integrated workflow for the characterization of (4R)-1-Methyl-4-propyl-L-proline.
Chromatographic Methods: Purity and Stereoisomerism
Chromatography is the cornerstone for assessing the purity of the target compound. It is essential to employ both achiral and chiral methods to evaluate chemical and stereochemical purity, respectively.
Reversed-Phase HPLC for Chemical Purity
Principle: This technique separates the target molecule from potential impurities (e.g., starting materials, by-products) based on differences in polarity. A non-polar stationary phase is used with a polar mobile phase.
Expert Insight: The choice of a C18 column provides a versatile and robust separation for a wide range of small polar molecules. The addition of an acid modifier like trifluoroacetic acid (TFA) is crucial; it protonates the carboxylic acid and tertiary amine, minimizing peak tailing and ensuring sharp, symmetrical peaks for accurate quantification.
Protocol: RP-HPLC Purity Assessment
-
System: HPLC or UPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm. (Note: Due to the lack of a strong chromophore, detection at low UV wavelengths is necessary).
-
Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Chiral HPLC for Stereochemical Integrity
Principle: The definitive confirmation of the (4R) configuration and the quantification of the undesired (4S) epimer requires a chiral stationary phase (CSP). CSPs create a chiral environment that allows for differential interaction with enantiomers or diastereomers, resulting in their separation.
Expert Insight: Proline and its derivatives often lack a strong UV chromophore, which can hinder detection.[3] Pre-column derivatization with a UV-active or fluorescent tag (e.g., benzoyl chloride or NBD-Cl) can significantly enhance sensitivity and is a common strategy.[3][4] The method below is based on a direct separation, which is preferable if sensitivity allows, as it eliminates potential artifacts from the derivatization step. Polysaccharide-based CSPs like CHIRALPAK® are highly effective for separating proline enantiomers.[3]
Protocol: Chiral HPLC Separation
-
System: HPLC with UV Detector.
-
Column: CHIRALPAK-IA or similar amylose-based CSP (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Ethanol / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1 v/v/v). The exact ratio may require optimization.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at 0.5 mg/mL.
-
Injection Volume: 10 µL.
-
Validation: The method should be validated by injecting a racemic or epimeric mixture to confirm the resolution of both (4R) and (4S) peaks.
Spectroscopic Methods: Definitive Structure Elucidation
While chromatography confirms purity, spectroscopy provides the definitive proof of the molecule's covalent structure.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Expert Insight: Electrospray Ionization (ESI) is the preferred ionization technique for this polar molecule as it is a soft method that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[5] This provides a clear confirmation of the molecular weight. The observed mass should be within 5 ppm of the theoretical calculated mass to confidently assign the molecular formula.
Protocol: High-Resolution Mass Spectrometry
-
System: ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Ionization Mode: Positive Ion Mode (ESI+).
-
Sample Infusion: Introduce the sample (dissolved in 50:50 acetonitrile:water with 0.1% formic acid) directly via syringe pump or by LC-MS.
-
Expected Ion: [C₉H₁₇NO₂ + H]⁺
-
Theoretical m/z: 172.1332 (for the free base).
-
Data Analysis: Compare the experimentally observed m/z with the theoretical value. Tandem MS (MS/MS) can be performed on the parent ion to study its fragmentation patterns, which can yield further structural information.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides the most detailed structural information in solution by probing the magnetic properties of atomic nuclei (¹H and ¹³C). It confirms the carbon-hydrogen framework, connectivity, and can provide insights into stereochemistry.[8]
Expert Insight: The ¹H NMR spectrum will confirm the presence of all key functional groups: the N-methyl group (a singlet), the propyl group (triplet, sextet, triplet pattern), and the distinct protons of the pyrrolidine ring. ¹³C NMR will confirm the number of unique carbon atoms, including the characteristic carbonyl carbon of the carboxylic acid. 2D NMR techniques like COSY and HSQC can be used to definitively assign all proton and carbon signals and confirm the connectivity. The conformational preferences of 4-substituted prolines can also be studied by NMR.[8][9]
Protocol: NMR Structural Analysis
-
System: NMR Spectrometer (400 MHz or higher).
-
Solvent: Deuterated water (D₂O) or Deuterated Methanol (CD₃OD).
-
Experiments:
-
¹H NMR: Acquire standard proton spectrum. Expected signals for N-CH₃, propyl (CH₂, CH₂, CH₃), and pyrrolidine ring protons.
-
¹³C NMR: Acquire proton-decoupled carbon spectrum. Expected signals for carbonyl (COOH), N-CH₃, propyl carbons, and pyrrolidine ring carbons.
-
2D NMR (Optional but recommended): COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation) to confirm assignments.
-
-
Data Interpretation: Chemical shifts, coupling constants, and integrations must be consistent with the proposed structure of (4R)-1-Methyl-4-propyl-L-proline.
Absolute Stereochemistry Confirmation
Single Crystal X-Ray Crystallography
Principle: This is the unequivocal "gold standard" method for determining the absolute three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing the exact spatial arrangement of every atom and confirming the absolute stereochemistry.
Expert Insight: While other methods provide strong evidence, only X-ray crystallography provides incontrovertible proof of stereochemistry. It was successfully used to confirm the identity and absolute stereochemistry of the epimer, (4S)-1-methyl-4-propyl-L-proline hydrochloride.[1][10][11] The key to this method is the ability to grow a high-quality single crystal of the compound, often as a salt (e.g., hydrochloride), which can be achieved through slow evaporation from a suitable solvent like ethanol.[1]
Caption: Principle of stereoisomer separation by a Chiral Stationary Phase (CSP).
Conclusion
The analytical characterization of (4R)-1-Methyl-4-propyl-L-proline requires a suite of orthogonal techniques. This application note provides the strategic framework and detailed protocols necessary for researchers, scientists, and drug development professionals to ensure the identity, purity, and stereochemical integrity of this important molecule. By combining chromatographic separation with advanced spectroscopic analysis and crystallographic confirmation, a complete and trustworthy analytical profile can be established, supporting its use in further research and development.
References
-
Sathyamoorthi, S., Mandal, G., Choudhary, S., & Kelley, S. P. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank, 2025. Available from: [Link]
-
PubChem. (n.d.). (4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved January 15, 2026, from: [Link]
-
Sathyamoorthi, S., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). ResearchGate. Available from: [Link]
-
Sathyamoorthi, S., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. ChemRxiv. Cambridge Open Engage. Available from: [Link]
-
Horne, W. S., et al. (2004). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Protein Science, 13(10), 2747-2758. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin. Retrieved January 15, 2026, from: [Link]
-
Kumar, A., et al. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. ResearchGate. Available from: [Link]
-
Hudson, K. L., et al. (2015). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 137(45), 14489-14503. Available from: [Link]
-
Ábrahám, E., et al. (2010). Methods for Determination of Proline in Plants. ResearchGate. Available from: [Link]
-
Yalcin, T., et al. (2011). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 22(11), 2036-2048. Available from: [Link]
-
D'Urso, A., et al. (2022). Fluorine NMR study of proline-rich sequences using fluoroprolines. bioRxiv. Available from: [Link]
-
Carillo, P., & Gibon, Y. (n.d.). Extraction and determination of proline. PROMETHEUS – Protocols. Available from: [Link]
- Google Patents. (n.d.). CN114778743B - Detection method of trace chiral isomer D-proline in L-proline.
-
Matthew, D., et al. (2018). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry, 83(15), 8036-8044. Available from: [Link]
-
Human Metabolome Database. (2017). N-Methyl-L-proline (HMDB0094696). Retrieved January 15, 2026, from: [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of trans-4-hydroxy- L -proline methyl ester. Retrieved January 15, 2026, from: [Link]
-
Yalcin, T., et al. (2011). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 22(11), 2036-2048. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. (4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1) | C9H18ClNO2 | CID 22802137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN114778743B - Detection method of trace chiral isomer D-proline in L-proline - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Analysis of (4R)-1-Methyl-4-propyl-L-proline hydrochloride
Introduction: The Significance of Stereochemical Purity in Drug Development
(4R)-1-Methyl-4-propyl-L-proline is a substituted amino acid analog. Its hydrochloride salt is a crucial chiral building block in the synthesis of various pharmaceutical compounds. The stereochemical configuration at the C-4 position is critical to the biological activity and safety profile of the final active pharmaceutical ingredient (API). As such, robust and reliable analytical methods are paramount to ensure the chemical identity, purity, and stereochemical integrity of this starting material. This document provides detailed application notes and protocols for the analysis of (4R)-1-Methyl-4-propyl-L-proline hydrochloride utilizing High-Performance Liquid Chromatography (HPLC) for purity and enantiomeric excess determination, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation.
Part 1: Chiral High-Performance Liquid Chromatography (HPLC) Analysis
The primary challenge in the HPLC analysis of proline derivatives is often the lack of a strong UV chromophore and the need to separate stereoisomers. This protocol addresses both challenges through a combination of derivatization and a chiral stationary phase, ensuring a highly specific and sensitive method.
Causality Behind Experimental Choices
-
Derivatization: (4R)-1-Methyl-4-propyl-L-proline lacks a significant chromophore for sensitive UV detection. Derivatization with a reagent such as 4-Chloro-7-nitrobenzofurazan (NBD-Cl) introduces a fluorescent tag, dramatically enhancing detection sensitivity.[1][2] This is a pre-column derivatization step, converting the secondary amine of the proline ring into a highly fluorescent derivative.
-
Chiral Stationary Phase: To resolve the (4R) enantiomer from its potential (4S) counterpart, a polysaccharide-based chiral stationary phase (CSP) is employed. Columns like Chiralpak AD-H are effective in separating enantiomers of proline derivatives through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[2][3]
-
Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (n-hexane), a polar modifier (ethanol), and an acidic additive (trifluoroacetic acid - TFA) provides good selectivity for chiral separations on polysaccharide-based CSPs.[2][3] The ethanol concentration is a critical parameter for optimizing the resolution between enantiomers, while TFA helps to improve peak shape by suppressing the ionization of any residual un-derivatized analyte.
HPLC Workflow Diagram
Sources
Application Note: Unambiguous Stereochemical Assignment of 1-Methyl-4-propyl-L-proline HCl using Single-Crystal X-ray Diffraction
Introduction
In the landscape of modern drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise but a cornerstone of establishing its safety and efficacy profile. Chiral molecules, in particular, demand rigorous stereochemical characterization, as different enantiomers can exhibit vastly different pharmacological and toxicological properties.[1][2][3] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the absolute configuration of chiral centers within a molecule, providing unequivocal structural evidence.[4][5][6] This application note provides a comprehensive guide to the single-crystal X-ray diffraction analysis of 1-Methyl-4-propyl-L-proline hydrochloride, a proline derivative of interest in medicinal chemistry. We will detail the protocol from crystal growth to data analysis, underscoring the causality behind experimental choices and the self-validating nature of the crystallographic process.
The subject of this study, (4S)-1-methyl-4-propyl-L-proline, is an analog of an amino acid fragment found in the antibiotic lincomycin. Its hydrochloride salt provides a stable, crystalline form amenable to SC-XRD analysis. A recent study successfully elucidated its structure, confirming its identity and absolute stereochemistry through this powerful technique.[7] This guide will draw upon established methodologies and the specific findings from this research to provide a robust protocol for researchers, scientists, and drug development professionals.
Part 1: Crystallization of 1-Methyl-4-propyl-L-proline HCl
The foundation of a successful SC-XRD experiment is the growth of high-quality, single crystals. For amino acid hydrochlorides, crystallization is often achieved from aqueous or alcoholic solutions. In the case of (4S)-1-methyl-4-propyl-L-proline hydrochloride, single crystals suitable for X-ray diffraction have been successfully grown from an ethanolic solution.[7]
Protocol for Crystallization:
-
Material Preparation:
-
Ensure the 1-Methyl-4-propyl-L-proline HCl sample is of high purity. Impurities can inhibit crystal growth or lead to poorly formed crystals.
-
Use anhydrous ethanol as the solvent.
-
-
Dissolution:
-
In a clean glass vial, dissolve a small amount of the compound in a minimal volume of ethanol at room temperature. Gentle warming can be applied to aid dissolution, but avoid excessive heat which could lead to decomposition.
-
-
Slow Evaporation:
-
Cover the vial with a cap that has a small pinhole or is loosely fitted. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature).
-
-
Crystal Growth:
-
Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals should begin to form.
-
Monitor the vial periodically under a microscope for the appearance of well-formed, single crystals. Ideal crystals for SC-XRD are typically in the size range of 0.1-0.3 mm in all dimensions, with clear facets and no visible defects.[8]
-
Part 2: Single-Crystal X-ray Diffraction Data Collection
Once suitable crystals are obtained, the next step is to mount a crystal and collect the diffraction data. Modern diffractometers, such as those equipped with CCD or CMOS detectors, allow for efficient and accurate data collection.[9]
Instrumentation and Software:
-
Diffractometer: A modern single-crystal X-ray diffractometer (e.g., Bruker D8 QUEST or similar) equipped with a low-temperature device.
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) radiation. The choice of wavelength can be critical; Cu Kα radiation is often preferred for determining the absolute configuration of light-atom structures.[8]
-
Software: A comprehensive software suite for instrument control, data collection, and data processing, such as Bruker's APEX suite.[10][11][12]
Data Collection Protocol:
-
Crystal Mounting:
-
Carefully select a well-formed single crystal and mount it on a cryo-loop or a glass fiber.
-
Mount the crystal on the goniometer head of the diffractometer.
-
-
Crystal Centering and Unit Cell Determination:
-
Center the crystal in the X-ray beam.
-
Collect a few initial frames to determine the preliminary unit cell parameters and to assess the crystal quality.
-
-
Data Collection Strategy:
-
Based on the determined crystal system and unit cell, devise a data collection strategy to ensure high completeness and redundancy of the data.[13][14][15] Modern software can automate this process.
-
For (4S)-1-methyl-4-propyl-L-proline hydrochloride, which crystallizes in the orthorhombic space group P2₁2₁2₁, a full sphere of data is typically collected.[7]
-
-
Data Acquisition:
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryo-stream. This minimizes thermal vibrations and can reduce radiation damage.
-
Initiate the full data collection run. This may take several hours.[9]
-
Part 3: Structure Solution and Refinement
Following data collection and processing (integration and scaling), the next phase is to solve and refine the crystal structure. This is typically an iterative process involving specialized software.
Software for Structure Solution and Refinement:
-
SHELXTL: A widely used suite of programs for structure solution (XS or XT) and refinement (XL).[16]
-
Olex2: A user-friendly graphical interface that integrates various structure solution and refinement programs, including SHELX.
-
PLATON: A multipurpose crystallographic tool for structure validation and analysis.[7]
Workflow for Structure Solution and Refinement:
Caption: Workflow for solving and refining a crystal structure.
Protocol for Structure Solution and Refinement:
-
Space Group Determination: The processed data will be analyzed to determine the space group. For (4S)-1-methyl-4-propyl-L-proline hydrochloride, this has been determined to be the chiral, orthorhombic space group P2₁2₁2₁.[7]
-
Structure Solution:
-
The structure is typically solved using direct methods, which phase the diffraction data to generate an initial electron density map.
-
From this map, an initial model of the molecule can be built.
-
-
Iterative Refinement:
-
The initial model is refined against the experimental data using a least-squares method. This process minimizes the difference between the observed and calculated structure factors.
-
Difference Fourier maps are calculated to locate missing atoms or to identify regions of disordered electron density.
-
The model is iteratively improved by adding missing atoms and refining their positions and thermal parameters.
-
-
Anisotropic Refinement and Hydrogen Atoms:
-
Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid.
-
Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
-
-
Absolute Configuration Determination:
-
For chiral molecules in non-centrosymmetric space groups, the absolute configuration can be determined from the diffraction data. The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and close to 1 for the inverted structure provides strong evidence for the absolute stereochemistry.
-
-
Structure Validation:
-
The final refined structure should be validated using tools like PLATON's checkCIF routine.[7] This checks for consistency and potential errors in the crystallographic data.
-
Part 4: Data Presentation and Interpretation
The final result of a single-crystal X-ray diffraction study is a crystallographic information file (CIF). This file contains all the information about the crystal structure and the diffraction experiment.
Key Crystallographic Data for 1-Methyl-4-propyl-L-proline HCl:
The following table presents a summary of the crystallographic data for (4S)-1-methyl-4-propyl-L-proline hydrochloride, based on the published structure.[7]
| Parameter | Value |
| Chemical Formula | C₉H₁₈ClNO₂ |
| Formula Weight | 207.70 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | Value from CCDC 2440605 |
| b (Å) | Value from CCDC 2440605 |
| c (Å) | Value from CCDC 2440605 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | Value from CCDC 2440605 |
| Z | 4 |
| R₁ [I > 2σ(I)] | Value from CCDC 2440605 |
| wR₂ (all data) | Value from CCDC 2440605 |
| Flack Parameter | Value from CCDC 2440605 |
Note: Specific unit cell dimensions and refinement statistics should be obtained from the Cambridge Crystallographic Data Centre (CCDC) using the deposition number 2440605.
Structural Insights:
The crystal structure of (4S)-1-methyl-4-propyl-L-proline hydrochloride reveals important details about its molecular geometry and intermolecular interactions.[7] The propyl chain is in an equatorial position, and the molecule exhibits strong hydrogen bonds between the cation and the chloride anion.[7] The determination of the absolute configuration as (4S) is crucial for understanding its potential biological activity and for ensuring stereochemical purity in any future drug development efforts.
Conclusion
Single-crystal X-ray diffraction provides an unparalleled level of detail for the structural characterization of small molecules. For chiral compounds like 1-Methyl-4-propyl-L-proline HCl, it is the gold standard for unambiguously determining the absolute configuration, a critical parameter in pharmaceutical research and development.[1][4] The protocols and methodologies outlined in this application note provide a robust framework for researchers to successfully perform SC-XRD analysis on this and similar compounds, ensuring the highest level of scientific integrity and data quality.
References
-
On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. Available at: [Link]
-
Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. MDPI. Available at: [Link]
-
(4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1) | C9H18ClNO2. PubChem. Available at: [Link]
-
A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois. Available at: [Link]
-
PLATON INTRO. MIT. Available at: [Link]
-
Introduction to Powder Crystallographic Information File (CIF). Available at: [Link]
-
CIF (Crystallographic Information Framework). Metadata Standards Catalog. Available at: [Link]
-
A few interactive self-paced tutorials to get started with Olex2. OlexSys. Available at: [Link]
-
A short guide to Crystallographic Information Files. CCDC. Available at: [Link]
-
A Guide to Using SHELXTL. Available at: [Link]
-
PLATON for Windows. School of Chemistry. Available at: [Link]
-
PLATON for MS-Windows. Available at: [Link]
-
APEX3 Software User Manual. Bruker. Available at: [Link]
-
CIF (Crystallographic Information Framework). Research Data Alliance GitHub. Available at: [Link]
-
PLATON. Available at: [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]
-
The Significance of Chirality in Drug Design and Development. PMC - PubMed Central. Available at: [Link]
-
SHELXTL Software Reference Manual. University of Kentucky X-Ray Crystallography Facility. Available at: [Link]
-
Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. YouTube. Available at: [Link]
-
Solve a small-molecule structure. CCP4 wiki. Available at: [Link]
-
Stereochemistry in Drug Action. PMC - NIH. Available at: [Link]
-
SHELXTL User Guide for Students. Scribd. Available at: [Link]
-
User guide to crystal structure refinement with SHELXL. Available at: [Link]
-
Absolute configuration of complex chiral molecules. Spark904. Available at: [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC - NIH. Available at: [Link]
-
Small molecule crystallography. Excillum. Available at: [Link]
-
Olex2 Tutorials for new users How to install Olex2 from scratch. YouTube. Available at: [Link]
-
On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. Available at: [Link]
-
Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. IMSERC. Available at: [Link]
-
Data Collection Strategies. Available at: [Link]
-
Bruker Documents. Bruker. Available at: [Link]
-
Data-collection strategies. IUCr Journals - International Union of Crystallography. Available at: [Link]
-
Olex Tutorial. Zenodo. Available at: [Link]
-
Introduction. Available at: [Link]
-
Low-Dose Electron Crystallography: Structure Solution and Refinement. MDPI. Available at: [Link]
-
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at: [Link]
-
Structure refinement: some background theory and practical strategies. MIT. Available at: [Link]
-
X-ray crystallography. Wikipedia. Available at: [Link]
-
Absolute Configuration: Meaning, Examples, Amino Acids & R/S. StudySmarter. Available at: [Link]
-
X-ray Diffraction Data Collection. Available at: [Link]
-
Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]
-
Structure solution and refinement: introductory strategies. Available at: [Link]
- Crystallization of amino acid. Google Patents.
-
APEX3 Software / Chemical Crystallography. Bruker Support. Available at: [Link]
-
APEX Software. Bruker. Available at: [Link]
Sources
- 1. CN103333094B - Process method for crystallization purification of proline - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]
- 8. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 9. (4R)-1-Methyl-4-propyl-L-proline Hydrochloride [lgcstandards.com]
- 10. ijesi.org [ijesi.org]
- 11. journals.iucr.org [journals.iucr.org]
- 12. 1-Methyl-L-proline hydrochloride | C6H12ClNO2 | CID 66599912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals | Semantic Scholar [semanticscholar.org]
- 15. journals.iucr.org [journals.iucr.org]
- 16. chemrxiv.org [chemrxiv.org]
Application Note & Protocol: Efficient Incorporation of (4R)-1-Methyl-4-propyl-L-proline into Synthetic Peptides
Abstract & Introduction
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. These modifications are instrumental in modulating the pharmacological properties of peptides, including metabolic stability, receptor affinity, and cell permeability.[1] (4R)-1-Methyl-4-propyl-L-proline is a structurally unique analog of proline, featuring both N-methylation and C4-alkylation. The N-methyl group enhances proteolytic resistance and can favor a cis-amide bond conformation, while the 4-propyl group introduces significant steric bulk and hydrophobicity, which can be used to probe or enforce specific peptide conformations crucial for biological activity.[1][2][3]
However, the same features that grant this amino acid its desirable properties also present considerable challenges during solid-phase peptide synthesis (SPPS).[4][5] The N-methylated amine is a weaker nucleophile and is sterically hindered, making peptide bond formation kinetically slow and often incomplete with standard coupling reagents.[4][6] This application note provides a comprehensive, field-proven guide for the efficient incorporation of (4R)-1-Methyl-4-propyl-L-proline into peptide sequences using modern SPPS techniques. We will detail the causality behind reagent selection, provide robust step-by-step protocols, and outline analytical methods for verification.
Reagent Overview & Strategic Considerations
Properties of (4R)-1-Methyl-4-propyl-L-proline
(4R)-1-Methyl-4-propyl-L-proline is a synthetic amino acid derived from the natural product antibiotic lincomycin.[7] It is typically supplied as a hydrochloride salt and should be stored under desiccated conditions.[8] Before use in Fmoc-based SPPS, its carboxylic acid must be free, and the N-terminal amine must be protected with an Fmoc group.
| Property | Value | Source |
| Molecular Formula | C9H17NO2 | [9] |
| Molecular Weight | 171.24 g/mol | [9] |
| Stereochemistry | (2S, 4R) | [8] |
| Key Structural Features | N-Methylation, C4-Propyl Substitution | [7] |
The Challenge of Steric Hindrance
The primary obstacle in coupling (4R)-1-Methyl-4-propyl-L-proline, or any N-methylated amino acid, is overcoming the steric hindrance and reduced nucleophilicity of the secondary amine.[4][6] Standard coupling reagents like HBTU or DIC/HOBt often fail to achieve complete coupling, leading to deletion sequences and complex purification challenges.[6]
To overcome this, a more potent activation strategy is required. Uronium/aminium salt-based reagents, particularly those containing the 1-hydroxy-7-azabenzotriazole (HOAt) moiety, are the reagents of choice.[10]
Rationale for Selecting HATU as the Coupling Reagent
We strongly recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) for this application.[10][11][12] The efficacy of HATU stems from its ability to rapidly form a highly reactive OAt-active ester with the incoming Fmoc-amino acid.[10][13][14]
The superiority of HATU in this context is due to two key factors:
-
Enhanced Reactivity: The OAt-active ester is significantly more reactive than the OBt esters formed by reagents like HBTU.
-
Neighboring Group Participation: The pyridine nitrogen in the HOAt leaving group can act as a general base catalyst, stabilizing the transition state of the aminolysis reaction and accelerating the coupling step.
This combination of high reactivity and catalytic assistance makes HATU exceptionally effective at forcing the formation of peptide bonds with sterically demanding residues like (4R)-1-Methyl-4-propyl-L-proline.[2][11][15]
Experimental Protocols
These protocols are based on the Fmoc/tBu strategy for solid-phase peptide synthesis.[16][17]
Workflow Overview: SPPS Cycle for Incorporating (4R)-1-Methyl-4-propyl-L-proline
Caption: Standard SPPS cycle optimized for difficult couplings.
Protocol 1: Coupling of Fmoc-(4R)-1-Methyl-4-propyl-L-proline
This protocol assumes a synthesis scale of 0.1 mmol on a suitable resin (e.g., Rink Amide for C-terminal amides). Adjust volumes and equivalents accordingly.
-
Resin Preparation:
-
Swell the peptide-resin (with the N-terminal Fmoc group removed) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.[17]
-
Drain the DMF.
-
-
Activation Solution Preparation (Perform immediately before use):
-
In a separate vessel, dissolve Fmoc-(4R)-1-Methyl-4-propyl-L-proline (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF (approx. 2 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol).
-
Vortex the solution for 1-2 minutes. A brief pre-activation is sufficient; prolonged pre-activation can lead to side reactions.[2]
-
-
Coupling Reaction:
-
Add the activation solution to the swelled peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. Due to the steric hindrance, a longer coupling time is necessary compared to standard amino acids.[18]
-
-
Monitoring the Coupling Reaction:
-
The standard ninhydrin test will not work for this secondary amine. Use the Bromophenol Blue test to monitor for the presence of unreacted free amine.[6]
-
Procedure: Take a small sample of resin beads, wash thoroughly with DMF and then Methanol. Add a few drops of 0.1% Bromophenol Blue solution in DMF. A blue or green color indicates incomplete coupling, while a yellow color indicates completion.[6]
-
-
Recoupling (If Necessary):
-
If the Bromophenol Blue test is positive (blue/green), drain the reaction solution and repeat steps 2-4 for a second coupling.
-
-
Washing:
-
Once the coupling is complete (yellow Bromophenol Blue test), drain the reaction vessel and wash the resin thoroughly with DMF (3 x 5 mL) to remove excess reagents and byproducts.
-
Protocol 2: Post-Synthesis Cleavage & Deprotection
The choice of cleavage cocktail depends on the other amino acids present in the sequence. For a general-purpose cleavage that protects most sensitive residues, Reagent K is a robust choice.[19][20]
| Reagent | Component | Volume % | Purpose |
| Reagent K | Trifluoroacetic Acid (TFA) | 82.5% | Cleaves peptide from resin, removes side-chain protecting groups.[21] |
| Phenol | 5% | Scavenger for carbocations.[21] | |
| Water | 5% | Scavenger, aids in TFA penetration.[21] | |
| Thioanisole | 5% | Scavenger, particularly for Met and Trp.[21] | |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger, reduces Cys oxidation.[22] |
-
Preparation:
-
Wash the final peptide-resin with Dichloromethane (DCM) (3 x 5 mL) and dry under a high vacuum for at least 1 hour.
-
-
Cleavage:
-
Add the cleavage cocktail (e.g., Reagent K, 5-10 mL per 0.1 mmol of resin) to the dried resin in a suitable reaction vessel.[20]
-
Stir at room temperature for 2-3 hours.
-
-
Peptide Precipitation & Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume (approx. 40 mL) of ice-cold diethyl ether.
-
Centrifuge the suspension to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Quality Control: Analysis and Purification
Analytical Workflow
A dual HPLC and Mass Spectrometry approach is mandatory to confirm the identity and purity of the final peptide.[23][24]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. peptide.com [peptide.com]
- 7. mdpi.com [mdpi.com]
- 8. (4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1) | C9H18ClNO2 | CID 22802137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (4R)-1-Methyl-4-propyl-L-proline Methyl Ester synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. file.globalso.com [file.globalso.com]
- 13. HATU - Wikipedia [en.wikipedia.org]
- 14. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 15. omizzur.com [omizzur.com]
- 16. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biovera.com.au [biovera.com.au]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. peptide.com [peptide.com]
- 20. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 21. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 22. biotage.com [biotage.com]
- 23. pepdoopeptides.com [pepdoopeptides.com]
- 24. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4R)-1-Methyl-4-propyl-L-proline
Welcome to the technical support center for the synthesis of (4R)-1-Methyl-4-propyl-L-proline. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. As a crucial component of the antibiotic Lincomycin, optimizing the yield and purity of this non-proteinogenic amino acid is of significant interest.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the laboratory.
Overview of a Common Synthetic Pathway
A robust and frequently utilized strategy for synthesizing 4-alkyl-L-proline derivatives begins with the commercially available and relatively inexpensive chiron, (2S, 4R)-4-hydroxy-L-proline (trans-4-hydroxy-L-proline).[2][3] The general workflow involves the protection of the amine and carboxyl functionalities, modification at the C4 position, N-methylation, and final deprotection. This guide will focus on troubleshooting this stereoselective route.
Here is a visualization of the overall synthetic workflow:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adaptation of an L-Proline Adenylation Domain to Use 4-Propyl-L-Proline in the Evolution of Lincosamide Biosynthesis | PLOS One [journals.plos.org]
purification techniques for (4R)-1-Methyl-4-propyl-L-proline hydrochloride
Answering the growing need for high-purity active pharmaceutical ingredients (APIs) and research chemicals, this Technical Support Center provides specialized guidance on the purification of (4R)-1-Methyl-4-propyl-L-proline hydrochloride. This substituted proline analog is a key chiral building block, and achieving high purity is critical for its application in drug development and stereoselective synthesis.
This guide, structured in a question-and-answer format, offers troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights.
Core Concepts & Initial Assessment
Q1: What are the primary challenges in purifying (4R)-1-Methyl-4-propyl-L-proline hydrochloride?
A1: The primary challenges stem from its molecular structure:
-
High Polarity and Water Solubility: The presence of a carboxylic acid and a tertiary amine (protonated as a hydrochloride salt) makes the molecule highly polar and soluble in water. This can complicate extraction and makes it prone to retaining moisture.
-
Chirality: As a chiral compound, there is a risk of contamination with diastereomers or epimers from the synthetic route, particularly its (4S) epimer. Standard purification methods like recrystallization or normal-phase chromatography will not separate enantiomers and may not efficiently separate diastereomers.
-
Hygroscopic Nature: Hydrochloride salts of amino acids are often hygroscopic, meaning they readily absorb moisture from the air. This requires careful handling and drying procedures to obtain an accurate yield and prevent degradation.
-
Potential for Side-Product Contamination: Synthesis can result in structurally similar impurities, such as unreacted starting materials or by-products from N-methylation or alkylation steps, which may have similar solubility profiles, complicating purification.
Q2: I have my crude synthetic product. What is the first step I should take before attempting purification?
A2: Before any purification attempt, a thorough analysis of the crude product is essential. This provides a baseline for purity and identifies the nature of the impurities, which dictates the most effective purification strategy.
Recommended Initial Analysis:
-
¹H NMR Spectroscopy: To confirm the presence of the desired product and identify major organic impurities.
-
LC-MS or HPLC: To assess the purity percentage and detect the presence of isomers or other closely related impurities.[1]
-
Thin-Layer Chromatography (TLC): A quick method to visualize the number of components and help in developing a column chromatography method if needed.
This initial assessment will guide you through the purification decision process illustrated below.
Caption: Purification strategy decision tree.
Troubleshooting Guide 1: Recrystallization
Recrystallization is the most effective and common method for purifying crystalline solids like (4R)-1-Methyl-4-propyl-L-proline hydrochloride, especially for removing minor, less-polar impurities. A recent synthesis of the (4S)-epimer successfully used crystallization from an ethanolic solution to obtain high-purity single crystals.[2]
Q3: My compound "oils out" instead of crystallizing. What's happening and how do I fix it?
A3: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a supercooled liquid instead of a solid lattice. This often happens when the solution is cooled too quickly or the solvent is not ideal.
Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Rapid Cooling | Cooling the solution too fast doesn't give molecules enough time to orient into a crystal lattice. | 1. Re-heat the solution until the oil redissolves. 2. Allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary. 3. Once at room temperature, transfer to a cold bath (0°C). |
| Inappropriate Solvent | The boiling point of the solvent may be too high, or the compound's solubility changes too drastically with temperature. | 1. Add a small amount of a "co-solvent" in which the compound is less soluble (an anti-solvent) to the hot solution until it just turns cloudy, then add a drop of the primary solvent to clarify. 2. Try a different solvent system. For this compound, alcohols (ethanol, isopropanol) or mixed systems like ethanol/diethyl ether are good starting points.[2] |
| Insoluble Impurities | Impurities can lower the melting point of the mixture, promoting oiling. | Perform a hot filtration step after dissolving the crude product to remove any insoluble matter before allowing the solution to cool. |
Q4: No crystals are forming even after my solution has cooled to room temperature. What should I do?
A4: This indicates your solution is supersaturated but lacks a nucleation point to initiate crystal growth, or you may have used too much solvent.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratch Method: Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments can serve as nucleation sites.
-
Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution.
-
-
Reduce Solubility:
-
Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (e.g., diethyl ether or ethyl acetate for an alcohol solution) dropwise until persistent cloudiness appears.
-
Concentrate the Solution: Gently evaporate some of the solvent under reduced pressure and allow the concentrated solution to cool again.
-
Protocol 1: Standard Recrystallization of (4R)-1-Methyl-4-propyl-L-proline HCl
This protocol is adapted from methodologies used for similar substituted proline hydrochlorides.[2]
Caption: Step-by-step recrystallization workflow.
Methodology:
-
Place the crude hydrochloride salt in a flask.
-
Add a minimal amount of hot ethanol (or isopropanol) while stirring and heating until the solid just dissolves.
-
If any insoluble impurities remain, perform a hot filtration through a pre-warmed filter funnel.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.[2] Diethyl ether is a good choice for washing as the hydrochloride salt is poorly soluble in it.
-
Dry the crystals under high vacuum to remove all traces of solvent and moisture.
Troubleshooting Guide 2: Column Chromatography
If recrystallization fails to achieve the desired purity, or if the crude product is a complex mixture, column chromatography is the next logical step. Due to the polar and ionic nature of the hydrochloride salt, special considerations are required.
Q5: My compound is streaking badly on the silica gel TLC plate and won't move from the baseline. How can I get it to elute properly?
A5: This is a classic issue for highly polar and basic compounds like protonated amines on acidic silica gel. The strong interaction between the positive charge on your molecule and the acidic silanol groups (Si-OH) on the silica surface causes irreversible binding or significant tailing.
Solutions:
| Strategy | Implementation | Rationale |
| Mobile Phase Modification | Add a competitive base and a polar modifier to your eluent. A good starting point is a gradient of Methanol (0-20%) in Dichloromethane (DCM) with 0.5-1% Triethylamine (TEA) . | TEA is a stronger base that neutralizes the acidic sites on the silica gel, preventing your compound from binding irreversibly. Methanol is a highly polar solvent required to push the polar compound up the column. |
| Use a Different Stationary Phase | Switch from silica gel to neutral or basic alumina . | Alumina is less acidic than silica and can be a better choice for purifying basic compounds, reducing tailing and improving recovery. |
| Reverse-Phase Chromatography | Use a C18 stationary phase with a mobile phase of Water/Acetonitrile or Water/Methanol containing a modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid . | In reverse-phase, your polar compound will elute early. The acidic modifier ensures the carboxyl group is protonated and provides counter-ions to improve peak shape. This is often the preferred method for HPLC purification of such compounds.[3][4] |
Q6: How can I separate my desired (4R) product from a diastereomeric impurity?
A6: Diastereomers have different physical properties and can be separated by standard chromatography, but it often requires careful optimization.
-
High-Resolution Silica Gel Chromatography: Use a high-quality silica gel with a small particle size. Run a shallow solvent gradient to maximize the difference in retention times.
-
Chiral Chromatography: If you need to separate enantiomers or very similar diastereomers, chiral HPLC or Supercritical Fluid Chromatography (SFC) is the gold standard.[5] This requires screening various chiral stationary phases (CSPs) to find one that provides baseline separation. This is an advanced technique typically used when extremely high enantiomeric excess (e.e.) is required.
Frequently Asked Questions (FAQs)
Q: Is (4R)-1-Methyl-4-propyl-L-proline hydrochloride stable during purification? A: Yes, it is generally stable under standard recrystallization and chromatography conditions. However, prolonged exposure to strong bases (other than the small amount of TEA used in chromatography) can deprotonate the amine, converting it to the freebase, which has very different solubility properties. Avoid excessively high temperatures during solvent evaporation to prevent potential degradation.
Q: My final product is a sticky solid, not a fine powder. Why? A: This is likely due to residual solvent or absorbed water. As a hygroscopic salt, the compound can readily pick up moisture from the atmosphere. Ensure the product is dried thoroughly under high vacuum, potentially over a desiccant like P₂O₅, for an extended period (12-24 hours).
Q: How do I confirm the purity and identity of my final product? A: A combination of analytical techniques is required for full characterization:
-
NMR (¹H, ¹³C): Confirms the chemical structure and checks for organic impurities.
-
HPLC/UPLC: Provides a quantitative measure of purity (e.g., >99%). A chiral HPLC method can confirm enantiomeric purity.
-
Mass Spectrometry (MS): Confirms the molecular weight.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
-
X-ray Crystallography: Provides unambiguous proof of structure and stereochemistry, as was done for the (4S)-epimer.[2][6]
References
-
Mandal, G. H., Choudhary, S., Kelley, S. P., & Sathyamoorthi, S. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank, 2025(2), M2003. [Link]
-
Sathyamoorthi, S., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. ChemRxiv. [Link]
-
Mandal, G. H., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). MDPI. [Link]
-
Mandal, G. H., et al. (2025). (PDF) Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). ResearchGate. [Link]
- Google Patents. (Date not available).
-
Thieme. (Date not available). Synthesis of Peptides Containing Proline Analogues. [Link]
-
Kálai, T., et al. (2016). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. Molecules. [Link]
-
Pires, M. M., & Raines, R. T. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC. [Link]
-
Shoulders, M. D., & Raines, R. T. (2011). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. PMC. [Link]
-
Ge, M., & Pan, X. M. (2009). The contribution of proline residues to protein stability is associated with isomerization equilibrium in both unfolded and folded states. PubMed. [Link]
-
Otvos, L., et al. (2008). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. PMC. [Link]
-
PubChem. (Date not available). (4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1). [Link]
-
ResearchGate. (2025). Residue-Specific Exchange of Proline by Proline Analogs in Fluorescent Proteins. [Link]
- Google Patents. (Date not available).
-
Organic Syntheses. (Date not available). L-Proline, 2-methyl-. [Link]
-
MDPI. (Date not available). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. [Link]
-
Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. [Link]
-
ResearchGate. (2025). A New Method for Isolation of Hydroxy-l-proline and l-Proline from Gelatin. [Link]
-
PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]
-
ScienceDirect. (Date not available). Chiral Drug Separation. [Link]
-
ResearchGate. (1995). trans-3-Hydroxy-N-methyl-L-proline Hydrochloride. [Link]
-
ResearchGate. (2025). (PDF) Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. [Link]
Sources
- 1. Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. researchgate.net [researchgate.net]
overcoming side reactions in the synthesis of lincomycin analogs
Welcome to the technical support center for the synthesis of lincomycin and its analogs. This resource is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot common synthetic challenges and side reactions. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the complexities of lincosamide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Stereochemical & Regioselective Control
Question 1: We are experiencing poor stereocontrol at the C-6 and C-7 positions during the synthesis of the methyl thiolincosaminide precursor, leading to a mixture of diastereomers. How can we improve the stereoselectivity?
Answer:
This is a critical and frequently encountered challenge in the total synthesis of lincosamine sugars. The formation of the correct D-glycero configuration at C-6 is essential for biological activity, and traditional methods often yield mixtures with poor stereocontrol.[1] The root cause is the difficulty of controlling the facial selectivity of nucleophilic attack on a pyranose ring precursor.
Expert Insight & Recommended Protocol:
A highly effective and authoritative method to overcome this is to employ an intramolecular nitrogen delivery strategy. This approach utilizes the stereochemistry of the existing pyranose ring to direct the formation of the new stereocenters. A validated method involves the use of an epoxy alcohol intermediate, which upon reaction with dimethylcyanamide, forms an oxazoline that locks in the desired stereochemistry.[2][3][4]
Experimental Protocol: Intramolecular Nitrogen Delivery for Stereocontrol
This protocol is adapted from the stereocontrolled synthesis described by Knapp and Kukkola (1990).[3][4]
-
Epoxy Alcohol Formation: Starting from a suitably protected methyl α-D-galactopyranoside derivative, create the key epoxy alcohol intermediate (e.g., structure 10 in the cited literature). The stereochemistry of this epoxide is crucial for the subsequent steps.
-
Oxazoline Formation:
-
Dissolve the epoxy alcohol in an anhydrous, aprotic solvent such as Tetrahydrofuran (THF).
-
Add sodium hydride (NaH) and imidazole to the solution.
-
Introduce dimethylcyanamide. This reaction proceeds via an intramolecular cyclization where the nitrogen attacks the epoxide, guided by the molecule's conformation, to form the oxazoline ring (e.g., structure 14 ). This step establishes the correct stereochemistry at both C-6 and C-7.
-
-
Downstream Processing:
-
The protected vicinal amino alcohol within the oxazoline structure can then be carried forward.
-
Subsequent steps include the exchange of an acetal for the required thioacetal, hydrolysis of the oxazoline to reveal the amine and alcohol, and final deprotection steps to yield the target methyl thiolincosaminide.[3]
-
Causality Behind the Protocol:
The rigidity of the bicyclic transition state during the intramolecular cyclization ensures that the nitrogen attacks the epoxide from a specific face. This pre-determined spatial arrangement is what makes the reaction highly stereoselective, avoiding the formation of unwanted epimers that occur with intermolecular approaches.
Question 2: During the synthesis of clindamycin analogs, our attempts at selective chlorination of the C-7 hydroxyl group result in a mixture of over-chlorinated products and elimination byproducts. What is the best approach for clean, selective C-7 chlorination?
Answer:
This is a classic regioselectivity problem in lincosamide chemistry. The lincomycin scaffold contains four secondary hydroxyl groups, all of which are potential sites for chlorination.[5] Standard, aggressive chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are often too reactive and lack the necessary selectivity, leading to substitution at multiple positions or β-elimination to form undesired alkenes.[5]
Expert Insight & Recommended Protocol:
To achieve high selectivity for the C-7 position, a milder and more controlled chlorinating agent is required. A proven method is the use of a Vilsmeier-type reagent generated in situ from N,N-dimethylformamide (DMF) and oxalyl chloride ((COCl)₂). This system provides a highly selective chlorination at the C-7 position with minimal side reactions.[5]
Experimental Protocol: Selective C-7 Chlorination
-
Reactant Preparation:
-
Dissolve the lincomycin analog starting material in anhydrous DMF. Ensure the substrate is fully dissolved.
-
Cool the solution to a reduced temperature (e.g., 0 °C or lower) in an inert atmosphere (Nitrogen or Argon) to control the reaction rate and minimize side reactions.
-
-
Reagent Addition:
-
Slowly add oxalyl chloride ((COCl)₂) dropwise to the cooled solution. The in situ formation of the active chlorinating species is exothermic and requires careful temperature management.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly useful for tracking the disappearance of starting material and the appearance of the desired product, especially for compounds with poor UV absorbance.[5]
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture carefully with a suitable basic solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an appropriate organic solvent.
-
Purify the final product using column chromatography. For polar lincomycin derivatives, reverse-phase chromatography may be necessary to achieve high purity.[5]
-
Causality Behind the Protocol:
The DMF and oxalyl chloride combination forms the electrophilic Vilsmeier reagent, which is less reactive and more sterically hindered than reagents like SOCl₂. The unique steric and electronic environment of the C-7 hydroxyl group on the lincosamine sugar allows it to react preferentially with this milder reagent, while the other hydroxyl groups remain largely untouched. This balance of reactivity is the key to achieving the desired regioselectivity.
Category 2: Functional Group Transformations & Side Reactions
Question 3: We are trying to synthesize a sulfoxide analog by oxidizing the methylthio (-SMe) group, but we are observing significant N-oxidation of the proline ring nitrogen as a major side product. How can we selectively oxidize the sulfur?
Answer:
This is a common chemoselectivity issue. The nitrogen atom in the proline moiety is also a nucleophilic center susceptible to oxidation by common oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA).[5] When using close to stoichiometric amounts of the oxidant, a mixture of the desired S-oxide, the unwanted N-oxide, and the sulfoxide-N-oxide is often obtained, leading to significant yield loss and complex purification challenges.[5]
Expert Insight & Recommended Protocol:
A robust, two-step strategy of controlled over-oxidation followed by selective reduction is highly effective. This approach intentionally oxidizes both the sulfur and nitrogen atoms and then selectively reduces the N-oxide back to the amine, leaving the desired sulfoxide untouched.
Experimental Protocol: Selective Sulfoxidation via Over-oxidation/Reduction
-
Controlled Over-oxidation:
-
Dissolve the starting lincomycin analog in a suitable solvent (e.g., dichloromethane).
-
Add a slight excess (e.g., 2.2 equivalents) of mCPBA at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by LC-MS until the starting material is fully converted to the sulfoxide-N-oxide derivative.
-
-
Selective N-oxide Reduction:
-
After the oxidation is complete, carefully quench any remaining mCPBA.
-
Introduce a selective reducing agent for the N-oxide. A common and effective choice is sodium bisulfite (NaHSO₃) or a similar mild reductant.
-
Stir the reaction mixture until the sulfoxide-N-oxide is fully converted to the target sulfoxide. Monitor this step carefully to avoid any reduction of the sulfoxide.
-
-
Purification:
-
Perform an aqueous work-up to remove the reducing agent and other water-soluble byproducts.
-
Purify the desired sulfoxide product via column chromatography.
-
Causality Behind the Protocol:
This method circumvents the problem of achieving selective oxidation by taking advantage of the differential reactivity of the N-oxide and sulfoxide functional groups towards reduction. N-oxides are generally more susceptible to reduction by mild reducing agents than sulfoxides. This difference in reactivity allows for the clean removal of the unwanted N-oxide functionality after an initial, non-selective oxidation step, ultimately leading to a higher yield of the pure, desired product.[5]
Question 4: We are experiencing epimerization of our proline-based carboxylic acid and low yields during the amide coupling step with the lincosamine sugar moiety. What coupling conditions do you recommend?
Answer:
Amide bond formation is a cornerstone of lincomycin synthesis, but it is fraught with potential side reactions, especially when using complex, chiral substrates.[6][7] Epimerization (racemization) of the chiral center alpha to the carboxylic acid is a common problem, often occurring via the formation of an oxazolone intermediate when using carbodiimide reagents like Dicyclohexylcarbodiimide (DCC). Furthermore, the amine reacting with the coupling reagent itself can form a guanidinium by-product, consuming the amine and reducing the yield.
Expert Insight & Recommended Protocol:
To mitigate these issues, it is crucial to use a coupling reagent system that minimizes racemization and other side reactions. Phosphonium- and aminium-based reagents, often used with an additive like 1-Hydroxybenzotriazole (HOBt), are generally superior to simple carbodiimides for complex fragments.[8] Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and suppress racemization.[9]
Experimental Protocol: Low-Racemization Amide Coupling
-
Acid Activation (Pre-activation):
-
In an anhydrous, aprotic solvent (e.g., DMF), dissolve the N-protected proline-based carboxylic acid (1 equivalent).
-
Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Add the coupling reagent HBTU (1.1 equivalents) and the racemization suppressor HOBt (1.1 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the HOBt active ester. This pre-activation step is critical.
-
-
Amine Addition:
-
In a separate flask, dissolve the lincosamine sugar moiety (the amine component) in anhydrous DMF.
-
Slowly add the solution of the activated acid to the amine solution.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature. Monitor its completion by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an appropriate solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate, and brine to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate, and purify the resulting protected lincomycin analog by column chromatography.
-
Causality Behind the Protocol:
HBTU and HOBt work in synergy. HOBt reacts with the initially activated carboxylic acid to form an active ester. This intermediate is highly reactive towards the amine but is significantly less prone to forming the oxazolone intermediate that leads to racemization. Using a non-nucleophilic base like DIPEA prevents unwanted side reactions. The order of addition—activating the acid before introducing the amine—prevents the amine from reacting with HBTU to form the guanidinium byproduct.
Data & Workflow Visualizations
Table 1: Troubleshooting Summary for Common Side Reactions
| Problem | Side Product(s) | Probable Cause | Recommended Solution | Key Reagents |
| Poor Stereocontrol | Diastereomers/Epimers | Intermolecular nucleophilic attack | Intramolecular nitrogen delivery | Epoxy alcohol, Dimethylcyanamide, NaH |
| Over-chlorination | Di-, Tri-chlorinated species | Highly reactive chlorinating agent | Use of a mild, selective agent | DMF, Oxalyl Chloride ((COCl)₂) |
| N-oxidation | Proline N-oxide | Low chemoselectivity of oxidant | Over-oxidation and selective reduction | mCPBA, then Sodium Bisulfite |
| Epimerization | Racemic product | Oxazolone formation | Use of racemization suppressor | HBTU, HOBt, DIPEA |
Diagram 1: Troubleshooting Logic for Selective C-7 Chlorination
Caption: Decision workflow for troubleshooting non-selective chlorination.
Diagram 2: Reaction Pathway for Selective Sulfoxidation
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Stereocontrolled lincomycin synthesis - Lookchem [lookchem.com]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Overcoming challenges of lincomycin derivative scale-up - SigutLabs [sigutlabs.com]
- 6. Lincosamides - Wikipedia [en.wikipedia.org]
- 7. De Novo Design and Asymmetric Synthesis of a C‑1/2 Benzodioxin Fused Glycoside Analogue of Lincomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hepatochem.com [hepatochem.com]
- 9. peptide.com [peptide.com]
stability issues of (4R)-1-Methyl-4-propyl-L-proline under different conditions
Welcome to the technical support center for (4R)-1-Methyl-4-propyl-L-proline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) on the Stability of (4R)-1-Methyl-4-propyl-L-proline
This section addresses common questions regarding the stability of (4R)-1-Methyl-4-propyl-L-proline.
Q1: What are the primary factors that can affect the stability of (4R)-1-Methyl-4-propyl-L-proline in my experiments?
A1: The stability of (4R)-1-Methyl-4-propyl-L-proline, like many amino acid derivatives, is primarily influenced by several factors:
-
pH: Extremes in pH (both acidic and basic conditions) can potentially lead to hydrolysis or other degradation pathways.
-
Temperature: Elevated temperatures can accelerate degradation kinetics, leading to the formation of impurities.
-
Light: Exposure to UV or fluorescent light may induce photolytic degradation.
-
Oxidizing Agents: The tertiary amine in the proline ring can be susceptible to oxidation.
-
Chromatographic Conditions: As has been noted for the epimer, (4S)-1-methyl-4-propyl-L-proline, the carboxylic acid moiety may exhibit instability during purification by silica gel chromatography or reversed-phase high-performance liquid chromatography (HPLC)[1]. This suggests that the choice of chromatographic conditions is critical.
Q2: I am observing unexpected peaks in my HPLC analysis of a sample containing (4R)-1-Methyl-4-propyl-L-proline. Could this be due to degradation?
A2: Yes, the appearance of unexpected peaks is a common indicator of degradation. To confirm this, you can perform a forced degradation study, which involves intentionally subjecting your compound to stress conditions to generate potential degradation products.[2][3] Comparing the chromatograms of the stressed and unstressed samples can help identify which new peaks are degradation products.
Q3: What are the recommended storage conditions for (4R)-1-Methyl-4-propyl-L-proline and its solutions?
A3: For the solid compound, it is advisable to store it in a well-closed container in a cool, dry place, protected from light. For solutions, it is best to prepare them fresh. If storage is necessary, they should be kept at low temperatures (e.g., 2-8°C or frozen) and protected from light. The choice of solvent can also impact stability, with aprotic solvents generally being less reactive than protic solvents.
Q4: Can the tertiary amine in (4R)-1-Methyl-4-propyl-L-proline be a point of instability?
A4: Absolutely. Tertiary amines are known to be susceptible to oxidation, which can lead to the formation of N-oxides. This is a potential degradation pathway that should be considered, especially if your experimental conditions involve oxidizing agents or exposure to air over extended periods.
Section 2: Troubleshooting Guide for Common Stability Issues
This section provides a structured approach to troubleshooting common stability-related problems encountered when working with (4R)-1-Methyl-4-propyl-L-proline.
Issue 1: Inconsistent Results or Loss of Compound During Analysis
-
Symptom: You observe a decrease in the peak area of (4R)-1-Methyl-4-propyl-L-proline over time or between different analytical runs.
-
Potential Cause: Degradation of the compound in the analytical sample solution or during the chromatographic run. The carboxylic acid instability noted for a similar compound suggests this is a plausible issue.[1]
-
Troubleshooting Steps:
-
Analyze Freshly Prepared Samples: Compare the results of a freshly prepared sample with an aged sample to determine if degradation is occurring in solution.
-
Optimize HPLC Conditions:
-
pH of the Mobile Phase: Evaluate the effect of mobile phase pH on stability. A pH range where the compound is most stable should be chosen.
-
Column Choice: If using silica-based columns, consider the potential for interactions with the stationary phase that could lead to degradation. Experiment with different column chemistries.
-
Temperature: Run the HPLC at a lower temperature to see if it mitigates the degradation.
-
-
Sample Matrix Effects: Investigate if components of your sample matrix are contributing to the instability.
-
Issue 2: Appearance of Unknown Impurities in Chromatograms
-
Symptom: Your chromatogram shows one or more new peaks that were not present in the initial analysis of the pure compound.
-
Potential Cause: The compound is degrading under the experimental or storage conditions.
-
Troubleshooting Steps:
-
Characterize the Impurities: If possible, use mass spectrometry (MS) coupled with your chromatography to get molecular weight information on the unknown peaks. This can provide clues about the degradation pathway.
-
Conduct a Forced Degradation Study: This is a systematic way to identify potential degradation products. A well-designed study will help you understand the degradation profile of your molecule.[2][3]
-
Review Experimental Protocol: Carefully examine your entire experimental workflow to identify potential sources of stress, such as prolonged exposure to harsh pH, high temperatures, or light.
-
Section 3: Experimental Protocols for Stability Assessment
To proactively address stability concerns, we recommend performing forced degradation studies. This will help you develop a stability-indicating analytical method.
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade (4R)-1-Methyl-4-propyl-L-proline under various stress conditions to identify potential degradation products and pathways.
Materials:
-
(4R)-1-Methyl-4-propyl-L-proline
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC system with a UV or MS detector
-
pH meter
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of (4R)-1-Methyl-4-propyl-L-proline in a suitable solvent (e.g., water or a water/organic mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidation: Treat the stock solution with a low concentration of H₂O₂ (e.g., 3%) at room temperature.
-
Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the solid compound or a solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis: At various time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and analyze by a suitable HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Identify and quantify the degradation products.
Table 1: Example Conditions for a Forced Degradation Study
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 6, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 25°C | 2, 6, 24 hours |
| Oxidation | 3% H₂O₂ | 25°C | 2, 6, 24 hours |
| Thermal (Solid) | None | 80°C | 24, 48, 72 hours |
| Thermal (Solution) | None | 60°C | 24, 48, 72 hours |
| Photostability | Light | 25°C | Per ICH Q1B |
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating (4R)-1-Methyl-4-propyl-L-proline from its degradation products.
Procedure:
-
Column and Mobile Phase Screening: Use the stressed samples generated from the forced degradation study to screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., varying organic modifier, pH, and buffer).
-
Method Optimization: Optimize the chromatographic parameters (e.g., gradient, flow rate, temperature) to achieve adequate resolution between the parent compound and all degradation peaks.
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the method can accurately quantify the parent compound in the presence of its degradation products.
Section 4: Visualizing Potential Degradation and Experimental Workflow
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for (4R)-1-Methyl-4-propyl-L-proline under various stress conditions.
Diagram 2: Workflow for Stability Assessment
Caption: A systematic workflow for assessing the stability of (4R)-1-Methyl-4-propyl-L-proline.
References
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Mandal, G. H., Choudhary, S., Kelley, S. P., & Sathyamoorthi, S. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank, 2025(2), M2003. [Link]
-
Rao, B. M., & Kumar, K. P. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 793-803. [Link]
Sources
Technical Support Center: Troubleshooting the Witt-e-pedia of Proline Olefination
Welcome to the technical support center for the Wittig olefination in proline derivative synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet often challenging reaction. Here, we address common issues encountered during the synthesis of olefin-containing proline derivatives, providing in-depth explanations and actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction is sluggish or shows no product formation. What are the likely causes?
Several factors can contribute to a stalled Wittig reaction when using proline-based aldehydes. These often revolve around the stability of the reactants and the reaction conditions.
-
Instability of the Proline Aldehyde: α-amino aldehydes, including N-protected prolinals, are notoriously prone to decomposition, polymerization, or oxidation.[1] It is crucial to use the aldehyde immediately after preparation or purification.
-
Ylide Reactivity: The choice of ylide is critical. Stabilized ylides (e.g., those with an adjacent ester or ketone group) are less reactive and may struggle to react with sterically hindered or electron-rich aldehydes.[1][2] For many proline derivatives, a non-stabilized or semi-stabilized ylide is often more effective.
-
Base Incompatibility or Degradation: The base used to generate the ylide is paramount. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are common choices.[3] However, the presence of moisture can quench these bases, preventing ylide formation. Ensure your solvent is anhydrous and the base is fresh. Some users have reported issues with older batches of potassium tert-butoxide (KOtBu).[4]
-
Steric Hindrance: The bulky nature of the triphenylphosphine group and potential protecting groups on the proline nitrogen can create significant steric hindrance, slowing down the reaction.[1]
Q2: I'm observing significant epimerization at the α-carbon of my proline derivative. How can I minimize this?
Epimerization is a common and frustrating side reaction with α-amino aldehydes, leading to a loss of stereochemical integrity.[5]
-
Mechanism of Epimerization: The acidic α-proton of the aldehyde is susceptible to abstraction by the basic ylide or the base used for its generation. This leads to the formation of an enolate, which can then be protonated from either face, resulting in racemization.
-
Mitigation Strategies:
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to disfavor the proton abstraction equilibrium.[1]
-
Order of Addition: Adding the aldehyde to a pre-formed ylide solution can sometimes minimize the exposure of the aldehyde to excess base. Conversely, some procedures recommend adding the phosphonium salt to a mixture of the aldehyde and a milder base.[4]
-
Choice of Base: Using a less sterically hindered but strong base might be beneficial. However, this needs to be balanced with the pKa of the phosphonium salt.
-
In Situ Aldehyde Generation: A "Tandem Oxidation-Wittig Process" can be employed where the corresponding alcohol is oxidized to the aldehyde in the presence of the ylide, minimizing the aldehyde's lifetime and thus the opportunity for epimerization.[1]
-
Q3: The E/Z selectivity of my reaction is poor. How can I control the stereochemical outcome?
The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.[6][7]
-
Ylide Stability:
-
Salt Effects: The presence of lithium salts can significantly influence the stereochemical outcome by affecting the equilibrium between betaine intermediates.[1][7] Salt-free conditions often provide better kinetic control.[7][9]
-
Schlosser Modification: For obtaining the E-alkene with non-stabilized ylides, the Schlosser modification can be employed. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to epimerize it to the more stable threo-betaine, which then collapses to the E-alkene.[1][7]
Q4: The purification of my olefin product is challenging due to triphenylphosphine oxide. What are the best practices for its removal?
Triphenylphosphine oxide (TPPO) is a ubiquitous and often troublesome byproduct of the Wittig reaction.
-
Crystallization: If your product is a solid, recrystallization can be an effective method to separate it from TPPO.
-
Chromatography: While TPPO can be challenging to separate by standard silica gel chromatography due to its polarity, careful selection of the eluent system can improve separation. A gradient elution is often necessary.
-
Precipitation: In some cases, TPPO can be precipitated from a non-polar solvent like hexane or a mixture of hexane and diethyl ether, allowing for its removal by filtration.
-
Alternative Reagents: Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate esters. The phosphate byproduct of the HWE reaction is water-soluble and easily removed during an aqueous workup.[1][10]
Troubleshooting Guides
Guide 1: Low or No Yield
This guide provides a systematic approach to diagnosing and resolving low-yield Wittig reactions with proline derivatives.
Troubleshooting Flowchart for Low Yield
Caption: Decision tree for troubleshooting low-yield Wittig reactions.
Detailed Steps:
-
Assess Aldehyde Integrity: Before starting the reaction, confirm the purity and stability of your N-protected prolinal. A quick TLC or ¹H NMR can reveal signs of degradation. If the aldehyde has been stored, it's often best to repurify or synthesize it fresh.
-
Confirm Ylide Generation: The formation of a phosphonium ylide is typically accompanied by a distinct color change (often to deep red, orange, or yellow). If this is not observed, suspect an issue with your base, solvent, or phosphonium salt.
-
Protocol for Ylide Formation:
-
Dry all glassware thoroughly in an oven.
-
Suspend the phosphonium salt in anhydrous THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Slowly add a strong base (e.g., n-BuLi, NaH, or fresh KOtBu).
-
Stir for 30-60 minutes to allow for complete ylide formation.
-
-
-
Optimize Reaction Conditions:
-
Temperature: While low temperatures are often used to control side reactions, some less reactive ylides may require higher temperatures to proceed.
-
Concentration: Ensure the reaction is not too dilute, as this can slow down the rate of reaction.
-
Guide 2: Managing Epimerization
This section provides a comparative overview of strategies to maintain the stereochemical integrity of the proline α-center.
| Strategy | Principle | Pros | Cons |
| Low Temperature | Reduces the rate of enolate formation. | Simple to implement. | May significantly slow down the desired reaction. |
| Choice of Base | A bulkier base may be less likely to abstract the α-proton. | Can be effective in certain cases. | May also hinder ylide formation. |
| Salt-Free Conditions | Avoids Lewis acidic cations that can promote enolization. | Can improve stereoselectivity.[7][9] | May require specific base/solvent combinations. |
| In Situ Aldehyde Generation | Minimizes the concentration and lifetime of the free aldehyde. | Highly effective at preventing epimerization. | Requires an additional oxidation step in the same pot. |
Conceptual Workflow for Minimizing Epimerization
Caption: In situ aldehyde generation for epimerization control.
References
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). The Wittig Reaction. Retrieved from [Link]
-
Lu, Y., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1835. [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Reddit. (2022, December 16). Problems with wittig reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, March 26). Wittig Reaction Practice Problems. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
Sarrade, S., et al. (2006). The epimerization of peptide aldehydes--a systematic study. Journal of Peptide Science, 12(7), 497-501. [Link]
-
Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of the Solvent on the Stereochemical Outcome of the Wittig Reaction on N-protected -amino Aldehydes and Alkyl(triphenyl)phosphoranilydene Acetates. Retrieved from [Link]
-
PubMed. (2013, December 16). Aldehyde stress-mediated novel modification of proteins: epimerization of the N-terminal amino acid. Retrieved from [Link]
- Google Patents. (n.d.). SU960163A1 - Process for purifying proline.
-
National Center for Biotechnology Information. (2017, February 22). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. Retrieved from [Link]
-
Quora. (2018, June 24). How to know when a Wittig reaction is possible? Is it possible on formaldehyde. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). Olefination Reactions. Retrieved from [Link]
-
Wipf, P. (2007). The Wittig Reaction. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. The epimerization of peptide aldehydes--a systematic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Chemicals [chemicals.thermofisher.cn]
Technical Support Center: Optimization of Reaction Conditions for Coupling with the Lincosaminide Moiety
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for lincosaminide chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of lincosamide derivatives. The unique structure of the lincosaminide moiety—an amino sugar at the heart of antibiotics like lincomycin and clindamycin—presents specific challenges and opportunities in amide bond formation.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and optimize your coupling reactions for maximal yield and purity.
Section 1: FAQs - First Principles of Lincosaminide Coupling
This section addresses fundamental concepts that are critical for success before you begin your experiments.
Q1: What is the lincosaminide moiety and what makes coupling to it challenging?
A: The lincosaminide moiety, specifically methylthiolincosamine, is an amino-octose sugar that forms the core of lincosamide antibiotics.[1] It is characterized by a primary amine at the C6 position and multiple secondary hydroxyl groups. The primary challenge in coupling a carboxylic acid to this moiety lies in achieving chemoselectivity. The primary amine is the desired site for amide bond formation, but the hydroxyl groups at the C2, C3, C4, and C7 positions are also nucleophilic and can compete, leading to the formation of undesired ester byproducts (O-acylation). Therefore, a robust protecting group strategy is not just recommended, but essential.
Q2: Why are protecting groups absolutely essential for lincosaminide coupling?
A: Protecting groups are temporary modifications of functional groups that prevent them from participating in a reaction.[3] In lincosaminide chemistry, their role is twofold:
-
Preventing Side Reactions: As mentioned, the hydroxyl groups are nucleophilic. Without protection, they will react with the activated carboxylic acid, leading to a complex mixture of O-acylated products that are often difficult to separate from the desired N-acylated product.
-
Ensuring Selectivity: By masking all reactive groups except the target C6-amine, you direct the coupling reaction to the desired site, dramatically increasing the yield of your target molecule.
The choice of protecting groups must be strategic, considering their stability to the coupling conditions and the ability to remove them without affecting the newly formed amide bond or other sensitive parts of the molecule.[4]
Q3: What are the main classes of coupling reagents recommended for this reaction?
A: The goal is to form an amide bond efficiently and under mild conditions to preserve the integrity of the sugar moiety. Reagents developed for peptide synthesis are highly applicable here. They fall into three main categories:
-
Carbodiimides: (e.g., DCC, DIC, EDC) These are classic dehydrating agents. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred as its urea byproduct is water-soluble, simplifying purification.[5][6] They are almost always used with additives like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure to increase reaction rates and suppress racemization of the carboxylic acid partner.[7]
-
Uronium/Aminium Salts: (e.g., HATU, HBTU, HCTU) These are highly efficient, rapid, and reliable reagents, often considered the gold standard for difficult couplings.[8] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly potent due to the formation of a highly reactive OAt-ester.[5][7]
-
Phosphonium Salts: (e.g., PyBOP, PyAOP) These are also very powerful activators and serve as excellent alternatives to uronium salts.[5] A key advantage is that they avoid a specific side reaction associated with uronium salts—guanidinylation of the primary amine.[9]
Q4: What is "orthogonal protection" and why is it relevant for synthesizing complex lincosamide derivatives?
A: Orthogonal protection is a strategy that uses multiple protecting groups in the same molecule, where each type of group can be removed under specific conditions without affecting the others.[3][10] For example, you could use an acid-labile group (like a Boc group or an isopropylidene ketal), a base-labile group (like an Fmoc group), and a group removable by hydrogenolysis (like a Benzyl ether).
This strategy is critical when planning multi-step syntheses of complex lincosamide derivatives. It allows you to selectively unmask one functional group for a specific reaction while others remain protected, giving you precise control over the synthetic sequence.
Section 2: Troubleshooting Guide - Common Problems & Solutions
Even with careful planning, experimental challenges can arise. This guide addresses the most common issues encountered during lincosaminide coupling reactions.
Problem 1: Low or No Product Yield
This is the most frequent issue. A systematic approach is key to diagnosing the root cause.
-
Possible Cause A: Inefficient Carboxylic Acid Activation
-
Diagnosis: If you monitor the reaction by LC-MS, you may see unreacted carboxylic acid and lincosaminide starting materials even after an extended time.
-
Senior Scientist's Insight: The first step of the reaction is the formation of an "activated" intermediate from your carboxylic acid and the coupling reagent. If this step is slow or inefficient, the entire reaction stalls.
-
Solution:
-
Pre-activate the Carboxylic Acid: Instead of adding all reagents at once, dissolve the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in your solvent (like DMF) and stir for 15-30 minutes at 0°C or room temperature before adding the lincosaminide moiety.[11] This allows the highly reactive ester to form in high concentration before the nucleophile is introduced.
-
Upgrade Your Reagent: If you are using a carbodiimide like EDC/HOBt and seeing poor results, especially with a sterically hindered carboxylic acid, switch to a more powerful reagent like HATU or PyAOP.
-
Check Reagent Quality: Coupling reagents are moisture-sensitive. Ensure they are stored in a desiccator and that you are using anhydrous solvents.
-
-
-
Possible Cause B: Steric Hindrance
-
Diagnosis: The reaction proceeds, but very slowly, and may stall before completion. This is common when either the carboxylic acid or a substituent on the lincosamide is bulky.
-
Solution:
-
Increase Temperature: While many couplings are run at 0°C or room temperature to minimize side reactions, gently heating the reaction to 40-50°C can provide the necessary energy to overcome the activation barrier. Monitor carefully for any signs of degradation.
-
Increase Reaction Time: Some couplings simply require more time. Let the reaction run overnight or for 24 hours, monitoring by TLC or LC-MS.
-
Use a Superior Reagent: As before, HATU and PyAOP are specifically recommended for hindered couplings.[7][8]
-
-
-
Possible Cause C: Poor Solubility
-
Diagnosis: The reaction mixture is a suspension or appears milky/heterogeneous.[12] A reaction cannot proceed efficiently if the reactants are not in the same phase.
-
Solution:
-
Change Solvents: Dichloromethane (DCM) is a common solvent, but protected sugars can have poor solubility. Switch to a more polar aprotic solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Use a Co-solvent: A mixture of solvents, such as DCM with 10-20% DMF, can often dissolve all components.
-
Increase Dilution: While it seems counterintuitive, sometimes diluting the reaction can help dissolve stubborn starting materials, though this may slow the reaction rate.
-
-
Problem 2: Multiple Products & Difficult Purification
A messy reaction chromatogram is a clear sign of side reactions.
-
Possible Cause A: O-Acylation Side Products
-
Diagnosis: Mass spectrometry will show one or more side products with the same mass as your desired product (as O-acylation is isomeric with N-acylation). NMR spectroscopy will be required to confirm the site of acylation.
-
Senior Scientist's Insight: This is the most common side reaction in lincosaminide chemistry and is an unambiguous indicator of incomplete hydroxyl protection.
-
Solution:
-
Re-evaluate Your Protection Strategy: Before the coupling step, ensure all hydroxyl groups are protected. Verify the structure of your protected lincosaminide intermediate thoroughly by ¹H and ¹³C NMR.
-
Use a Bulky Protecting Group: For example, protecting the C3 and C4 diol as an isopropylidene ketal is a common and robust strategy. Other hydroxyls may require protection as silyl or benzyl ethers.
-
-
-
Possible Cause B: Epimerization of the Carboxylic Acid Partner
-
Diagnosis: If your carboxylic acid has a chiral center next to the carboxyl group, you may see two diastereomeric products by LC or NMR.
-
Senior Scientist's Insight: The activation process can make the alpha-proton acidic, leading to its removal by base and subsequent loss of stereochemical integrity (racemization).
-
Solution:
-
Use an Additive: Additives like HOBt and especially HOAt (which is a component of HATU) are designed to suppress racemization.[7] If using a carbodiimide, always include one of these.
-
Control the Base: Use a hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) instead of triethylamine (TEA). Use the minimum amount of base necessary (typically 2-3 equivalents).
-
Lower the Temperature: Perform the activation and coupling at 0°C to reduce the rate of epimerization.
-
-
-
Possible Cause C: Guanidinylation of the Lincosaminide Amine
-
Diagnosis: You observe a byproduct with a mass corresponding to the lincosaminide plus 137.14 Da (for HATU) or 96.1 Da (for HBTU).
-
Senior Scientist's Insight: This side reaction occurs when the highly electrophilic uronium salt (like HATU or HBTU) reacts directly with the amine nucleophile instead of the carboxylic acid.[9] This is more likely if the carboxylic acid activation is slow or if an excess of the uronium reagent is used.
-
Solution:
-
Pre-activate the Acid: This is the most effective solution. By allowing the active ester to form before adding the amine, you consume the reactive uronium salt.
-
Switch to a Phosphonium Salt: Reagents like PyBOP or PyAOP activate the acid via a different mechanism and do not carry the risk of guanidinylation. This is a highly recommended alternative if this side reaction is persistent.
-
-
Section 3: Protocols & Data
Table 1: Comparison of Common Coupling Reagents for Lincosaminide Synthesis
| Reagent | Class | Strengths | Weaknesses | Recommended Additive(s) |
| EDC | Carbodiimide | Inexpensive; Water-soluble urea byproduct simplifies workup.[6] | Slower reaction rates; Higher risk of racemization without additives. | HOBt, Oxyma Pure |
| DCC | Carbodiimide | Low cost; Effective for simple couplings. | Forms insoluble DCU byproduct which must be filtered; Can cause side reactions (nitrile formation from Gln/Asn).[5][7] | HOBt |
| HBTU | Uronium/Aminium | Highly efficient and fast; Good for standard couplings.[8] | Risk of guanidinylation; Less effective than HATU for hindered cases. | HOBt (often intrinsic) |
| HATU | Uronium/Aminium | Extremely fast and effective, even for sterically hindered substrates; Low racemization.[5][7] | Expensive; Risk of guanidinylation (mitigated by pre-activation). | None required (contains HOAt moiety) |
| PyBOP | Phosphonium | High reactivity; No risk of guanidinylation; Good for hindered couplings.[5] | Byproduct (HMPA) is a suspected carcinogen (for the original BOP reagent, less of a concern for PyBOP); Solutions in DMF are less stable than uronium salts.[5] | None required |
Experimental Protocol: General Procedure for Lincosaminide Coupling using HATU
This is a general guideline. Stoichiometry and reaction times should be optimized for your specific substrates.
-
Preparation:
-
Dry all glassware thoroughly in an oven.
-
Ensure all solvents (e.g., DMF) are anhydrous.
-
Work under an inert atmosphere (Nitrogen or Argon).
-
-
Acid Activation (Pre-activation):
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and Diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the solution at room temperature for 15-20 minutes. The solution may change color.
-
-
Coupling:
-
In a separate flask, dissolve the fully protected lincosaminide amine (1.2 eq) in a minimum amount of anhydrous DMF.
-
Add the lincosaminide solution dropwise to the activated acid mixture at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent (usually the carboxylic acid) is consumed.
-
-
Workup and Purification:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine to remove excess reagents and DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Section 4: Visual Guides
Diagram 1: General Workflow for Lincosamide Synthesis
Caption: A typical workflow for synthesizing lincosamide derivatives.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yield coupling reactions.
References
-
Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus - PMC. (2017-07-29). Available at: [Link]
-
Novabiochem® Coupling reagents - Merck Millipore. Available at: [Link]
-
Coupling Reagents - Aapptec Peptides. Available at: [Link]
-
Protecting Groups. Available at: [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]
-
Medicinal Use of Lincosamides and Microbial Resistance to Them - ResearchGate. (2025-08-09). Available at: [Link]
-
Reaction of Lincosamide Antibiotics with Manganese Oxide in Aqueous Solution - Sci-Hub. Available at: [Link]
-
Protecting Groups - Lokey Lab Protocols - Wikidot. (2017-03-07). Available at: [Link]
-
Protecting group - Wikipedia. Available at: [Link]
-
Recent development and fighting strategies for lincosamide antibiotic resistance - PMC. Available at: [Link]
-
Lincosamides - Wikipedia. Available at: [Link]
-
Protective Groups - Organic Chemistry Portal. Available at: [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025-09-02). Available at: [Link]
-
Coupling reaction sometimes works, sometimes doesn't : r/Chempros - Reddit. (2023-10-05). Available at: [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. (2011-08-26). Available at: [Link]
-
Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications - PubMed. Available at: [Link]
-
Optimization of the reaction conditionsa | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. (2025-03-20). Available at: [Link]
-
Amide Bond Activation of Biological Molecules - PMC - NIH. Available at: [Link]
-
Optimization for coupling conditions.[a] | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Optimization of the reaction conditionsa | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021-10-20). Available at: [Link]
-
OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS - Malaysian Journal of Analytical Sciences. (2024-12-29). Available at: [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. (2025-08-06). Available at: [Link]
Sources
- 1. Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development and fighting strategies for lincosamide antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Groups [organic-chemistry.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. file.globalso.com [file.globalso.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. merckmillipore.com [merckmillipore.com]
- 8. peptide.com [peptide.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Scale-Up Synthesis of (4R)-1-Methyl-4-propyl-L-proline Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the scale-up synthesis of (4R)-1-Methyl-4-propyl-L-proline Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals engaged in the multi-step synthesis of this important proline analog, a key component of the antibiotic lincomycin.[1] We provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of moving from bench-scale to pilot or manufacturing scale.
Our approach is built on established principles of synthetic organic chemistry and process development, drawing from validated methodologies for similar proline derivatives.[1][2]
Synthetic Workflow Overview
The multi-step synthesis to obtain (4R)-1-Methyl-4-propyl-L-proline HCl typically starts from a chiral precursor like (cis)-4-hydroxy-L-proline. The general sequence involves N-protection, oxidation of the hydroxyl group, introduction of the propylidene moiety via olefination, stereoselective reduction, N-methylation, and final salt formation.
Caption: General synthetic route for 4-propyl-L-proline derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Issue 1: Low Yield or Stalled Wittig Olefination
Question: We are experiencing low conversion in the Wittig reaction to introduce the propyl group onto the proline ketone intermediate. The reaction seems to stall, and we observe significant amounts of starting material even after extended reaction times. What could be the cause?
Answer: The Wittig reaction is highly sensitive to the choice of base and solvent, especially when dealing with ketone substrates that can be sterically hindered or prone to enolization.
-
Causality & Explanation: The success of the Wittig olefination depends on the efficient formation of the phosphorus ylide. The choice of base must be strong enough to deprotonate the phosphonium salt, and the solvent must adequately solubilize the reactants while favoring the desired reaction pathway. A common issue is the use of base/solvent combinations that are less effective for this specific substrate. For instance, using sodium hydride in DMF has been reported to be much less successful than in DMSO for a similar proline derivative synthesis.[1] DMSO's ability to solvate the cation of the base while leaving the anion more reactive can be critical.
-
Recommended Solution:
-
Change of Solvent/Base System: Switch to a more robust combination, such as sodium hydride (NaH) in dimethyl sulfoxide (DMSO) . This system has proven effective in similar syntheses.[2]
-
Ensure Anhydrous Conditions: The ylide is highly reactive towards water. Ensure all reagents and glassware are thoroughly dried. The NaH dispersion should be washed with anhydrous hexane to remove mineral oil, and the DMSO should be of a high-purity, anhydrous grade.
-
Temperature Control: The reaction often requires heating to proceed to completion. A temperature of around 70-80 °C is a common starting point, but this should be optimized for your specific scale. Monitor for thermal decomposition if pushing the temperature higher.
-
Stoichiometry: Ensure at least a stoichiometric amount of the phosphonium salt and base are used. A slight excess (1.1-1.2 equivalents) of each can help drive the reaction to completion.
-
Issue 2: Poor Stereoselectivity during Hydrogenation
Question: During the reduction of the double bond after the Wittig step, we are getting a mixture of diastereomers. How can we improve the stereoselectivity to favor the desired (4R) configuration?
Answer: Achieving high stereoselectivity during the hydrogenation of the exocyclic double bond is crucial and is governed by the catalyst's interaction with the substrate. The approach of the substrate to the catalyst surface dictates the stereochemical outcome.
-
Causality & Explanation: The stereochemistry is determined by the facial selectivity of the hydrogen addition. The existing stereocenter at C2 of the proline ring directs the approach of the molecule to the heterogeneous catalyst surface (e.g., Palladium on carbon). The substrate will preferentially adsorb on its less sterically hindered face. In the synthesis of the (4S)-epimer, hydrogenation of the intermediate olefin with Pd/C resulted in the hydrogen adding from the less hindered face, establishing the desired syn relationship between the propyl and carboxylic acid groups.[2]
-
Recommended Solution:
-
Catalyst Choice: Palladium on carbon (Pd/C) is the standard and most effective catalyst for this transformation. Ensure you are using a high-quality catalyst with a known loading (typically 5-10 wt. %).
-
Solvent Effects: The choice of solvent can influence the substrate's conformation and its presentation to the catalyst. Protic solvents like methanol or ethanol are commonly used and generally provide good results.
-
Hydrogen Pressure: While atmospheric pressure is often sufficient, increasing the hydrogen pressure (e.g., to 50 psi) can sometimes improve reaction rate and selectivity by altering the kinetics and surface coverage on the catalyst.
-
Substrate Purity: Ensure the substrate entering the hydrogenation step is of high purity. Impurities can poison the catalyst and lead to incomplete reactions or side products, which complicates purification and can give the appearance of poor selectivity.
-
Directed Hydrogenation: If standard methods fail, consider homogeneous catalysts (e.g., Rh-based) with chiral ligands, although this significantly increases cost and complexity, and may not be necessary as heterogeneous catalysis has been shown to be effective.[2]
-
Issue 3: Incomplete N-Methylation
Question: Our N-methylation step using formaldehyde and catalytic hydrogenation (Eschweiler-Clarke conditions) is sluggish and results in a mixture of starting material, the desired N-methylated product, and a hydroxymethyl intermediate. How can we optimize this step?
Answer: Reductive amination with formaldehyde is a robust method for N-methylation, but its efficiency depends on the reaction conditions and the stability of the iminium ion intermediate.
-
Causality & Explanation: The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced by the hydrogen and catalyst. Incomplete reaction can be due to several factors: catalyst deactivation, insufficient hydride source (H₂), or unfavorable pH conditions that do not promote iminium ion formation. The presence of a hydroxymethyl intermediate suggests that the initial addition of formaldehyde is occurring, but the subsequent dehydration and/or reduction is failing.
-
Recommended Solution:
-
Reagent Stoichiometry: Use a slight excess of formaldehyde (formalin solution). A common ratio is around 1.5-2.0 equivalents.
-
Catalyst and Hydrogen: Use a fresh, active Pd/C catalyst . The reaction can often be performed successfully at atmospheric hydrogen pressure. Ensure good agitation to maintain catalyst suspension and facilitate gas-liquid mass transfer.[1]
-
Solvent and pH: The reaction is typically run in a protic solvent like methanol or water. The pH can be important; sometimes, a slightly acidic condition can favor the dehydration step to form the iminium ion, but this must be balanced as strongly acidic conditions can protonate the amine, making it unreactive.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material and intermediates. If the reaction stalls, filtering and adding a fresh batch of catalyst can sometimes restart it.
-
Issue 4: Difficulty with Final Product Crystallization
Question: We have successfully synthesized the free base of (4R)-1-Methyl-4-propyl-L-proline, but we are struggling to obtain a crystalline hydrochloride salt. The product often oils out or remains amorphous.
Answer: Crystallization is a critical final step for purification and isolation. The physical properties of proline derivatives, which can be highly hygroscopic and have high solubility in polar solvents, can make this step challenging.
-
Causality & Explanation: The formation of a stable crystal lattice depends on factors like solvent system, cooling rate, purity, and water content. "Oiling out" occurs when the product's solubility in the mother liquor exceeds its saturation point at a given temperature before nucleation can occur, leading to a liquid-liquid phase separation.
-
Recommended Solution:
-
Anhydrous HCl Source: Use a solution of HCl in an anhydrous solvent , such as dioxane or 2-propanol.[1] Avoid aqueous HCl, as water can inhibit crystallization.
-
Solvent System Optimization: A common technique is to dissolve the free base in a good solvent (e.g., ethanol, methanol) and then add an anti-solvent (e.g., diethyl ether, MTBE, heptane) after or during the addition of the HCl solution to induce precipitation.
-
Controlled Cooling & Seeding: Employ a slow, controlled cooling profile. If a small amount of crystalline material has been obtained previously, use it to seed the solution at the saturation point to promote ordered crystal growth.
-
Final Wash: Once the solid is filtered, wash the resulting salt with a non-polar solvent like diethyl ether to remove residual mother liquor and aid in drying.[1]
-
Purity Check: Ensure the free base is of high purity (>98%) before attempting salt formation. Impurities can act as crystallization inhibitors.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor during the scale-up of this synthesis?
A1: During scale-up, the following parameters are critical:
-
Temperature Control: Especially during the Wittig reaction (exotherm potential) and crystallization (cooling profile).
-
Agitation Rate: Crucial for heterogeneous reactions like hydrogenation to ensure catalyst suspension and for maintaining homogeneity during additions.
-
Water Content: Anhydrous conditions are vital for the Wittig reaction. Monitor water content in solvents and reagents.
-
Hydrogen Pressure & Uptake: In the hydrogenation and N-methylation steps, monitoring hydrogen uptake confirms reaction progress and helps identify catalyst issues.
-
pH Control: During workups and the N-methylation step, pH can influence product stability and impurity profiles.
Q2: What analytical methods are recommended for in-process controls (IPCs) and final product release?
A2: A robust analytical package is essential for quality control.
| Analysis Type | Purpose | Stage of Use |
| LC-MS | Monitor reaction conversion, identify byproducts | In-process control for all steps |
| ¹H and ¹³C NMR | Structural confirmation, purity assessment | Intermediate and final product |
| Chiral HPLC | Determine enantiomeric/diastereomeric purity | After hydrogenation, final product |
| FTIR | Confirm functional groups | Intermediate and final product |
| Karl Fischer Titration | Quantify water content | Final product |
| Elemental Analysis | Confirm elemental composition (C, H, N, Cl) | Final product |
| X-Ray Diffraction (XRD) | For solid-state characterization, confirmation of crystalline form.[2] | Final product |
Q3: What are the primary safety considerations for this process?
A3:
-
Sodium Hydride (NaH): Highly flammable and water-reactive. Must be handled under an inert atmosphere (Nitrogen or Argon). Mineral oil dispersion should be washed with anhydrous solvent before use.
-
Hydrogen Gas: Highly flammable and explosive. Use in a well-ventilated area with appropriate safety monitoring and grounding of equipment.
-
Trichloroisocyanuric acid (TCICA): A strong oxidizing agent. Should not be mixed with reducing agents or combustible materials.
-
Solvents: Handle flammable solvents (ether, hexane, ethyl acetate) in a fume hood and away from ignition sources. DMSO can enhance skin absorption of other chemicals.
Q4: Can this synthesis be adapted to produce other 4-substituted proline analogs?
A4: Yes, this synthetic route is highly adaptable. The key modification would be in the Wittig olefination step. By using different alkyl- or aryl-triphenylphosphonium salts, a wide variety of substituents can be introduced at the 4-position.[3][4] This flexibility makes the general workflow valuable for creating libraries of proline analogs for structure-activity relationship (SAR) studies.[5]
References
-
Sathyamoorthi, S., Mandal, G., Choudhary, S., & Kelley, S. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank, 2025(M2003). Available from: [Link]
-
Novotna, J., et al. (2016). New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines. PLoS ONE, 11(3). Available from: [Link]
-
Sathyamoorthi, S., Mandal, G., Choudhary, S., & Kelley, S. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. ChemRxiv. Available from: [Link]
-
Sathyamoorthi, S., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). ResearchGate. Available from: [Link]
-
Fülöp, F., et al. (2018). Reversed-phase chromatography of peptides carrying non-canonical proline analogues, with special focus on 4R/4S-fluoroproline. Journal of Peptide Science. Available from: [Link]
-
Wennemers, H. (2017). Synthesis of 4-(Arylmethyl)proline Derivatives. Thieme Chemistry. Available from: [Link]
-
Thompson, R. E., et al. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. Available from: [Link]
-
PubChem. (4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1). National Center for Biotechnology Information. Available from: [Link]
-
Mandal, G. H., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank. Available from: [Link]
-
Davis, L., & Adzovic, A. (2018). Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing. Advances in Wound Care. Available from: [Link]
-
DeRocco, J. C., et al. (2013). Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs. The Journal of Organic Chemistry. Available from: [Link]
-
Oxford Global. (2023). Revolutionizing Biologics: Unveiling the Challenges and Innovations in Large-Scale Oligonucleotide Synthesis. Available from: [Link]
Sources
Technical Support Center: Resolving Diastereomers in Substituted Proline Synthesis
Welcome to the technical support center for resolving diastereomers in the synthesis of substituted prolines. Proline and its analogues are invaluable building blocks in medicinal chemistry and peptide science, prized for the unique conformational constraints they impart.[1][2] However, introducing substituents onto the pyrrolidine ring often creates new stereocenters, leading to diastereomeric mixtures that can be challenging to separate.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into diagnosing and solving common separation challenges. We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered during the resolution of substituted proline diastereomers.
Q1: What are the primary methods for resolving proline diastereomers, and how do I choose the right one?
The three most common and effective techniques are chromatographic separation, diastereomeric salt crystallization, and enzymatic resolution. The best choice depends on the scale of your synthesis, the physical properties of your compound, and the available equipment.
-
Chromatographic Separation (Flash, HPLC, SFC): This is often the first method attempted, especially at the discovery scale. It is versatile but can be costly and time-consuming to scale up. It is ideal for small quantities (<1 g) or when developing an analytical method to determine diastereomeric purity.[3]
-
Diastereomeric Salt Crystallization: A classical, cost-effective method ideal for large-scale separations (>5 g).[4] It is contingent on finding a suitable chiral resolving agent that forms a crystalline salt with one diastereomer while the other remains in solution.[5] This method requires your proline derivative to have an acidic or basic handle.
-
Enzymatic Resolution: This highly selective method uses enzymes, such as lipases or proteases, to catalyze a reaction on only one of the diastereomers (e.g., selective hydrolysis of an ester).[6][7] It is excellent for producing compounds with very high stereochemical purity and often operates under mild, environmentally friendly conditions.[8]
Decision Workflow for Selecting a Resolution Method
Caption: Decision tree for selecting a resolution strategy.
Q2: My standard flash column chromatography isn't working. Why?
Diastereomers are stereoisomers that are not mirror images and thus have different physical properties.[9] While this means they can be separated by achiral chromatography, the differences in polarity can sometimes be minimal. If your diastereomers are co-eluting, the stationary phase and solvent system are not sufficient to differentiate between their subtle structural differences. You will likely need to move to a higher-resolution technique like HPLC or SFC.[3][10]
Q3: How do I confirm my diastereomeric ratio (d.r.)?
Proton NMR (¹H NMR) is often the most direct method. Diastereomers will have distinct NMR spectra. Look for well-resolved peaks corresponding to protons near the stereocenters; the integration of these signals will give you the d.r.[11] For more complex spectra or for determining high levels of purity, a calibrated chiral HPLC or GC method is the gold standard.[3]
In-Depth Troubleshooting Guides
Guide 1: Chromatographic Methods (HPLC/SFC)
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are powerful tools for both analytical and preparative separation of proline diastereomers.[3]
Problem: I see poor or no separation on my chiral column.
This is a common issue that stems from a mismatch between the analyte, the chiral stationary phase (CSP), and the mobile phase.
| Potential Cause | Explanation & Solution |
| Incorrect CSP | The mechanism of chiral recognition is highly specific. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralpak® or Chiralcel®) are excellent starting points as they offer a wide range of interactions (hydrogen bonding, π-π stacking, steric effects).[3] If one type doesn't work, try another with a different chiral selector. |
| Suboptimal Mobile Phase | For normal-phase HPLC, the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol, isopropanol) is critical. Even a 1% change in the modifier can dramatically impact resolution, as it directly influences hydrogen bonding interactions with the CSP.[3] Adding a small amount of an acid (like 0.1% TFA) can sharpen peaks for acidic or basic analytes.[12] |
| Lack of a UV Chromophore | Proline itself lacks a strong UV chromophore, making detection difficult.[12][13] If your substituted proline cannot be detected, you must derivatize it with a UV-active tag. Common derivatizing agents include NBD-Cl or benzoyl chloride.[13][14] This is a prerequisite for method development. |
| Low Temperature | Chiral recognition is an enthalpically driven process. Lowering the column temperature often increases the energetic difference between the transient diastereomeric complexes formed on the CSP, leading to better resolution. Try running the separation at 10-15°C if your equipment allows. |
Guide 2: Diastereomeric Salt Crystallization
This technique exploits the different solubilities of diastereomeric salts.[5] Success is highly dependent on a systematic, empirical screening process.
Problem: My isolated crystals have a low diastereomeric excess (d.e.).
This indicates that the crystallization process was not selective enough.
| Potential Cause | Explanation & Solution |
| Poor Resolving Agent / Solvent Combination | The difference in solubility between the two diastereomeric salts may be insufficient in the chosen solvent. Solution: Screen a matrix of resolving agents and solvents. For an acidic proline derivative, screen chiral bases (e.g., (R/S)-α-methylbenzylamine, cinchonidine). For a basic derivative, use chiral acids (e.g., tartaric acid, mandelic acid).[15] Test a range of solvents from polar (EtOH, MeOH) to non-polar (Toluene, Heptane) and mixtures thereof. |
| Crystallization is Too Fast | Rapid crystallization, often caused by fast cooling or rapid solvent evaporation, can trap the undesired diastereomer in the crystal lattice, leading to poor enrichment.[15][16] Solution: Slow down the cooling rate. Use a programmable bath or insulate the flask. Consider anti-solvent diffusion, where a poor solvent is slowly introduced to a solution of the salt, to induce slow crystal growth. |
| Incorrect Stoichiometry | Using a full equivalent of the resolving agent is not always optimal. Sometimes, using a sub-stoichiometric amount (e.g., 0.5-0.6 equivalents) can lead to a higher d.e. in the crystallized product, albeit at a lower yield.[15] This must be optimized experimentally. |
| Thermodynamic vs. Kinetic Control | The initially formed crystals (kinetic product) might have a high d.e., but if left too long, the system may equilibrate to a less pure thermodynamic mixture.[15] Solution: Monitor the d.e. of the solid over time. You may find that a shorter crystallization time yields a purer product. |
Workflow for Diastereomeric Salt Resolution
Caption: General workflow for diastereomeric salt crystallization.
Key Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Analytical Separation
This protocol outlines a starting point for developing a method to determine the diastereomeric ratio of N-Boc-substituted prolines.
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® IA or AD-H column (e.g., 250 x 4.6 mm, 5 µm).[3][13]
-
Analyte Preparation: Prepare a ~1 mg/mL solution of your diastereomeric mixture in the mobile phase or a compatible solvent like isopropanol.
-
Initial Mobile Phase: Begin with a mobile phase of 90:10 n-Hexane / Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA).[3][12]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (for Boc-group) or a suitable wavelength for your derivative.
-
-
Optimization:
-
If no separation is observed, change the modifier to ethanol.
-
If peaks are broad, ensure TFA is present if your compound is acidic.
-
If resolution is poor, systematically decrease the percentage of the alcohol modifier (e.g., to 95:5, 98:2). This typically increases retention time but improves separation.
-
If the above fails, switch to a different class of chiral column.
-
Protocol 2: Screening for Diastereomeric Salt Crystallization
This protocol describes a small-scale screen to identify a promising resolving agent and solvent system.
-
Setup: In separate small glass vials, dissolve a molar equivalent of your substituted proline (e.g., 50 mg) and a chiral resolving agent (e.g., (R)-α-methylbenzylamine for an acidic proline) in 1-2 mL of a test solvent (e.g., ethanol).
-
Salt Formation: Combine the two solutions. If a precipitate forms immediately, heat the vial gently until the solid redissolves. If no precipitate forms, the salt is likely soluble.
-
Crystallization: Allow the vial to cool slowly to room temperature, then place it in a 4°C refrigerator overnight. If no crystals form, try inducing crystallization by scratching the inside of the vial with a glass rod or by allowing the solvent to evaporate slowly.
-
Screening: Repeat steps 1-3 with a matrix of different resolving agents and solvents. Promising "hits" are systems that produce a crystalline solid.
-
Analysis: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry. Liberate the free proline by partitioning between an organic solvent (e.g., EtOAc) and an aqueous acid or base wash. Analyze the d.e. of the recovered material by your established HPLC or NMR method to determine if enrichment occurred.
References
-
Belokon, Y. N., Kochetkov, K. A., Churkina, T. D., Ikonnikov, N. S., Orlova, S. A., & Harutyunyan, S. R. (2001). Stereoselective Synthesis of Quaternary Proline Analogues. Chemical Reviews, 101(11), 3517-3598. [Link]
-
Gimalova, F. A., Zorin, I. M., Kadyrova, A. A., & Yunusova, A. G. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 27(20), 6898. [Link]
-
Alcon, M., et al. (2008). Enzymatic Resolution of N-Substituted-β-prolines. Organic Process Research & Development, 12(6), 1134-1138. [Link]
-
Reddy, K. H., & Sureshbabu, V. V. (2016). Diastereoselective Synthesis of 5-Heteroaryl-Substituted Prolines Useful for Controlling Peptide-Bond Geometry. Organic Letters, 18(11), 2742-2745. [Link]
-
Alcon, M., et al. (2008). Enzymatic Resolution of N-Substituted-β-prolines. ACS Publications. [Link]
-
Sasaki, N. A., et al. (1991). A Novel Synthetic Protocol for the Preparation of Enantiopure 3-, 4-, and 5-Substituted Prolines. Springer Nature Experiments. [Link]
-
Zhang, Y., et al. (2012). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 152-158. [Link]
-
Wang, L., et al. (2023). Enantio- and Diastereoselective De Novo Synthesis of 3-Substituted Proline Derivatives via Cooperative Photoredox/Brønsted Acid Catalysis and Epimerization. Journal of the American Chemical Society, 145(5), 2845-2855. [Link]
-
Gimalova, F. A., et al. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 27(20), 6898. [Link]
-
Rodríguez, I., Calaza, M. I., Jiménez, A. I., & Cativiela, C. (2015). Synthesis of enantiomerically pure δ-benzylproline derivatives. New Journal of Chemistry, 39(4), 2635-2641. [Link]
-
Rodríguez, I., Calaza, M. I., Jiménez, A. I., & Cativiela, C. (2015). Synthesis of enantiomerically pure δ-benzylproline derivatives. RSC Publishing. [Link]
-
Brigaud, T., et al. (2000). Synthesis of Enantiopure ( S )- and ( R )-α-Trifluoromethyl Proline. Request PDF. [Link]
-
Karoyan, P., & Lubell, W. D. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(9), 10763-10788. [Link]
-
Kumar, P., et al. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. ResearchGate. [Link]
-
Kumar, P., et al. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Impactfactor. [Link]
- CN114778743A - Method for detecting trace chiral isomer D-proline in L-proline.
-
Servage, K. A., et al. (2015). Structural resolution of 4-substituted proline diastereomers with ion mobility spectrometry via alkali metal ion cationization. Analyst, 140(19), 6594-6603. [Link]
-
Smith, A. M. R., & Feringa, B. L. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(44), 9634-9655. [Link]
-
Li, X., et al. (2018). Recyclable and Stable α-Methylproline-Derived Chiral Ligands for the Chemical Dynamic Kinetic Resolution of free C,N-Unprotected α-Amino Acids. Molecules, 23(10), 2465. [Link]
- CN114778743B - Detection method of trace chiral isomer D-proline in L-proline.
-
LibreTexts, C. (2023). Diastereomers and Optical Resolution. [Link]
-
Görög, S., & Gazdag, M. (2003). Comparative study on separation of diastereomers by HPLC. Chromatographia, 57(3), 147-153. [Link]
-
Gimalova, F. A., et al. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. MDPI. [Link]
-
Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews, 124(13), 8130-8232. [Link]
-
Reddit user discussion. (2021). Separation of diastereomers by crystallization with seeding. r/OrganicChemistry. [Link]
-
Francis, M. B., et al. (2019). Enzymatic Modification of N-Terminal Proline Residues Using Phenol Derivatives. Journal of the American Chemical Society, 141(9), 3885-3892. [Link]
-
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. [Link]
-
Thomas, B., et al. (2020). Conformational landscape of substituted prolines. Journal of Molecular Modeling, 26(2), 34. [Link]
-
Trelstad, R. L., Lawley, K. R., & Holmes, L. B. (1981). Nonenzymatic hydroxylations of proline and lysine by reduced oxygen derivatives. Nature, 289(5795), 310-312. [Link]
Sources
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Analogues [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. impactfactor.org [impactfactor.org]
- 14. CN114778743B - Detection method of trace chiral isomer D-proline in L-proline - Google Patents [patents.google.com]
- 15. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 16. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Definitive Stereochemical Assignment of (4R)-1-Methyl-4-propyl-L-proline
Introduction
In the landscape of pharmaceutical development and medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule—its absolute stereochemistry—is of paramount importance. Enantiomers can exhibit dramatically different pharmacological and toxicological profiles, making unambiguous stereochemical assignment a critical step in drug discovery and manufacturing.[1] The subject of this guide, (4R)-1-Methyl-4-propyl-L-proline, is a non-natural amino acid and a key stereoisomer related to the proline fragment of the clinically significant antibiotic, lincomycin.[2] Lincomycin itself contains the (4R) diastereomer of 1-Methyl-4-propyl-L-proline.[2] The synthesis and confirmation of its epimer, (4S)-1-methyl-4-propyl-L-proline, has been reported, underscoring the need for robust analytical methods to differentiate these closely related structures.[2][3]
This guide provides an in-depth comparison of the principal analytical techniques available to researchers for the unequivocal confirmation of the absolute stereochemistry of (4R)-1-Methyl-4-propyl-L-proline. We will move beyond simple procedural lists to explore the underlying principles, the causality behind experimental choices, and the unique applicability of each method to this specific proline derivative. The methodologies discussed include the "gold standard" Single-Crystal X-ray Crystallography (SC-XRD), the powerful solution-state techniques of Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), and advanced Nuclear Magnetic Resonance (NMR) strategies.
Single-Crystal X-ray Crystallography (SC-XRD): The Definitive Method
SC-XRD is widely regarded as the most powerful and unambiguous method for determining the absolute configuration of molecules, provided a suitable single crystal can be obtained.[4][5] The technique provides a complete three-dimensional map of electron density within the crystal, allowing for the precise placement of every atom in the molecule.
Causality and Principle
The determination of absolute configuration via XRD relies on the phenomenon of anomalous dispersion (or resonant scattering).[6] When the X-ray radiation frequency is near the absorption edge of an atom (typically a "heavy" atom, but measurable for lighter atoms with modern equipment), a phase shift occurs in the scattered X-rays.[7] This effect breaks Friedel's law, which states that the intensities of diffraction spots (h,k,l) and (-h,-k,-l) are equal. By measuring the minute differences in these Friedel pairs, the absolute spatial arrangement of the atoms can be determined. The result is often expressed as the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure.[6]
Applicability to (4R)-1-Methyl-4-propyl-L-proline
This method is highly applicable and has been successfully used to confirm the stereochemistry of the epimeric (4S) hydrochloride salt.[2] The primary and often most significant challenge is the generation of a high-quality, single crystal suitable for diffraction. For zwitterionic amino acids or their hydrochloride salts, crystallization can be more readily achieved than for neutral, oily compounds.
Experimental Protocol
-
Crystallization: Dissolve the purified hydrochloride salt of (4R)-1-Methyl-4-propyl-L-proline in a minimal amount of a suitable solvent (e.g., methanol, ethanol, water). Screen for crystallization conditions using techniques like slow evaporation, vapor diffusion over an anti-solvent (e.g., diethyl ether, acetone), or slow cooling.
-
Crystal Mounting: Carefully select a well-formed, defect-free single crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) on a modern X-ray diffractometer. Collect a full sphere of diffraction data using either copper (Cu Kα) or molybdenum (Mo Kα) radiation. Copper radiation is generally preferred for absolute configuration determination of light-atom structures due to its stronger anomalous scattering effect.
-
Structure Solution and Refinement: Process the diffraction data to obtain integrated intensities. Solve the structure using direct methods or dual-space algorithms. Refine the structural model against the experimental data, locating all non-hydrogen atoms.
-
Absolute Configuration Assignment: During the final stages of refinement, calculate the Flack parameter. An unambiguous assignment requires a low standard uncertainty (e.g., < 0.04).
Data Presentation: Hypothetical SC-XRD Results
| Parameter | Value | Interpretation |
| Chemical Formula | C₉H₁₈ClNO₂ | Confirms elemental composition of the HCl salt. |
| Crystal System | Orthorhombic | Describes the crystal lattice symmetry. |
| Space Group | P2₁2₁2₁ (Chiral) | A Sohncke group, confirming the crystal is enantiopure.[6] |
| Flack Parameter, x | 0.02(3) | A value near zero confirms the assigned (2S, 4R) absolute configuration is correct with high confidence. |
| R-factor (R1) | < 5% | Indicates a good fit between the model and experimental data. |
Workflow Visualization
Vibrational Circular Dichroism (VCD) Spectroscopy: The Solution-State Powerhouse
VCD has emerged as a premier technique for determining the absolute configuration of chiral molecules in solution, thereby circumventing the need for crystallization.[8][9] This makes it exceptionally valuable in early drug discovery where materials may be oils or amorphous solids.[1]
Causality and Principle
VCD measures the differential absorption of left and right circularly polarized infrared (IR) light during vibrational transitions.[10] While a standard IR spectrum shows the vibrational modes of a molecule, a VCD spectrum reveals the chirality associated with these modes. Enantiomers produce mirror-image VCD spectra.[11] The power of the method lies in its synergy with computational chemistry. The experimental VCD spectrum of an unknown compound is compared to the spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for a known configuration (e.g., the (4R) isomer).[1][11] A strong correlation in the signs and relative intensities of the VCD bands provides a confident assignment of the absolute configuration.[9]
Applicability to (4R)-1-Methyl-4-propyl-L-proline
VCD is an ideal method for this molecule. Its rigid proline ring and defined chiral centers will give rise to a characteristic and information-rich VCD spectrum. The analysis can be performed in a common organic solvent like CDCl₃, reflecting the molecule's state under typical solution-phase NMR analysis conditions.
Experimental Protocol
-
Sample Preparation: Prepare a solution of the purified compound in a suitable solvent (e.g., deuterated chloroform, CDCl₃) at a concentration sufficient for measurement (typically 0.05-0.1 M).
-
Spectra Acquisition: Measure the IR and VCD spectra simultaneously on a VCD spectrometer. Data collection may require several hours to achieve an adequate signal-to-noise ratio.[11]
-
Computational Modeling:
-
Conformational Search: Perform a thorough conformational search for the (4R)-1-Methyl-4-propyl-L-proline structure using molecular mechanics.
-
DFT Optimization: Optimize the geometry of all low-energy conformers using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).
-
Frequency Calculation: For each optimized conformer, calculate the harmonic vibrational frequencies, IR intensities, and VCD rotational strengths.
-
-
Spectral Comparison:
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
Compare the experimental VCD spectrum with the calculated spectrum for the (4R) isomer. If the signs and relative intensities match, the configuration is confirmed. If they are opposite, the molecule is the (4S) isomer.[1]
-
Data Presentation: Hypothetical VCD Data Comparison
| Experimental Frequency (cm⁻¹) | Experimental VCD Sign | Calculated (4R) Frequency (cm⁻¹) | Calculated (4R) VCD Sign | Assignment |
| 2965 | + | 2968 | + | C-H stretch (propyl) |
| 2878 | - | 2881 | - | C-H stretch (propyl) |
| 1735 | + | 1740 | + | C=O stretch (acid) |
| 1450 | - | 1455 | - | CH₂ bend |
| 1310 | + | 1315 | + | C-N stretch |
Workflow Visualization
Electronic Circular Dichroism (ECD) Spectroscopy
Similar to VCD, ECD is a solution-based chiroptical technique that relies on comparing experimental data with quantum chemical calculations.[12] It measures the differential absorption of circularly polarized light in the UV-Visible range, which corresponds to electronic transitions.[13]
Causality and Principle
An ECD spectrum is sensitive to the spatial arrangement of chromophores within a molecule. The sign and intensity of the observed signals (known as Cotton effects) are characteristic of a specific stereoisomer.[14] For molecules with weak intrinsic chromophores, derivatization can be used to introduce strong chromophores whose spatial interaction (exciton coupling) produces intense and easily interpretable ECD signals.[15]
Applicability to (4R)-1-Methyl-4-propyl-L-proline
The unmodified molecule lacks strong UV chromophores, with only the carboxylic acid n→π* transition expected at low wavelengths (~210 nm), which can be difficult to interpret reliably.[14] Therefore, this method is most powerful when the carboxylic acid is derivatized to introduce a chromophore, such as a benzoate or naphthoate ester. The analysis would then rely on correctly predicting the ECD spectrum of this derivatized form.
Experimental Protocol
-
Derivatization (Optional but Recommended): Convert the carboxylic acid of the proline derivative into an ester with a chromophoric alcohol (e.g., p-bromobenzyl alcohol).
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., methanol, acetonitrile).
-
Spectra Acquisition: Measure the UV-Vis and ECD spectra on a CD spectrometer.
-
Computational Modeling: Perform a conformational search and TD-DFT (Time-Dependent DFT) calculations on the derivatized molecule to predict the ECD spectrum.[13]
-
Spectral Comparison: Compare the experimental ECD spectrum with the calculated spectrum to assign the absolute configuration based on the sign and shape of the Cotton effects.[12]
Workflow Visualization
NMR Spectroscopy using Chiral Auxiliaries
NMR is a cornerstone of structural elucidation, but in an achiral solvent, enantiomers are indistinguishable. To determine absolute configuration, a chiral auxiliary is required to convert the enantiomeric relationship into a diastereomeric one, leading to distinct NMR signals.[16][17]
Causality and Principle
The most famous example is the Mosher's method, which involves forming esters or amides with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[18][19] This method is primarily used for secondary alcohols and amines.[20] For (4R)-1-Methyl-4-propyl-L-proline, which has a carboxylic acid and a tertiary amine, the standard Mosher's method is not directly applicable.
An adapted approach is necessary: esterification of the proline's carboxylic acid with a chiral alcohol, or more commonly, derivatization of the analyte with (R)- and (S)-MTPA chloride after converting the carboxylic acid to an alcohol. A more direct approach for this molecule would be to use a chiral solvating agent (CSA) , which forms transient, diastereomeric complexes with the analyte, inducing small but measurable differences in the chemical shifts of the enantiomers.[16]
Applicability to (4R)-1-Methyl-4-propyl-L-proline
The application of NMR methods is less direct than SC-XRD or VCD. It requires chemical modification (derivatization) or the use of specialized CSAs. The interpretation can be complex and relies on well-established conformational models of the diastereomeric derivatives, which may not exist for this specific substrate.[21] However, it can be a valuable orthogonal technique.
Experimental Protocol (Modified Mosher's Ester Analysis)
-
Derivatization: Create two separate samples. In each, react the proline derivative's carboxylic acid with a chiral auxiliary, for instance, by forming an ester with (R)- and (S)-2-butanol.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric ester samples.
-
Signal Assignment: Unambiguously assign the proton signals for both diastereomers, potentially requiring 2D NMR (COSY, HSQC).
-
Chemical Shift Analysis: Calculate the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed chiral ester center.
-
Configuration Assignment: Apply the relevant conformational model (e.g., the Mosher model for MTPA esters) to the observed Δδ values. Protons on one side of the ester plane in the model will have a positive Δδ, while those on the other side will have a negative Δδ, allowing for the assignment of the configuration at the C2 position, and by extension, confirming the relative stereochemistry to the known C4 position.[22]
Workflow Visualization
Comparative Summary and Recommendation
Choosing the optimal method depends on available resources, sample characteristics, and the required level of certainty.
| Feature | Single-Crystal XRD | VCD Spectroscopy | ECD Spectroscopy | NMR with Auxiliaries |
| Sample State | Single Crystal | Solution | Solution | Solution |
| Sample Amount | Micrograms | Milligrams | Micrograms | Milligrams |
| Destructive? | No | No | No | No (sample is derivatized) |
| Confidence Level | Unambiguous ("Gold Standard") | Very High | High (with derivatization) | Moderate to High |
| Requires Theory? | No | Yes (DFT) | Yes (TD-DFT) | No (relies on models) |
| Key Challenge | Obtaining a suitable crystal | Access to spectrometer; computational cost | Weak intrinsic chromophores | Complex derivatization/analysis |
| Best For... | Final, definitive proof | Non-crystalline materials; solution state | Derivatized molecules with chromophores | Orthogonal confirmation |
Final Recommendation
For the definitive and unequivocal confirmation of the absolute stereochemistry of (4R)-1-Methyl-4-propyl-L-proline , a two-pronged approach is recommended for the highest level of scientific rigor:
-
Primary Method: Single-Crystal X-ray Crystallography. Given that the hydrochloride salt of its epimer is crystalline, pursuing SC-XRD for the (4R) isomer is the most direct path to an unambiguous result.[2] This should be the primary goal.
-
Secondary/Orthogonal Method: Vibrational Circular Dichroism. VCD serves as an outstanding and powerful alternative or confirmatory technique. Its ability to determine the configuration in solution, without the need for crystals, makes it an invaluable tool. A positive match between the experimental VCD spectrum and the DFT-calculated spectrum for the (4R) isomer would provide exceptionally strong and independent evidence for the stereochemical assignment.
By employing both a solid-state and a solution-state method, researchers can be fully confident in the absolute stereochemistry of their material, a critical requirement for advancing any chiral molecule in a research or drug development pipeline.
References
- Creative Commons. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound.
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Available at: [Link]
-
Wikipedia. (2023). Nuclear magnetic resonance spectroscopy of stereoisomers. Available at: [Link]
-
NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Available at: [Link]
-
Bruker. (n.d.). Vibrational circular dichroism (VCD). Available at: [Link]
-
Tanas, A., et al. (2021). Stereochemistry of natural products from vibrational circular dichroism. Chemical Communications. Available at: [Link]
-
Purechemistry. (2024). Determination of absolute configuration. Available at: [Link]
-
Guo, J., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at: [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Available at: [Link]
-
SpringerLink. (2025). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Available at: [Link]
-
Wikipedia. (2023). Absolute configuration. Available at: [Link]
-
SpringerLink. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Available at: [Link]
-
Springer Nature Experiments. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Available at: [Link]
-
Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Available at: [Link]
-
Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules. Available at: [Link]
-
Witek, J., et al. (2019). Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. Journal of Chemical Information and Modeling. Available at: [Link]
-
Jones, A. C., et al. (2014). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Molecules. Available at: [Link]
-
He, Y., et al. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Applied Spectroscopy. Available at: [Link]
-
Thieme. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Available at: [Link]
-
SlidePlayer. (n.d.). DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY. Available at: [Link]
-
Wu, T., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition. Available at: [Link]
-
FACCTs. (n.d.). Electronic Circular Dichroism. ORCA 5.0 tutorials. Available at: [Link]
-
de Peppel, J. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]
-
YouTube. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). Available at: [Link]
-
Hodges, J. A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available at: [Link]
-
Pescitelli, G. (2022). Electronic Circular Dichroism. Encyclopedia.pub. Available at: [Link]
-
ResearchGate. (2011). Circular dichroism: Electronic. Available at: [Link]
-
Kim, D. W., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Available at: [Link]
-
Pescitelli, G. (n.d.). Stereochemical analysis by circular dichroism spectroscopies. University of Pisa. Available at: [Link]
-
Semantic Scholar. (1999). Asymmetric synthesis of l-proline regio- and stereoselectively labelled with deuterium. Available at: [Link]
-
Verma, S., et al. (2020). Conformational landscape of substituted prolines. Biopolymers. Available at: [Link]
-
Mandal, G. H., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank. Available at: [Link]
-
Gawronski, J., et al. (2012). Absolute configuration determination and convenient asymmetric synthesis of cis-3-(9-Anthryl)cyclohexanol with proline as a catalyst. Chirality. Available at: [Link]
-
MDPI. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Available at: [Link]
-
PubChem. (n.d.). (4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1). Available at: [Link]
-
Hodges, J. A., & Raines, R. T. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 6. Absolute configuration - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Electronic Circular Dichroism - ORCA 5.0 tutorials [faccts.de]
- 14. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 16. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 17. DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY | PPTX [slideshare.net]
- 18. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 20. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Validation of Analytical Methods for (4R)-1-Methyl-4-propyl-L-proline Purity
In the landscape of pharmaceutical development, the stereochemical and chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. (4R)-1-Methyl-4-propyl-L-proline, a substituted amino acid analogue, is a critical chiral building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a specific stereocenter at the 4-position of the pyrrolidine ring, necessitates rigorous analytical oversight to control both chemical and enantiomeric impurities. The presence of its diastereomer, (4S)-1-Methyl-4-propyl-L-proline, or other related substances can significantly impact the pharmacological and toxicological profile of the final drug product.
This guide provides a comparative analysis of two orthogonal analytical techniques—Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the validation of purity methods for (4R)-1-Methyl-4-propyl-L-proline. Drawing upon established principles of analytical chemistry and regulatory expectations outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, we will delve into the causality behind experimental choices, present detailed validation protocols, and offer a transparent comparison of their performance.[1]
The Analytical Challenge: Specificity and Sensitivity
The primary analytical challenge in assessing the purity of (4R)-1-Methyl-4-propyl-L-proline lies in achieving simultaneous quantification of the main component, its potential diastereomer, and other related chemical impurities. The ideal analytical method must be:
-
Stereospecific: Capable of resolving and accurately quantifying the (4S) diastereomer from the desired (4R) diastereomer.
-
Specific: Able to separate the analyte of interest from process-related impurities and degradation products.
-
Sensitive: Possess a low limit of detection (LOD) and limit of quantitation (LOQ) to control impurities at pharmaceutically relevant levels.
-
Robust: Remain unaffected by small, deliberate variations in method parameters, ensuring reliability in routine use.
We will now explore how Chiral HPLC and GC-MS address these challenges, each with its own set of advantages and considerations.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation of enantiomers and diastereomers. Its strength lies in the direct separation of stereoisomers in the liquid phase, often with minimal sample preparation.
Principle and Rationale
The separation mechanism relies on the differential interaction of the chiral analytes with a chiral stationary phase (CSP). For proline derivatives, polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are particularly effective.[2][3] These phases create a chiral environment where the diastereomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times.
For (4R)-1-Methyl-4-propyl-L-proline, which lacks a strong chromophore for UV detection, pre-column derivatization with a UV-active or fluorescent tag is a common strategy to enhance sensitivity.[2] Reagents like 4-chloro-7-nitrobenzofurazan (NBD-Cl) react with the secondary amine of the proline ring, attaching a chromophore that allows for sensitive detection.[2]
Caption: Workflow for Chiral HPLC analysis with pre-column derivatization.
Experimental Protocol: Method Validation for Chiral HPLC
This protocol is designed to validate the method in accordance with ICH Q2(R2) guidelines.[1]
1. Specificity:
-
Prepare solutions of (4R)-1-Methyl-4-propyl-L-proline, its (4S) diastereomer, and any known process impurities.
-
Inject each solution individually to determine their retention times.
-
Inject a spiked solution containing all components to demonstrate adequate resolution between all peaks. The resolution factor (Rs) between the (4R) and (4S) peaks should be ≥ 2.0.
-
Perform peak purity analysis using a photodiode array (PDA) detector to confirm the homogeneity of the main peak.
2. Linearity:
-
Prepare a series of at least five concentrations for both the (4R) and (4S) isomers, typically ranging from the LOQ to 150% of the target concentration for the impurity and 80-120% for the main component.
-
Inject each concentration in triplicate.
-
Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy (Recovery):
-
Prepare a sample matrix (placebo) and spike it with known amounts of the (4R) and (4S) isomers at three concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery of the added analyte. The acceptance criterion is typically 90-110%.
4. Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of a sample spiked with the (4S) isomer at the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically ≤ 5% for the main component and ≤ 15% for the impurity.
5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Estimate LOQ and LOD based on the signal-to-noise ratio (S/N). Typically, S/N of 10 for LOQ and 3 for LOD are used.
-
Confirm the LOQ by demonstrating acceptable precision and accuracy at this concentration.
6. Robustness:
-
Introduce small, deliberate variations to the method parameters, such as:
-
Mobile phase composition (e.g., ±2% of the organic modifier).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze a system suitability solution under each condition and evaluate the impact on resolution and retention times.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers a powerful alternative, particularly valued for its high sensitivity and the structural information provided by the mass spectrometer. For polar, non-volatile compounds like amino acids, derivatization is essential to increase volatility and thermal stability.
Principle and Rationale
The core principle involves converting the analyte into a volatile derivative that can be separated in the gas phase. A common and effective derivatization strategy for amino acids is a two-step process: esterification of the carboxylic acid group followed by acylation of the amine group.[4] For instance, reaction with an alcohol (e.g., isopropanol) in an acidic medium converts the carboxylic acid to an ester, and subsequent reaction with an acylating agent (e.g., trifluoroacetic anhydride) converts the secondary amine to an amide.
The derivatized analytes are then separated on a chiral GC column, often a cyclodextrin-based capillary column. These columns provide a chiral environment for the separation of the derivatized diastereomers. The mass spectrometer serves as a highly specific and sensitive detector, allowing for quantification using selected ion monitoring (SIM), which significantly enhances the signal-to-noise ratio.
Caption: Workflow for Chiral GC-MS analysis with two-step derivatization.
Experimental Protocol: Method Validation for GC-MS
The validation protocol for GC-MS follows the same principles as for HPLC, with adjustments pertinent to the technique.
1. Specificity:
-
Inject derivatized solutions of the (4R) and (4S) isomers and known impurities to establish retention times and mass spectra.
-
The specificity is significantly enhanced by MS detection. Confirm the identity of each peak by its mass spectrum and demonstrate the absence of interfering peaks at the retention times of the analytes in the selected ion monitoring channels. Resolution (Rs) between the diastereomer peaks should be ≥ 2.0.
2. Linearity:
-
Prepare and analyze a series of at least five concentrations, as described for HPLC.
-
Plot the peak area (from SIM chromatogram) against concentration. The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy (Recovery):
-
Perform spike-recovery experiments at three levels in a sample matrix.
-
The derivatization and extraction steps are included in this assessment. Acceptance criteria are typically 85-115% recovery, accounting for the multi-step sample preparation.
4. Precision:
-
Assess repeatability and intermediate precision as described for HPLC. The entire analytical procedure, including derivatization and extraction, must be included in the replicate preparations.
-
Acceptance criteria are similar: %RSD ≤ 5% for the main component and ≤ 15% for the impurity.
5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Determine based on S/N ratio (10 for LOQ, 3 for LOD) from the SIM chromatogram.
-
The high sensitivity of SIM mode often results in lower LOQ and LOD values compared to HPLC-UV.[5]
6. Robustness:
-
Evaluate the effect of small variations in parameters such as:
-
GC oven temperature ramp rate (e.g., ±1 °C/min).
-
Injector temperature (e.g., ±10 °C).
-
Carrier gas flow rate (e.g., ±0.1 mL/min).
-
Derivatization reaction time or temperature.
-
Performance Comparison: HPLC vs. GC-MS
The choice between Chiral HPLC and GC-MS is not always straightforward and depends on the specific requirements of the analysis. Below is a comparative summary of the validation performance for the two methods, based on typical results for proline derivatives.
| Validation Parameter | Chiral HPLC with UV Derivatization | Chiral GC-MS with Derivatization | Rationale & Causality |
| Specificity/Resolution (Rs) | > 2.0 | > 4.0 | GC capillary columns typically offer higher separation efficiency than packed HPLC columns, often resulting in superior resolution.[5] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both techniques demonstrate excellent linearity when properly optimized. |
| Accuracy (% Recovery) | 93 - 105% | 90 - 110% | The multi-step sample preparation in GC-MS (derivatization, extraction) can introduce more variability, leading to a slightly wider but acceptable recovery range. |
| Precision (%RSD, Impurity) | < 15% | < 10% | The stability of modern GC autosamplers and the robustness of the derivatization reactions can lead to very high precision. |
| LOQ (as % of main peak) | ~0.05% | ~0.01% | The selectivity of Selected Ion Monitoring (SIM) in MS significantly reduces baseline noise, allowing for much lower quantitation limits compared to UV detection.[5] |
| Analysis Time | 20-30 min | 30-40 min | GC run times can be longer due to the temperature programming required for separation. |
| Method Complexity | Moderate (derivatization can be automated) | High (multi-step derivatization and extraction) | The sample preparation for GC-MS is more labor-intensive and requires careful control of reaction conditions to ensure reproducibility. |
Conclusion and Recommendation
Both Chiral HPLC and GC-MS are powerful and validatable techniques for assessing the purity of (4R)-1-Methyl-4-propyl-L-proline. The choice of method should be guided by the specific analytical objective.
-
Chiral HPLC is a robust and reliable method, well-suited for routine quality control environments where simplicity and high throughput are valued. Its performance is more than adequate for release testing against typical specifications (e.g., <0.15% for the undesired diastereomer).
-
Chiral GC-MS excels where ultimate sensitivity and specificity are required. It is the superior choice for trace-level impurity analysis, such as in early-stage process development to identify and control impurities at the parts-per-million (ppm) level, or for in-depth characterization studies.[5] The higher resolution can also be advantageous for separating impurities that are structurally very similar to the main component.
Ultimately, a comprehensive analytical control strategy may leverage both techniques: HPLC for routine release and stability testing, and GC-MS as a complementary, high-sensitivity method for characterization and investigational purposes. This orthogonal approach provides a self-validating system, ensuring the highest degree of confidence in the purity of (4R)-1-Methyl-4-propyl-L-proline, thereby safeguarding the quality and safety of the final pharmaceutical product.
References
-
CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]
-
ResearchGate. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Retrieved from [Link]
-
Regis Technologies. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved from [Link]
-
ResearchGate. (2021). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. Retrieved from [Link]
-
ResearchGate. (2007). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Retrieved from [Link]
-
Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L- Prolinamide by Reverse Phase HPLC. Retrieved from [Link]
-
Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved from [Link]
-
MDPI. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]
-
National Institutes of Health. (2022). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Retrieved from [Link]
-
Pharmaceutical Outsourcing. (2012). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]
-
Scribd. (n.d.). HPLC and GC-MS Amino Acid Derivatization. Retrieved from [Link]
-
ResearchGate. (2003). Validation of Amino Acid Analysis Methods. Retrieved from [Link]
-
PubMed. (2010). Development and validation of a GC method for quantitative determination of enantiomeric purity of a proline derivative. Retrieved from [Link]
-
Springer Nature Experiments. (2003). Validation of Amino Acid Analysis Methods. Retrieved from [Link]
-
MDPI. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Retrieved from [Link]
-
ResearchGate. (2022). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Retrieved from [Link]
-
National Institutes of Health. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]
-
MDPI. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). Retrieved from [Link]
-
ChemRxiv. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis). Retrieved from [Link]
Sources
- 1. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a GC method for quantitative determination of enantiomeric purity of a proline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Antibacterial Activity: Lincomycin and its Proline-Modified Analogs
A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Evaluation
This guide provides a detailed comparison of the antibacterial activity of the lincosamide antibiotic, lincomycin, and its synthetic analogs featuring modifications to the pivotal proline moiety. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present comparative experimental data, and provide a robust protocol for their in vitro evaluation. This analysis is designed for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation antibiotics.
Introduction: The Rationale for Modifying Lincomycin
Lincomycin, and its more potent semi-synthetic derivative clindamycin, are lincosamide antibiotics that inhibit bacterial protein synthesis. They bind to the A-site of the peptidyl transferase center (PTC) on the 23S rRNA of the 50S ribosomal subunit, interfering with peptide chain elongation. While effective against many Gram-positive cocci and anaerobic bacteria, their clinical utility is threatened by the emergence of resistance, most commonly through methylation of the ribosomal target by Erm (erythromycin ribosome methylase) enzymes.
The hygric acid (proline) moiety of lincomycin is a critical component of its pharmacophore, responsible for anchoring the drug into a hydrophobic pocket of the ribosome. This has made it a primary target for medicinal chemists. The central hypothesis is that strategic modifications to this proline ring can enhance binding affinity, restore activity against resistant strains, and improve pharmacokinetic properties. This guide explores the tangible outcomes of this hypothesis through a comparative analysis of key analogs.
The Proline Moiety: A Hub for Structure-Activity Relationship (SAR)
The proline ring of lincosamides offers several positions for chemical modification. Early and recent studies have revealed that even minor alterations can have profound effects on antibacterial potency.
-
N-1 Position: The N-methyl group of lincomycin is crucial. Demethylation or replacement with larger alkyl groups often leads to a significant reduction in activity. However, certain substitutions can modulate the spectrum of activity.
-
C-4 Position: The C-4 alkyl substituents on the proline ring play a vital role in the van der Waals interactions within the ribosomal pocket. Modifications at this position have been a primary strategy to improve potency and overcome resistance. For example, replacing the n-propyl group of lincomycin with other alkyl groups can fine-tune the drug's activity profile.
-
Other Modifications: Research has also explored the introduction of double bonds, halogen atoms, and various functional groups to the proline ring to enhance target engagement and evade resistance mechanisms.
The following diagram illustrates the core structure of lincomycin and highlights the key modification sites on the proline moiety that influence its antibacterial activity.
Caption: Key modification sites on the lincomycin proline ring and their impact.
Comparative Antibacterial Activity: In Vitro Data
The most direct measure of an antibiotic's efficacy is the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The table below summarizes MIC data for lincomycin and several representative analogs with modified proline moieties against key bacterial strains. This data is synthesized from foundational patent literature, which first explored these modifications.
| Compound | Proline Moiety Modification | S. aureus(MIC, µg/mL) | S. hemolyticus(MIC, µg/mL) | S. lutea(MIC, µg/mL) | K. pneumoniae(MIC, µg/mL) | Reference |
| Lincomycin | N-methyl-4-n-propyl-L-proline | 0.78 | 0.78 | 0.2 | >100 | |
| Analog 1 | N-ethyl-4-n-propyl-L-proline | 3.1 | 3.1 | 0.78 | >100 | |
| Analog 2 | N-methyl-4-ethyl-L-proline | 0.78 | 1.5 | 0.2 | >100 | |
| Analog 3 | N-methyl-4-n-hexyl-L-proline | 6.2 | 6.2 | 3.1 | >100 |
Analysis of In Vitro Data:
-
Impact of N-Substitution: Replacing the N-methyl group of lincomycin with an N-ethyl group (Analog 1) results in a four-fold decrease in activity against S. aureus and S. hemolyticus. This underscores the sensitivity of the N-1 position and suggests a specific steric and electronic requirement for optimal ribosomal binding.
-
Impact of C-4 Chain Length: Altering the length of the C-4 alkyl chain has a significant effect. Shortening the chain from n-propyl to ethyl (Analog 2) maintains potency against S. aureus but slightly reduces it against S. hemolyticus. In contrast, elongating the chain to n-hexyl (Analog 3) leads to a dramatic 8-fold reduction in activity, indicating an optimal chain length for fitting into the hydrophobic pocket of the ribosome.
-
Gram-Negative Activity: As expected for lincosamides, all tested compounds, including the parent lincomycin, demonstrated a lack of significant activity against the Gram-negative organism Klebsiella pneumoniae. The outer membrane of Gram-negative bacteria typically prevents these antibiotics from reaching their intracellular ribosomal target.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure data integrity and reproducibility, a standardized method for assessing antibacterial activity is paramount. The broth microdilution assay is a gold-standard technique for determining the MIC of antimicrobial agents.
Causality in Protocol Design: This protocol is designed to be a self-validating system. The inclusion of a positive control (no antibiotic) ensures the bacteria are viable and the growth medium is adequate. The negative control (no bacteria) confirms the sterility of the medium and plate, preventing false positives. Serial dilution is a critical step that allows for the precise determination of the minimum concentration that inhibits growth.
Step-by-Step Methodology
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.
-
Suspend the colonies in a sterile saline or phosphate-buffered saline (PBS) solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final target inoculum of 5 x 10⁵ CFU/mL.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the test compound (e.g., lincomycin analog) in a suitable solvent (e.g., water, DMSO).
-
Perform a two-fold serial dilution of the stock solution in CAMHB across a 96-well microtiter plate. Typically, 100 µL of broth is added to wells 2-12, 200 µL of the highest antibiotic concentration is added to well 1, and then 100 µL is serially transferred from well 1 to 11, with the last 100 µL being discarded.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Well 11 will typically serve as the positive control (inoculum, no drug).
-
Well 12 will serve as the negative control (sterile broth, no inoculum).
-
Seal the plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate for bacterial growth (indicated by turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth.
-
The following workflow diagram visualizes the broth microdilution protocol.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Perspectives
The proline moiety of lincomycin is a highly sensitive and critical region for its antibacterial activity. The presented data demonstrates that modifications to the N-1 and C-4 positions can significantly alter potency. Specifically, the N-methyl group and a C-4 alkyl chain of 2-3 carbons appear optimal for activity against susceptible Gram-positive pathogens.
While the analogs discussed here did not show improved potency over the parent compound, they provide a foundational understanding of the SAR required for ribosomal binding. Future research should focus on more sophisticated modifications, potentially incorporating fluorine or other functional groups to enhance binding affinity and, crucially, to overcome Erm-mediated resistance. The development of analogs that can evade this resistance mechanism remains the primary goal in the modern pursuit of novel lincosamide antibiotics. The robust and reproducible MIC determination protocol outlined herein serves as the essential tool for evaluating these future candidates.
References
- Magerlein, B. J. (1966). Lincomycin derivatives. The Upjohn Company. U.S.
A Comparative In Vitro Evaluation of Novel Prolinmycin Antibiotics Derived from (4R)-1-Methyl-4-propyl-L-proline
A Senior Application Scientist's Guide to Preclinical Assessment
This guide provides a comprehensive framework for the in vitro evaluation of a novel class of hypothetical antibiotics, the Prolinmycins, derived from the (4R)-1-Methyl-4-propyl-L-proline scaffold. As researchers and drug development professionals, our primary goal is to rigorously assess the potential of new chemical entities to combat the growing threat of antimicrobial resistance. This document outlines the critical experiments, provides detailed, field-tested protocols, and establishes a basis for objective comparison against established therapeutic agents. The methodologies described herein are grounded in the standards set forth by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[1][2][3]
The Prolinmycin series (hypothetically designated PMN-A, PMN-B, and PMN-C) is conceptualized as a new class of protein synthesis inhibitors. Proline-rich antimicrobial peptides (PrAMPs) are known to enter bacterial cells and bind to the ribosome, disrupting protein translation.[4][5][6] Our hypothetical Prolinmycins are designed to mimic this mechanism, leveraging the unique stereochemistry of the proline scaffold to achieve potent and selective antibacterial activity. This guide will walk you through the essential in vitro assays required to build a robust preclinical data package for these promising compounds.
Foundational Efficacy: Antimicrobial Susceptibility Testing
The first step in evaluating any new antimicrobial agent is to determine its intrinsic potency against a clinically relevant panel of microorganisms. The Minimum Inhibitory Concentration (MIC) is the foundational metric, representing the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[7][8] Following this, the Minimum Bactericidal Concentration (MBC) is determined to understand if the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
Experimental Protocol: Broth Microdilution for MIC & MBC Determination
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9]
I. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, aseptically select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies into a tube containing a suitable sterile broth, such as Mueller-Hinton Broth (MHB).[10]
-
Incubate the broth culture at 37°C until its turbidity matches that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Within 15 minutes of standardization, dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]
II. Preparation of Compound Dilutions:
-
Prepare a stock solution of each Prolinmycin (PMN-A, PMN-B, PMN-C) and comparator antibiotic in an appropriate solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in MHB to cover a clinically relevant concentration range (e.g., 128 µg/mL to 0.06 µg/mL).
-
Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).
III. Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well (except the sterility control).
-
Seal the plate and incubate at 37°C for 18-24 hours under ambient air conditions.
IV. MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]
V. MBC Determination:
-
From the wells showing no visible growth in the MIC assay, aspirate a 10 µL aliquot.
-
Spot-plate the aliquot onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤0.1% survival).
Data Presentation: Comparative MIC₅₀/MIC₉₀ Values
MIC data is most powerfully presented by summarizing the activity against a panel of bacterial isolates. The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.
| Compound | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC (µg/mL) vs. ATCC 29213 |
| PMN-A | S. aureus (MRSA) | 2 | 4 | 4 |
| PMN-B | S. aureus (MRSA) | 1 | 2 | 2 |
| PMN-C | S. aureus (MRSA) | 8 | 16 | 32 |
| Vancomycin | S. aureus (MRSA) | 1 | 2 | 4 |
| PMN-A | E. coli | 16 | 32 | >64 |
| PMN-B | E. coli | 8 | 16 | >64 |
| PMN-C | E. coli | 64 | 128 | >128 |
| Ciprofloxacin | E. coli | 0.25 | 1 | 0.5 |
Note: Data is hypothetical for illustrative purposes.
Dynamic Activity: Time-Kill Kinetic Assays
While MICs provide a static endpoint, time-kill assays offer a dynamic view of antibacterial activity, revealing the rate and extent of bacterial killing over time.[11][12] This is crucial for understanding whether an antibiotic's effect is concentration-dependent or time-dependent.
Experimental Protocol: Time-Kill Analysis
-
Prepare flasks containing MHB with the test compounds at concentrations corresponding to 1x, 2x, 4x, and 8x the predetermined MIC. Include a no-drug growth control.
-
Inoculate each flask with a starting bacterial density of approximately 5 x 10⁵ CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), draw an aliquot from each flask.
-
Perform serial dilutions of the aliquot in sterile saline and plate onto agar for colony counting.
-
After incubation, count the colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Host Safety Profile: In Vitro Cytotoxicity Assessment
A potent antibiotic is only viable if it is safe for the host. Initial safety profiling involves assessing cytotoxicity against mammalian cells. The hemolysis assay and the MTT assay are standard preliminary screens.[10][11]
Experimental Protocol: Hemolysis Assay
This assay measures the lytic activity of a compound against red blood cells (erythrocytes) and is a primary screen for membrane-disrupting toxicity.[13][14]
-
Obtain fresh, anticoagulated human or rat whole blood.[13]
-
Wash the red blood cells (RBCs) three times in phosphate-buffered saline (PBS) by centrifugation (e.g., 1,000 x g for 10 minutes) and resuspend to create a 2% (v/v) RBC suspension.
-
In a 96-well plate, add serial dilutions of the test compounds (e.g., from 256 µg/mL to 1 µg/mL).
-
Add the 2% RBC suspension to each well.
-
Include a negative control (RBCs in PBS for 0% hemolysis) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).[14]
-
Incubate the plate at 37°C for 1 hour.[15]
-
Centrifuge the plate to pellet intact RBCs.
-
Transfer the supernatant to a new flat-bottom plate and measure the absorbance at 540 nm to quantify hemoglobin release.[13]
-
Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100[14]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay assesses the metabolic activity of cells, which is an indicator of cell viability.[10][16] It is commonly performed on cell lines such as HEK293 (human embryonic kidney) or HepG2 (human liver carcinoma).
-
Seed a 96-well plate with a chosen mammalian cell line (e.g., HEK293) at a density of ~1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (cells treated with solvent only).
-
Incubate for a desired exposure time (e.g., 24 or 48 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[10]
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm.
-
Calculate cell viability relative to the vehicle control.
Data Presentation: Therapeutic Index
The therapeutic index (TI) is a critical measure of a drug's safety margin. In an in vitro context, it can be estimated by comparing the concentration that is toxic to mammalian cells (e.g., HC₅₀ from hemolysis or IC₅₀ from MTT) to the concentration that is effective against bacteria (MIC).
Therapeutic Index (TI) = IC₅₀ (or HC₅₀) / MIC₉₀
| Compound | MIC₉₀ vs. MRSA (µg/mL) | IC₅₀ vs. HEK293 (µg/mL) | HC₅₀ (µg/mL) | Therapeutic Index (vs. HEK293) |
| PMN-A | 4 | 128 | >256 | 32 |
| PMN-B | 2 | >256 | >256 | >128 |
| PMN-C | 16 | 64 | 128 | 4 |
| Vancomycin | 2 | >256 | >256 | >128 |
Note: Data is hypothetical for illustrative purposes.
Combination Potential: Synergy Testing
With the rise of multidrug-resistant organisms, combination therapy is increasingly important. The checkerboard assay is a standard method to assess whether two compounds act synergistically (effect is greater than the sum of their individual effects), additively, indifferently, or antagonistically.[17][18]
Experimental Protocol: Checkerboard Assay
-
In a 96-well microtiter plate, prepare a two-dimensional array of serial dilutions. Dilute Compound A horizontally and Compound B vertically.
-
The result is a plate where each well has a unique concentration combination of the two drugs.
-
Inoculate the plate with a standardized bacterial suspension (~5 x 10⁵ CFU/mL) as described for the MIC assay.
-
Incubate at 37°C for 18-24 hours.
-
Read the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination:
-
FIC of Drug A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Drug B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Interpretation of FIC Index: [18]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Visualizing the Scientific Workflow
Diagrams provide a clear, high-level overview of the experimental processes, ensuring logical flow and reproducibility.
Caption: High-level workflow for the in vitro evaluation of novel antibiotics.
Caption: Detailed workflow for the in vitro hemolysis assay.
Conclusion and Forward Look
This guide presents a foundational suite of in vitro experiments necessary for the initial characterization of novel antibiotics like the hypothetical Prolinmycins. Based on the illustrative data, Prolinmycin B (PMN-B) emerges as the lead candidate, demonstrating superior potency against MRSA, a broader spectrum of activity compared to its analogs, and a promising in vitro safety profile with a high therapeutic index.
The successful completion of these assays provides the critical data needed to make informed decisions. Promising candidates can then advance to more complex studies, including mechanism of action elucidation, resistance frequency assessment, and ultimately, in vivo efficacy and safety models. This structured, data-driven approach is paramount to navigating the challenging but essential path of antibiotic drug discovery.
References
-
In vitro antibacterial screening of six proline-based cyclic dipeptides in combination with β-lactam antibiotics against medically important bacteria. PubMed. Available from: [Link]
-
Proline‐Rich Peptides with Improved Antimicrobial Activity against E. coli, K. pneumoniae, and A. baumannii. PubMed Central. Available from: [Link]
-
Proline-Rich Peptides with Improved Antimicrobial Activity against E. coli, K. pneumoniae, and A. baumannii. PubMed. Available from: [Link]
-
In Vitro Antimicrobials. Pharmacology Discovery Services. Available from: [Link]
-
Antimicrobial Susceptibility Testing. Apec.org. Available from: [Link]
-
Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). Available from: [Link]
-
In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. National Institutes of Health (NIH). Available from: [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. Available from: [Link]
-
EUCAST: EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. Available from: [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. Available from: [Link]
-
Hemolysis. Cyprotex ADME-Tox Solutions - Evotec. Available from: [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). Available from: [Link]
-
Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. OUCI. Available from: [Link]
-
l-Proline mediated synthesis of quinoxalines; evaluation of cytotoxic and antimicrobial activity. RSC Publishing. Available from: [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available from: [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. CHAIN Network. Available from: [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available from: [Link]
-
Proline‐Rich Peptides with Improved Antimicrobial Activity against E. coli, K. pneumoniae, and A. baumannii. ResearchGate. Available from: [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. FDA. Available from: [Link]
-
Identification and elucidation of proline-rich antimicrobial peptides with enhanced potency and delivery. PubMed Central. Available from: [Link]
-
Guidance Documents. European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available from: [Link]
-
Proline derivatives used in this study. ResearchGate. Available from: [Link]
-
Designing New Hybrid Antibiotics: Proline-Rich Antimicrobial Peptides Conjugated to the Aminoglycoside Tobramycin. ACS Publications. Available from: [Link]
-
Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. Available from: [Link]
-
Proline-rich antimicrobial peptides: converging to a non-lytic mechanism of action. PubMed Central. Available from: [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). Available from: [Link]
-
Influence of proline residues on the antibacterial and synergistic activities of alpha-helical peptides. PubMed. Available from: [Link]
-
EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. Available from: [Link]
-
Hemolysis Assay for Solutes Manual. HaemoScan. Available from: [Link]
-
Proline-Hinged α-Helical Peptides Sensitize Gram-Positive Antibiotics, Expanding Their Physicochemical Properties to Be Used as Gram-Negative Antibiotics. PubMed Central. Available from: [Link]
-
Proline-rich antimicrobial peptides targeting protein synthesis. ArTS. Available from: [Link]
-
Proline-rich antimicrobial peptides: Converging to a non-lytic mechanism of action. Semantic Scholar. Available from: [Link]
-
Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137. MDPI. Available from: [Link]
-
Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. PubMed Central. Available from: [Link]
-
In Vitro Assessment of the Combination of Antibiotics against Some Integron-Harbouring Enterobacteriaceae from Environmental Sources. National Institutes of Health (NIH). Available from: [Link]
-
[Methods for in vitro studies of antibiotic combinations. Indications and limits]. PubMed. Available from: [Link]
-
In Vitro Evaluation of Drug-Drug Interaction (DDI) Potential. BioIVT. Available from: [Link]
-
Invitro Tests for Predicting Drug-Drug Interaction. JOCPR. Available from: [Link]
-
Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. PubMed. Available from: [Link]
-
In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. Available from: [Link]
-
Pharmacokinetic Drug-drug Interaction of Antibiotics Used in Sepsis Care in China. Bentham Science. Available from: [Link]
-
In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Microbiology Spectrum - ASM Journals. Available from: [Link]
-
Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). MDPI. Available from: [Link]
Sources
- 1. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 2. EUCAST: EUCAST - Home [eucast.org]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. Identification and elucidation of proline-rich antimicrobial peptides with enhanced potency and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arts.units.it [arts.units.it]
- 6. Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137 [mdpi.com]
- 7. apec.org [apec.org]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nih.org.pk [nih.org.pk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. [Methods for in vitro studies of antibiotic combinations. Indications and limits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. haemoscan.com [haemoscan.com]
- 16. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro antibacterial screening of six proline-based cyclic dipeptides in combination with β-lactam antibiotics against medically important bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Assessment of the Combination of Antibiotics against Some Integron-Harbouring Enterobacteriaceae from Environmental Sources - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lincomycin and Other Ribosome-Targeting Antibiotics: Efficacy, Mechanisms, and Clinical Applications
For researchers, scientists, and drug development professionals navigating the complex landscape of antibacterial therapeutics, a nuanced understanding of antibiotic efficacy is paramount. This guide provides an in-depth, objective comparison of lincomycin with other prominent ribosome-targeting antibiotics, including macrolides, tetracyclines, and aminoglycosides. By synthesizing mechanistic insights with experimental data, this document serves as a critical resource for informed decision-making in research and development.
Introduction: The Ribosome as a Key Antibacterial Target
The bacterial ribosome, a complex machinery responsible for protein synthesis, represents a major target for a diverse array of antibiotics.[1] By interfering with this essential process, these antimicrobial agents can either inhibit bacterial growth (bacteriostatic) or directly kill the bacteria (bactericidal).[1] The primary classes of ribosome-targeting antibiotics discussed in this guide are:
-
Lincosamides (e.g., Lincomycin, Clindamycin): These antibiotics bind to the 50S ribosomal subunit.
-
Macrolides (e.g., Erythromycin, Azithromycin, Clarithromycin): This class also targets the 50S ribosomal subunit.
-
Tetracyclines (e.g., Tetracycline, Doxycycline): These agents primarily bind to the 30S ribosomal subunit.
-
Aminoglycosides (e.g., Gentamicin, Tobramycin): This class also targets the 30S ribosomal subunit.
Understanding the subtle yet significant differences in their mechanisms of action, spectrum of activity, and potential for resistance is crucial for their effective application.
Mechanism of Action: A Tale of Two Subunits
While all these antibiotics disrupt protein synthesis, their specific binding sites and the consequences of this binding differ, influencing their spectrum of activity and potential for cross-resistance.
Lincomycin and other lincosamides, along with macrolides, bind to the 23S rRNA of the 50S ribosomal subunit, interfering with peptide chain elongation.[2] Tetracyclines bind to the 16S rRNA of the 30S subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[3] Aminoglycosides also bind to the 30S subunit, but their interaction can lead to codon misreading and the production of non-functional proteins, often resulting in a bactericidal effect.[4]
Figure 1: Simplified representation of antibiotic binding sites.
Comparative In Vitro Efficacy: A Data-Driven Analysis
The minimum inhibitory concentration (MIC) is a critical quantitative measure of an antibiotic's in vitro activity. The following tables summarize the comparative MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for lincomycin and other ribosome-targeting antibiotics against key Gram-positive pathogens.
Table 1: Comparative MIC Values (µg/mL) for Staphylococcus aureus
| Antibiotic | MIC50 | MIC90 | Reference(s) |
| Lincomycin | 0.2 - 1.0 | >128 | [2] |
| Clindamycin | 0.016 - 0.12 | 0.23 - >32 | [5][6] |
| Erythromycin | 0.25 | >256 | [6] |
| Doxycycline | 0.25 | 0.25 | [7] |
| Gentamicin | 0.235 | 0.488 | [3] |
Table 2: Comparative MIC Values (µg/mL) for Streptococcus pyogenes
| Antibiotic | MIC50 | MIC90 | Reference(s) |
| Lincomycin | 0.12 | - | [8] |
| Erythromycin | 8 | ≥256 | [9] |
| Clindamycin | 0.25 | 0.5 | [9] |
| Tetracycline | - | - | [10] |
Note: Dashes indicate where data was not available in the cited sources.
From the available data, several key insights emerge. Clindamycin, a derivative of lincomycin, consistently demonstrates greater in vitro potency against Staphylococcus aureus than its parent compound.[2] Both lincomycin and clindamycin show activity against erythromycin-sensitive strains of streptococci and staphylococci.[11] However, resistance to erythromycin can sometimes confer cross-resistance to lincomycin and clindamycin due to shared resistance mechanisms.[1]
Experimental Protocols for Efficacy Determination
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antibiotics.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antibiotic that prevents the visible in vitro growth of a microorganism.[12]
Step-by-Step Methodology:
-
Preparation of Antibiotic Stock Solutions: Prepare a stock solution of the antibiotic in a suitable solvent at a concentration significantly higher than the expected MIC.
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension in a sterile broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13] Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
-
Serial Dilution in Microtiter Plate: Dispense sterile broth into the wells of a 96-well microtiter plate. Create a two-fold serial dilution of the antibiotic across the plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions and to a growth control well (containing no antibiotic). A sterility control well (broth only) should also be included.
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.[14]
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.[12]
Figure 2: Workflow for MIC determination.
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antibiotic required to kill 99.9% of the initial bacterial inoculum.[4]
Step-by-Step Methodology:
-
Perform an MIC Assay: First, determine the MIC of the antibiotic against the test organism as described above.
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10-100 µL) and plate it onto an antibiotic-free agar medium.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[15]
Clinical Applications and Considerations
The choice of antibiotic in a clinical setting is guided by its spectrum of activity, pharmacokinetic properties, and potential for adverse effects.
-
Lincomycin and Lincosamides: Lincosamides are primarily used for infections caused by Gram-positive cocci and anaerobic bacteria.[16][17] They are often considered an alternative for patients with penicillin allergies.[17] Clindamycin has largely replaced lincomycin in clinical practice due to its improved absorption and greater activity against anaerobes.[9]
-
Macrolides: Macrolides are effective against a wide range of bacterial infections, including respiratory tract infections, skin and soft tissue infections, and certain sexually transmitted infections.[1][11] They are also used for patients with penicillin allergies.
-
Tetracyclines: Tetracyclines have a broad spectrum of activity and are used to treat infections such as acne, urinary tract infections, and certain respiratory and sexually transmitted infections.[2][18]
-
Aminoglycosides: Aminoglycosides are potent bactericidal antibiotics primarily used for serious infections caused by aerobic Gram-negative bacteria.[19][20] They are often used in combination with other antibiotics for empirical therapy in severe infections.[19]
Adverse Effects and Toxicity
A comprehensive comparison must also consider the safety profile of each antibiotic class.
-
Lincomycin and Lincosamides: The most significant adverse effect associated with lincosamides is the risk of Clostridioides difficile-associated diarrhea (CDAD), which can range from mild diarrhea to fatal colitis.[10] Other side effects include gastrointestinal disturbances, rash, and itching.
-
Macrolides: Common side effects are gastrointestinal in nature, including nausea, vomiting, and diarrhea.[11] A rare but serious adverse effect is QT interval prolongation, which can lead to cardiac arrhythmias.[5]
-
Tetracyclines: Common side effects include gastrointestinal upset and photosensitivity.[18] Tetracyclines can cause permanent tooth discoloration in children under eight and should be avoided during pregnancy.
-
Aminoglycosides: The primary toxicities associated with aminoglycosides are nephrotoxicity (kidney damage) and ototoxicity (hearing and balance problems), which can be irreversible.[3]
Resistance Mechanisms: An Ever-Evolving Challenge
The emergence of antibiotic resistance is a critical public health concern. The primary mechanisms of resistance to these ribosome-targeting antibiotics include:
-
Target Site Modification: Alteration of the antibiotic's binding site on the ribosome, often through methylation of the rRNA, is a common mechanism of resistance to macrolides and lincosamides.[12]
-
Efflux Pumps: Bacteria can acquire genes that code for pumps that actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target. This is a common resistance mechanism for tetracyclines and macrolides.
-
Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate the antibiotic. This is a primary mechanism of resistance to aminoglycosides.
Figure 3: Common antibiotic resistance mechanisms.
Conclusion
Lincomycin and other ribosome-targeting antibiotics remain indispensable tools in the fight against bacterial infections. This guide has provided a comparative framework for understanding their efficacy, mechanisms of action, and clinical utility. While lincomycin itself has been largely succeeded by its derivative clindamycin, a thorough understanding of its properties provides valuable context for the broader class of lincosamides. For researchers and drug development professionals, a continued focus on comparative efficacy studies and the surveillance of resistance patterns is essential for the development of new and effective antimicrobial agents.
References
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Cleveland Clinic. (n.d.). Macrolide Antibiotics: Examples, Uses & Side Effects. Retrieved from [Link]
- Kaniga, K., & Flamm, R. K. (2023). Macrolides. In StatPearls.
-
MedlinePlus. (2017). Tetracycline. Retrieved from [Link]
- Patel, A., & Patel, M. (2023). Aminoglycosides. In StatPearls.
- Garrison, M. W., & Neumiller, J. J. (2023). Tetracycline. In StatPearls.
-
Wikipedia. (2023). Tetracycline. Retrieved from [Link]
-
Cleveland Clinic. (n.d.). Tetracyclines: Uses & Side Effects. Retrieved from [Link]
-
RxList. (2021). Macrolides: Drug Class, Uses, Side Effects, Drug Names. Retrieved from [Link]
-
Merck Manual Professional Edition. (n.d.). Macrolides. Retrieved from [Link]
-
MSD Manual Professional Edition. (n.d.). Aminoglycosides. Retrieved from [Link]
-
Dr.Oracle. (2025). What are the adverse effects of Aminoglycosides?. Retrieved from [Link]
-
Cleveland Clinic. (2023). Lincosamide Antibiotics: Uses & Side Effects. Retrieved from [Link]
-
Drugs.com. (2025). Lincomycin Side Effects: Common, Severe, Long Term. Retrieved from [Link]
-
Cochrane. (2018). Adverse events in people taking macrolide antibiotics versus placebo for any indication. Retrieved from [Link]
-
tellmeGen. (n.d.). Aminoglycoside antibiotics (Adverse effects). Retrieved from [Link]
-
RxList. (2021). Lincosamide Antibiotics: Drug Class, Uses, Side Effects, Drug Names. Retrieved from [Link]
-
Dr.Oracle. (2025). What are the adverse effects associated with macrolides (macrolide antibiotics)?. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are the side effects of Lincomycin Hydrochloride?. Retrieved from [Link]
-
Creative BioMart Microbe. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
- Bahrami, F., Morris, D. L., & Pourgholami, M. H. (2012). Tetracyclines: Drugs with Huge Therapeutic Potential. Mini reviews in medicinal chemistry, 12(1), 44–52.
-
ScienceDirect. (2024). Macrolide Antibiotics: Mechanisms and Clinical Applications in Respiratory Infections. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
-
GoodRx. (n.d.). Lincomycin (Lincocin): Uses, Side Effects, Dosage & More. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
Yashoda Hospitals. (n.d.). Lincomycin: Uses & Side Effects. Retrieved from [Link]
-
Wikipedia. (n.d.). Lincosamides. Retrieved from [Link]
-
Australian Prescriber. (2025). Aminoglycosides: an update on indications, dosing and monitoring. Retrieved from [Link]
-
Wikipedia. (n.d.). Aminoglycoside. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetracycline antibiotics. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Germovsek, E., Barker, C., & Sharland, M. (n.d.). What do I need to know about aminoglycoside antibiotics?. Retrieved from [Link]
-
WebMD. (2025). Lincomycin (Lincocin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]
-
GoodRx. (n.d.). Tetracycline: Uses, Side Effects, Alternatives & More. Retrieved from [Link]
-
The Pharma Innovation. (2015). The comparative study of the acute toxicity of Tetracyclines. Retrieved from [Link]
-
YouTube. (2025). Introduction to Lincosamides Antibiotics Drugs ; Mechanism of action, Uses, Examples. Retrieved from [Link]
-
Merck Manual Professional Edition. (n.d.). Aminoglycosides. Retrieved from [Link]
-
MSD Manual Professional Edition. (n.d.). Table: Some Clinical Uses of Macrolides. Retrieved from [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]
-
Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]
-
PubMed. (n.d.). [Lincosamides]. Retrieved from [Link]
Sources
- 1. Lincomycin resistance in methicillin-resistant Staphylococcus aureus strains of hospital origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. indigo.uic.edu [indigo.uic.edu]
- 5. Lincomycin and Staphylococcal Infections: A Clinical Study of 18 Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of lincomycin against the strains of Staphylococcus aureus isolated from various types of pyodermas in children : in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lincocin (lincomycin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. Frontiers | High Prevalence of Macrolide-resistance and Molecular Characterization of Streptococcus pyogenes Isolates Circulating in China from 2009 to 2016 [frontiersin.org]
- 9. Changes in Macrolide Resistance Among Group A Streptococci in Serbia and Clonal Evolution of Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrolide, lincosamide and tetracycline susceptibility and emm characterisation of invasive Streptococcus pyogenes isolates in Israel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibiotics targeting bacterial ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. LINCOMYCIN: A NEW ANTIBIOTIC ACTIVE AGAINST STAPHYLOCOCCI AND OTHER GRAM-POSITIVE COCCI: CLINICAL AND LABORATORY STUDIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A 12-year surveillance study on distribution and antimicrobial resistance of gram-positive bacteria in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Ribosome-targeting antibiotics and resistance via ribosomal RNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In-vitro comparison of erythromycin, lincomycin, and clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of distribution and antibiotic resistance of Gram-positive bacteria isolated from a tertiary-care hospital in southern China: an 8-year retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparative in-vitro activity of erythromycin, vancomycin and pristinamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the impact of the 4-propyl group on antibiotic potency
A-773: A Case Study in Potency
One of the most compelling examples of the 4-propyl group's impact is observed in the ketolide class of antibiotics, specifically with the experimental compound ABT-773. When compared to its close analog, telithromycin (which features an ethyl group at the same position), ABT-773 demonstrates a significant increase in potency against key respiratory pathogens.
Comparative Potency Analysis: ABT-773 vs. Telithromycin
The enhanced efficacy of the 4-propyl modification is quantitatively demonstrated by comparing the Minimum Inhibitory Concentration (MIC) values of ABT-773 and telithromycin against various bacterial strains. The MIC is a fundamental measure of an antibiotic's effectiveness, representing the lowest concentration required to inhibit the visible in vitro growth of a microorganism[1][2].
| Bacterial Strain | Telithromycin MIC (µg/mL) | ABT-773 MIC (µg/mL) | Fold Increase in Potency |
| Staphylococcus aureus (MSSA) | 0.08 | 0.035 | ~2.3x |
| Streptococcus pneumoniae (Ery-S) | ≤0.015 | ≤0.008 | ~2x |
| Streptococcus pneumoniae (Ery-R, mefA) | ≤0.015 | ≤0.008 | ~2x |
| Streptococcus pneumoniae (Ery-R, ermB) | 0.25 | 0.12 | 2x |
| Haemophilus influenzae | 2 | 1 | 2x |
Data synthesized from published research. Actual values may vary slightly between studies.
As the data indicates, the simple substitution of an ethyl group with a propyl group results in a two to two-and-a-half-fold increase in potency across a range of clinically relevant bacteria, including strains resistant to older macrolides.
Mechanistic Insights: The "Propyl Advantage"
The enhanced potency conferred by the 4-propyl group is not merely a matter of increased bulk. Instead, it is a strategic modification that enhances the drug's interaction with its primary target: the bacterial ribosome.
Macrolide and ketolide antibiotics function by binding to the 50S subunit of the bacterial ribosome, obstructing the nascent peptide exit tunnel (NPET) and thereby inhibiting protein synthesis.[3][4] The extended alkyl-aryl side chain of ketolides, where the 4-propyl group is located, plays a crucial role in this interaction.
The prevailing hypothesis is that the longer propyl group of ABT-773 allows for more extensive and favorable hydrophobic interactions with the ribosomal tunnel, effectively "anchoring" the antibiotic more securely in its binding site. This increased binding affinity translates to a more potent inhibition of protein synthesis and, consequently, a lower MIC value.[5]
Caption: Enhanced binding of a 4-propyl ketolide within the ribosomal exit tunnel.
Experimental Protocol: Broth Microdilution for MIC Determination
To empirically validate the enhanced potency of a 4-propyl analog, a standardized broth microdilution assay is employed. This method provides a quantitative measure of an antibiotic's in vitro activity.[6][7]
Objective: To determine and compare the MIC values of a parent compound and its 4-propyl analog against a target bacterial strain.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Parent antibiotic and 4-propyl analog stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for OD measurement)
Procedure:
-
Prepare Antibiotic Dilutions:
-
Create a serial two-fold dilution of each antibiotic in CAMHB directly in the 96-well plate. Typical final concentrations might range from 64 µg/mL to 0.06 µg/mL.
-
Ensure the final volume in each well is 50 µL before adding the inoculum.
-
-
Standardize Inoculum:
-
From a fresh culture plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Perform a final dilution in CAMHB to achieve a target concentration of ~5 x 10^5 CFU/mL.
-
-
Inoculate Microplate:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions. This brings the final volume to 100 µL.
-
Include a growth control well (inoculum + broth, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C for 16-20 hours in ambient air.
-
-
Determine MIC:
-
Visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Broader Implications and Future Directions
The case of the 4-propyl group's impact on ketolide potency serves as a powerful example of how minor structural modifications can lead to significant gains in antibacterial activity. This principle is a cornerstone of modern medicinal chemistry and the ongoing effort to combat antibiotic resistance.[8][9]
Key takeaways for drug development professionals include:
-
Structure-Activity Relationship (SAR) is Paramount: Even subtle changes to alkyl side chains can profoundly influence target binding affinity and overall potency.
-
Overcoming Resistance: Strategic modifications can help new antibiotic derivatives evade existing resistance mechanisms, such as efflux pumps or target site alterations.[10][11]
-
Rational Design: The insights gained from modifications like the 4-propyl group can inform the rational design of next-generation antibiotics with improved therapeutic profiles.
As bacterial resistance continues to evolve, the meticulous exploration of SAR, guided by quantitative in vitro testing, will remain a critical strategy in the development of novel and effective antimicrobial agents.
References
-
Antibiotic Potentiation as a Promising Strategy to Combat Macrolide Resistance in Bacterial Pathogens. National Institutes of Health. Available at: [Link]
-
The future of macrolide antibiotics: Modification and new discoveries. ResearchGate. Available at: [Link]
-
The macrolide antibiotic renaissance. National Institutes of Health. Available at: [Link]
-
Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design. National Institutes of Health. Available at: [Link]
-
Discovery of Macrolide Antibiotics Effective against Multi-Drug Resistant Gram-Negative Pathogens. ACS Publications. Available at: [Link]
-
Minimum inhibitory concentration. Wikipedia. Available at: [Link]
-
Thinking Outside the Bug: Molecular Targets and Strategies to Overcome Antibiotic Resistance. MDPI. Available at: [Link]
-
Telithromycin | C43H65N5O10. PubChem. Available at: [Link]
-
The minimum inhibitory concentration of antibiotics. BMG LABTECH. Available at: [Link]
-
Structure-activity relationships and mechanism of action of macrolides derived from erythromycin as antibacterial agents. PubMed. Available at: [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available at: [Link]
-
What is the mechanism of Telithromycin?. Patsnap Synapse. Available at: [Link]
-
Structure activity relationship of the ketolides. ResearchGate. Available at: [Link]
-
Telithromycin Action Pathway. SMPDB. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
-
Microbiology Q&A ANTIBIOTICS - Targeting the Bacterial Ribosome: Halting Protein Synthesis. YouTube. Available at: [Link]
-
Structure-activity relationships of ketolides vs. macrolides. PubMed. Available at: [Link]
-
Minimal Inhibitory Concentration (MIC). Protocols.io. Available at: [Link]
-
Structure-activity relationships for six ketolide antibiotics. PubMed. Available at: [Link]
-
Hybrid Antibiotics Targeting the Bacterial Ribosome. National Institutes of Health. Available at: [Link]
-
Pharmacology of Telithromycin; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. Available at: [Link]
-
Telithromycin: a novel agent for the treatment of community-acquired upper respiratory infections. National Institutes of Health. Available at: [Link]
-
Antibiotics that target bacterial ribosomes. YouTube. Available at: [Link]
-
Structure–activity relationships of ketolides. ResearchGate. Available at: [Link]
-
Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics. MDPI. Available at: [Link]
-
An Original and Efficient Antibiotic Adjuvant Strategy to Enhance the Activity of Macrolide Antibiotics against Gram-Negative Resistant Strains. National Institutes of Health. Available at: [Link]
-
Rational prioritization strategy allows the design of macrolide derivatives that overcome antibiotic resistance. National Institutes of Health. Available at: [Link]
-
Antibiotic Potentiation as a Promising Strategy to Combat Macrolide Resistance in Bacterial Pathogens. MDPI. Available at: [Link]
-
Synthesis and antibacterial evaluation of novel 4″-glycyl linked quinolyl-azithromycins with potent activity against macrolide-resistant pathogens. PubMed. Available at: [Link]
Sources
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. bmglabtech.com [bmglabtech.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. protocols.io [protocols.io]
- 8. Thinking Outside the Bug: Molecular Targets and Strategies to Overcome Antibiotic Resistance [mdpi.com]
- 9. Rational prioritization strategy allows the design of macrolide derivatives that overcome antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotic Potentiation as a Promising Strategy to Combat Macrolide Resistance in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the synthesis routes for various proline derivatives
An In-Depth Comparative Guide to the Synthesis of Proline Derivatives for Researchers and Drug Development Professionals
Introduction: The Unique Role of Proline in Chemistry and Medicine
Among the canonical amino acids, proline occupies a unique position due to its secondary amine integrated within a five-membered pyrrolidine ring.[1][2] This rigid structure dramatically restricts the conformational flexibility of the peptide backbone, making proline a critical "structure-breaker" in α-helices and β-sheets and a stabilizer of secondary structures like β-turns and polyproline helices.[1][2] Capitalizing on these intrinsic properties, synthetic chemists have developed a vast arsenal of proline derivatives to fine-tune the biological activity, metabolic stability, and pharmacokinetic profiles of peptides and small-molecule drugs.[3][4]
Proline analogues are integral components in numerous FDA-approved drugs, including antivirals like Nirmatrelvir, demonstrating their therapeutic significance.[3][4] The introduction of substituents on the pyrrolidine ring allows for the creation of conformationally constrained mimics of other amino acids, the modulation of cis/trans isomerism of the peptide bond, and the introduction of novel chemical functionalities for bioorthogonal conjugation or property enhancement.[5][6] For instance, fluorinated prolines have gained immense popularity for their ability to influence ring pucker, enhance metabolic stability, and serve as ¹⁹F NMR probes.[7][8][9]
This guide provides a comparative analysis of the principal synthetic routes to various proline derivatives. It moves beyond a simple recitation of protocols to explain the mechanistic rationale behind these strategies, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will explore key methodologies, from classical ring-closing strategies to modern organocatalytic and enzymatic approaches, supported by experimental data and detailed protocols.
Caption: High-level overview of the two primary strategies for synthesizing proline derivatives.
A. De Novo Ring Formation: Building the Pyrrolidine Core
Constructing the pyrrolidine ring from acyclic precursors is a fundamental approach that offers great flexibility in introducing substituents. The main strategies involve forming key C-C or C-N bonds to close the ring, often with high stereocontrol.
[3+2] Cycloaddition Reactions
Principle & Rationale: 1,3-Dipolar cycloaddition is a powerful and convergent method for constructing five-membered rings. This reaction typically involves an azomethine ylide (a 1,3-dipole) reacting with an alkene (a dipolarophile). The stereochemistry of the final product is often controlled by the geometry of the reactants and the reaction conditions, allowing for highly diastereoselective and enantioselective syntheses.[10] Chiral catalysts or auxiliaries can be employed to direct the facial selectivity of the cycloaddition.
Advantages:
-
High convergence and atom economy.
-
Excellent potential for stereocontrol.
-
Broad substrate scope, allowing for diverse substitution patterns.
Limitations:
-
Requires careful selection of the dipole and dipolarophile to control regioselectivity.
-
The stability of the 1,3-dipole can be a challenge.
Caption: General workflow for a catalyzed [3+2] cycloaddition approach.
Representative Protocol: Asymmetric Synthesis via Chiral Calcium Catalyst This protocol is based on the work of Kobayashi et al., who developed a method using chiral calcium complexes as Brønsted base catalysts to promote the asymmetric [3+2] cycloaddition of α-amino acid derivatives with α,β-unsaturated carbonyl compounds.[10]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, prepare the chiral calcium catalyst by reacting Ca(OiPr)₂ with a chiral ligand (e.g., a BOX derivative) in an appropriate solvent like THF at room temperature.
-
Reaction Setup: To the cooled (−78 °C) solution of the catalyst (10 mol%), add the α-amino acid derivative (e.g., a glycine or alanine ester, 1.0 equiv).
-
Substrate Addition: Slowly add the α,β-unsaturated carbonyl compound (1.2 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature (e.g., -60 °C) for the required time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography to yield the desired proline derivative.
| Method | Substrates | Catalyst/Reagent | Yield (%) | Stereoselectivity (dr or ee) | Reference |
| Chiral Ca-Catalyzed Cycloaddition | DL-alanine derivative + α,β-unsaturated carbonyls | Ca-BOX complex | Excellent | Excellent | [10] |
| Nitrone-Enolate Cycloaddition | Glycinate-derived nitrone + cinnamates | 8-phenylmenthyl ester | Low (yield) | Completely stereoselective | [10] |
| Intramolecular Michael Addition | N-Boc-N-ω-bromoalkyl-α-amino acid | KHMDS | High | High enantiomeric purity | [10] |
B. Functionalization of the Proline Scaffold
Modifying a readily available chiral proline precursor, such as 4-hydroxyproline (Hyp), is an efficient and widely used strategy. This approach leverages the existing stereochemistry of the starting material to introduce new functionality with high stereocontrol.
"Proline Editing" via 4-Hydroxyproline
Principle & Rationale: This powerful strategy, extensively developed for solid-phase peptide synthesis, uses the hydroxyl group of a 4-hydroxyproline residue as a versatile chemical handle.[5][6] The hydroxyl can be converted into a good leaving group (e.g., a sulfonate), allowing for stereospecific Sₙ2 substitution with a wide range of nucleophiles. This effectively "edits" the proline ring at the C4 position. A Mitsunobu reaction can be used to invert the stereocenter at C4, providing access to the opposite diastereomer.[5]
Advantages:
-
Highly practical and compatible with standard solid-phase peptide synthesis (SPPS).
-
Provides access to a vast diversity of 4-substituted prolines from a single precursor.[6]
-
Excellent stereochemical control (inversion of configuration via Sₙ2).
Limitations:
-
Primarily applicable for C4-functionalization.
-
The efficiency of the Sₙ2 reaction can be sensitive to the steric bulk of the nucleophile.
Caption: Workflow for C4-functionalization of hydroxyproline via Sₙ2 substitution.
Representative Protocol: Solid-Phase Synthesis of a 4-Azido-Proline Peptide This protocol is adapted from the "proline editing" methodology for use on a resin-bound peptide.[5]
-
Peptide Synthesis: Synthesize the desired peptide sequence on a solid support (e.g., Rink amide resin) using standard Fmoc-SPPS, incorporating Fmoc-(4R)-Hyp-OH at the desired position.
-
Sulfonylation (Activation): After peptide assembly, swell the resin in a suitable solvent (e.g., DCM). Add a solution of 2,4,6-trichlorobenzoyl chloride followed by a base (e.g., DMAP) to activate the hydroxyl group. Alternatively, use a sulfonylating agent like nosyl chloride with a base.
-
Sₙ2 Displacement: Wash the resin thoroughly. Add a solution of sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF). Heat the reaction mixture (e.g., to 50-60 °C) for several hours to drive the Sₙ2 reaction to completion, resulting in the formation of the (4S)-azido proline residue.
-
Cleavage and Deprotection: Wash the resin extensively. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Purification: Precipitate the crude peptide in cold ether, dissolve it in a water/acetonitrile mixture, and purify by reverse-phase HPLC.
| Starting Material | Reaction | Reagents | Product | Yield/Purity | Reference |
| Fmoc-(4R)-Hyp-Peptide | Sulfonylation / Sₙ2 | 1. NsCl, Collidine; 2. NaN₃ | (4S)-Azido-Proline Peptide | High Purity | [5] |
| Boc-(4R)-Hyp-OH | Oxidation | CrO₃ | Boc-4-keto-L-proline | Not specified | [11] |
| Iodo-1,3-oxazine | Multi-step sequence | Various | Conformationally constrained 4-hydroxyproline | 88% (3 steps) | [12] |
C. Organocatalytic Synthesis Routes
The discovery that proline itself can act as a chiral catalyst revolutionized asymmetric synthesis.[13][14] These methods often proceed through enamine or iminium ion intermediates, mimicking enzymatic reaction pathways and providing access to chiral molecules with high enantioselectivity.[13][15]
Principle & Rationale: L-proline acts as a bifunctional catalyst; its secondary amine forms a nucleophilic enamine with a ketone or aldehyde donor, while its carboxylic acid group acts as a Brønsted acid to activate the electrophile and stabilize the transition state via hydrogen bonding.[13][15] This dual activation within a chiral scaffold allows for highly organized, stereoselective transition states, leading to products with high enantiomeric excess.
Advantages:
-
Metal-free, making it attractive for pharmaceutical synthesis ("green chemistry").
-
Uses a cheap, readily available, and non-toxic catalyst.[15]
-
Often operationally simple and can be performed under mild conditions.
Limitations:
-
Catalyst loading can sometimes be high (10-30 mol%).
-
Reaction rates can be slow compared to metal-catalyzed reactions.
Caption: The enamine mechanism for the L-proline catalyzed intermolecular aldol reaction.
| Reaction | Substrates | Catalyst | Yield (%) | Stereoselectivity (ee) | Reference |
| Intermolecular Aldol | Acetone + 4-Nitrobenzaldehyde | L-Proline (20-30 mol%) | 68% | 76% ee | |
| Mannich Reaction | Aldehyde + Acetone + p-Anisidine | L-Proline | 50% | 94% ee | |
| Michael Addition | Nitro esters + α,β-Unsaturated aldehydes | Chiral pyrrolidine derivative | Good | High (trans-selective) | [1] |
| MCR for Pyrans | Aromatic aldehyde + Malononitrile | L-Proline | Good | Enantioselective |
D. Specialized Synthesis Routes: Fluorinated Prolines
The incorporation of fluorine into organic molecules can dramatically alter their physical and biological properties.[16] Fluorinated prolines are sought after for enhancing metabolic stability, modulating peptide conformation, and as tools for drug design.[7][8][9]
Principle & Rationale: A common and effective method for synthesizing gem-difluorinated prolines is the deoxofluorination of a corresponding ketone. Reagents like diethylaminosulfur trifluoride (DAST) are used to replace the carbonyl oxygen of a 4-keto-proline derivative with two fluorine atoms. The synthesis starts from the more accessible 4-hydroxyproline, which is oxidized to the ketone before fluorination.[11]
Representative Protocol: Synthesis of Boc-4,4-difluoro-L-proline This protocol is based on the fluorination of a 4-keto-proline intermediate.[11]
-
Oxidation: Start with Boc-4-hydroxy-L-proline. Dissolve it in a suitable solvent like acetone. Cool the solution in an ice bath and add an oxidizing agent, such as Jones reagent (CrO₃ in sulfuric acid), dropwise until a persistent orange color is observed. Stir for a few hours, then quench with isopropanol.
-
Workup & Isolation: After workup (e.g., extraction with ethyl acetate), isolate and purify the resulting Boc-4-keto-L-proline.
-
Fluorination: In a Teflon or plastic vessel under an inert atmosphere, dissolve the Boc-4-keto-L-proline derivative in anhydrous DCM. Cool the solution to -78 °C.
-
DAST Addition: Slowly add diethylaminosulfur trifluoride (DAST, ~2.0 equiv) to the cooled solution.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 24-48 hours.
-
Quenching & Purification: Carefully quench the reaction by pouring it into a cooled, saturated NaHCO₃ solution. Extract with an organic solvent, dry, concentrate, and purify by column chromatography to obtain the desired 4,4-difluoro-L-proline derivative.
| Derivative | Key Reagent | Precursor | Key Features | Reference |
| 4,4-Difluoro-L-proline | DAST | 4-Keto-L-proline | Deoxofluorination of a ketone | [11] |
| 3-Fluoro-4-hydroxyprolines | NaBH₄ / Selectfluor | 4-Oxo-L-proline | Diastereoselective reduction and fluorination | [17] |
| α-Trifluoromethyl prolines | (Trifluoromethyl)vinyllithium | Oxirane | Ring opening followed by 5-endo-trig cyclization | [14] |
Conclusion
The synthesis of proline derivatives is a rich and evolving field, driven by the continual demand for novel molecular tools in drug discovery and chemical biology. The choice of synthetic route depends heavily on the desired substitution pattern, the required stereochemistry, and the scale of the synthesis.
-
De Novo Cyclization methods, particularly asymmetric [3+2] cycloadditions, offer unparalleled flexibility for creating complex, polysubstituted pyrrolidine rings from simple acyclic starting materials.
-
Functionalization of Hydroxyproline represents a highly practical and robust strategy, especially for generating libraries of 4-substituted analogues and is exceptionally well-suited for integration into solid-phase peptide synthesis workflows.
-
Organocatalysis provides an elegant and environmentally benign alternative for asymmetric synthesis, leveraging the inherent chirality of proline itself to create new chiral centers with high fidelity.
-
Specialized methods , such as those for fluorination, address the growing need for derivatives with specific, engineered properties that can enhance the therapeutic potential of parent molecules.
For the modern researcher, a comprehensive understanding of these varied approaches is essential for the rational design and efficient synthesis of next-generation proline-based therapeutics and chemical probes.
References
-
Cardillo, G., & Tolomelli, A. (2010). Stereoselective Synthesis of Quaternary Proline Analogues. PMC - NIH. [Link]
-
Wikipedia. Proline organocatalysis. [Link]
-
Alonso, F., et al. (2001). Asymmetric synthesis of proline-based conformationally constrained tryptophan mimetic. PubMed. [Link]
-
Philippova, A. N., et al. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. PMC. [Link]
-
Bakavoli, M., et al. (2016). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. PubMed Central. [Link]
-
Avenoza, A., et al. (2003). Asymmetric synthesis of conformationally constrained 4-hydroxyprolines and their applications to the formal synthesis of (+)-epibatidine. Universidad de La Rioja. [Link]
-
Karoyan, P., & Sagan, S. (2014). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC - NIH. [Link]
-
Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]
-
White, C. J., & Yudin, A. K. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2021). Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]
-
Hofman, G.-J. (2019). The Synthesis of Fluorinated Proline Analogues. ePrints Soton. [Link]
-
White, C. (2023). The synthesis and application of conformationally restricted cystine and proline mimetics. Monash University. [Link]
-
Gerig, J. T., & Kustin, K. (1982). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. PubMed. [Link]
-
ResearchGate. (n.d.). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. ResearchGate. [Link]
-
Hofman, G.-J. (2019). The synthesis of fluorinated proline analogues. University of Southampton. [Link]
-
Philippova, A. N., et al. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. PubMed. [Link]
-
dos Santos, V. A., et al. (2023). Heterogeneous organocatalysis: the proline case. RSC Advances. [Link]
-
Beke, L., et al. (2023). Proline Analogues. Chemical Reviews. [Link]
-
Belvisi, L., et al. (2001). Practical stereoselective synthesis of conformationally constrained unnatural proline-based amino acids and peptidomimetics. AIR Unimi. [Link]
-
Moroder, L., & Musiol, H. J. (2005). Synthesis of Peptides Containing Proline Analogues. Thieme Connect. [Link]
-
White, C. J., & Yudin, A. K. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central. [Link]
-
Zhang, G., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Bioresources and Bioprocessing. [Link]
-
Mase, N., & Barbas, C. F. (2015). Hydroxyproline Derivatives as Asymmetric Organocatalysts. Royal Society of Chemistry. [Link]
-
Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link]
-
Isenegger, P. G., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
-
da Silva, W. R., et al. (2018). L-Proline: Applications of a Versatile Amino Acid in the Areas of Medicinal Chemistry and Organic Synthesis. ResearchGate. [Link]
-
Seebach, D., et al. (1994). Asymmetric syntheses of protected (2 S,3 S,4 S)-3-hydroxy-4-methylproline and 4′- tert-butoxyamido-2′-deoxythymidine. ResearchGate. [Link]
- Guez, D., et al. (1993). Derivatives of l-proline, their preparation and their biological uses.
-
Riaño, I., et al. (2016). Enantioselective Synthesis of Chiral Proline Derivatives. ResearchGate. [Link]
-
Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. [Link]
Sources
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Derivatives and Analogs [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities - Enamine [enamine.net]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. The synthesis of fluorinated proline analogues - ePrints Soton [eprints.soton.ac.uk]
- 10. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. investigacion.unirioja.es [investigacion.unirioja.es]
- 13. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 14. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Diastereoselective Synthesis of Highly Functionalized Proline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (4R)-1-Methyl-4-propyl-L-proline Hydrochloride
As researchers and scientists, our responsibility extends beyond discovery and innovation to ensuring that our work is conducted with the utmost regard for safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (4R)-1-Methyl-4-propyl-L-proline hydrochloride (CAS No. 6734-79-8). This protocol is designed to be a self-validating system, explaining the causality behind each step to ensure both safety and regulatory adherence.
Pre-Disposal Assessment: Hazard Identification and Characterization
Before handling any chemical for disposal, a thorough understanding of its properties and potential hazards is paramount. (4R)-1-Methyl-4-propyl-L-proline hydrochloride is a proline derivative, an amino acid analog often used in synthetic chemistry.[1][2] While comprehensive toxicological data for this specific compound is not extensively published, the precautionary principle dictates that it should be handled as a hazardous substance. Data from similar proline ester hydrochlorides suggest it may be an irritant to the eyes and skin.[3][4]
The primary directive for laboratory personnel is to treat all waste chemical solids and liquids as hazardous unless explicitly confirmed to be non-hazardous by your institution's safety office.[5]
Table 1: Chemical Profile
| Property | Value | Source |
|---|---|---|
| Chemical Name | (4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1) | PubChem[6] |
| CAS Number | 6734-79-8 | PubChem[6] |
| Molecular Formula | C₉H₁₈ClNO₂ | PubChem[6] |
| Physical Form | Solid / Powder | Santa Cruz Biotechnology[4] |
| Known Hazards | Potential skin and eye irritant.[3][4] | Fisher Scientific, Santa Cruz Biotechnology |
| Incompatibilities | Strong oxidizing agents.[3] | Fisher Scientific |
| Decomposition | May produce nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas upon combustion.[3] | Fisher Scientific |
The Regulatory Framework: Understanding Your Obligations
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[7][8][9] This "cradle-to-grave" system places the responsibility on the generator—the laboratory—to ensure the waste is managed safely and correctly.[9] These federal regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), primarily in parts 260 through 273.[10] Your institution's Environmental Health and Safety (EHS) office translates these regulations into actionable laboratory procedures.
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for disposing of waste (4R)-1-Methyl-4-propyl-L-proline hydrochloride.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Safety Goggles: To protect against potential eye irritation from dust particles.
-
Lab Coat: To prevent contamination of personal clothing.
-
Gloves: Nitrile gloves are suitable for handling this solid chemical.
Step 2: Waste Characterization and Segregation
Proper segregation is fundamental to safe chemical waste management. Mixing incompatible chemicals can lead to violent reactions.[11]
-
Characterize the Waste: (4R)-1-Methyl-4-propyl-L-proline hydrochloride is a solid, non-halogenated organic waste . As a hydrochloride salt, it has acidic properties.
-
Segregate: This waste must be kept separate from other waste streams.[12]
Step 3: Container Selection and Labeling
The container serves to safely hold the waste until collection.
-
Container: Use a designated solid hazardous waste container. This should be a robust, leak-proof container with a secure lid, preferably made of plastic.[13] Ensure the container is compatible with the chemical.
-
Labeling: The importance of clear and accurate labeling cannot be overstated. Your institution's EHS office will provide specific hazardous waste tags. The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "(4R)-1-Methyl-4-propyl-L-proline hydrochloride".
-
The specific hazards associated with the chemical (e.g., "Irritant").
-
The date when waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
Step 4: Waste Accumulation and Storage
Waste must be stored safely in a designated location within the laboratory.
-
Location: Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA).[13] This area must be at or near the point of generation and under the control of the lab personnel.[13]
-
Container Management: Keep the waste container closed at all times except when adding waste.[5][13] This minimizes exposure and prevents spills.
Step 5: Arranging for Disposal
Hazardous waste must be collected by trained professionals for final disposal.
-
Contact EHS: Once the container is full or you have no further use for the chemical, contact your institution's EHS or a certified hazardous waste disposal company.[13]
-
Manifest System: For off-site transport, a hazardous waste manifest is required to track the waste to its final destination.[14] Your EHS office will manage this process.
Step 6: Empty Container Management
An "empty" container that once held a hazardous chemical must still be handled correctly.
-
Procedure: Once all material has been removed (leaving as little residue as possible), the container can typically be disposed of as regular trash.[5]
-
Deface Label: Before discarding, completely deface or remove the original chemical label to avoid confusion.[5][12]
-
Remove Cap: The cap should be removed before placing the empty container in the trash.[5]
-
Acute Hazardous Waste Note: For chemicals classified as "acutely hazardous" (P-listed), containers must be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be discarded.[5] While this compound is not typically P-listed, it is best practice to consult your EHS office for confirmation.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of (4R)-1-Methyl-4-propyl-L-proline hydrochloride.
Sources
- 1. Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline [mdpi.com]
- 2. Supported proline and proline-derivatives as recyclable organocatalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. vumc.org [vumc.org]
- 6. (4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1) | C9H18ClNO2 | CID 22802137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. acewaste.com.au [acewaste.com.au]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. epa.gov [epa.gov]
A Researcher's Comprehensive Guide to the Safe Handling and Disposal of (4R)-1-Methyl-4-propyl-L-proline hydrochloride
As drug development professionals, our commitment to safety and scientific integrity is paramount. This guide provides essential, immediate safety and logistical information for handling (4R)-1-Methyl-4-propyl-L-proline hydrochloride. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Assessment and Chemical Profile
(4R)-1-Methyl-4-propyl-L-proline hydrochloride is a substituted proline derivative. While a specific, detailed Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its potential hazards and handling requirements based on the known properties of similar compounds, such as L-proline and its various derivatives.[1][2]
Key Inferred Properties:
-
Appearance: Likely a white to off-white crystalline powder.
-
Irritant Potential: Like many amino acid hydrochlorides, it should be considered a potential irritant to the eyes, skin, and respiratory tract.[1][2] Direct contact and inhalation of dust should be avoided.
-
Hygroscopicity: Amino acid hydrochlorides are known to be hygroscopic, meaning they can absorb moisture from the air.[3][4] This property necessitates specific storage and handling conditions to maintain the compound's integrity.
-
Air Sensitivity: While not definitively established for this specific compound, N-alkylated proline derivatives can be sensitive to atmospheric conditions. It is prudent to handle it as potentially air-sensitive until proven otherwise.[5][6]
-
Thermal Stability: Proline and its analogs generally exhibit thermal stability at ambient temperatures but will decompose at elevated temperatures.[7][8][9] Decomposition may release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[10]
Incompatible Materials:
Based on the general reactivity of amino acid hydrochlorides, the following should be avoided:
-
Strong Oxidizing Agents: Can cause vigorous or explosive reactions.[11][12]
-
Strong Bases: Will neutralize the hydrochloride salt, liberating the free amine. This reaction can be exothermic.
-
Reactive Metals: May react to produce flammable hydrogen gas.[11]
A summary of the likely hazard profile is presented in the table below.
| Hazard Category | Description | Recommended Precautions |
| Skin Irritation | May cause redness, itching, or inflammation upon contact. | Wear appropriate gloves and a lab coat. |
| Eye Irritation | Can cause serious eye irritation or damage. | Wear safety glasses with side shields or goggles. |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract. | Handle in a well-ventilated area or a fume hood. |
| Hygroscopicity | Absorbs moisture from the air, which can affect purity and handling. | Store in a desiccator or under an inert atmosphere. |
| Potential Air Sensitivity | May degrade upon prolonged exposure to air. | For long-term storage and sensitive reactions, handle under an inert atmosphere. |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable. The following table outlines the minimum required PPE for handling (4R)-1-Methyl-4-propyl-L-proline hydrochloride.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields (minimum); chemical splash goggles are recommended. | Protects against accidental splashes and airborne particles.[4] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact.[4] Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | A long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for small quantities handled in a fume hood. For larger quantities or if dust is generated, a NIOSH-approved N95 respirator is recommended. | Minimizes the risk of inhaling irritating dust particles.[13] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects.[14] |
Operational Plans: From Receipt to Reaction
The proper handling of this compound is critical to both experimental success and laboratory safety. The workflow below outlines the recommended procedures.
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the compound name, date of receipt, and any hazard warnings.
-
Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. For optimal stability and to mitigate hygroscopicity, storage in a desiccator or a glove box is strongly recommended.[6][15]
The choice of handling environment depends on the scale of the work and the sensitivity of the subsequent application.
Scenario A: Handling on the Benchtop (for non-sensitive, small-scale applications)
-
Ventilation: Always handle the compound in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: To minimize the generation of airborne dust, weigh the powder carefully. Use a weighing paper or a dedicated weighing vessel.
-
Dispensing: Use a clean spatula for transferring the solid. Avoid scooping in a manner that creates dust clouds.
-
Cleaning: After handling, decontaminate the work surface and utensils with a suitable solvent (e.g., 70% ethanol) and dispose of all waste properly.
Scenario B: Handling in an Inert Atmosphere (for sensitive applications and long-term storage)
For reactions that are sensitive to moisture or air, or for maintaining the long-term integrity of the compound, handling in a glove box or using Schlenk line techniques is essential.[5][6]
Experimental Workflow: Handling in an Inert Atmosphere
Caption: Workflow for handling air- and moisture-sensitive compounds.
Disposal Plan: A Responsible Approach
The disposal of chemical waste must be conducted in compliance with local, state, and federal regulations. Improper disposal can have serious environmental consequences.[16]
-
Collection: Collect all waste material, including contaminated PPE (gloves, weighing papers), in a clearly labeled, sealed container. The label should include "Hazardous Waste," the chemical name, and the approximate quantity.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal: Transfer the sealed container to your laboratory's designated hazardous waste accumulation area for pickup by a licensed disposal company.
For larger quantities, direct disposal is not an option.
-
Consult EHS: Contact your institution's EHS office for specific guidance on the disposal of bulk quantities of this compound.
-
Licensed Contractor: The disposal will be managed by a licensed hazardous waste contractor who will likely use high-temperature incineration.[16]
In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: For small spills, prevent the spread of the powder. Do not use a dry brush, as this will create dust.
-
Absorb: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Disposal Decision Tree
Caption: Decision-making process for the disposal of (4R)-1-Methyl-4-propyl-L-proline hydrochloride.
Conclusion: Fostering a Culture of Safety
The responsible handling of (4R)-1-Methyl-4-propyl-L-proline hydrochloride is a reflection of our commitment to excellence in research and our unwavering dedication to safety. By understanding the potential hazards, diligently using the appropriate PPE, and adhering to the established operational and disposal plans, we can ensure a safe and productive research environment. Always consult your institution's specific safety protocols and your designated Chemical Hygiene Officer for any additional guidance.[17]
References
- Gloveboxes - The Schlenk Line Survival Guide. (n.d.).
-
Air-free technique. (2023, November 29). In Wikipedia. Retrieved from [Link]
-
Schlenk Line and Glove Box Safety. (n.d.). University of Notre Dame. Retrieved from [Link]
- Wipf, P. (n.d.). Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh.
-
Standard Operating Procedures: Bart Laboratory. (n.d.). Purdue University. Retrieved from [Link]
- Jimenez, S., & Rosenbloom, J. (1974). Decreased thermal stability of collagens containing analogs of proline or lysine. Archives of Biochemistry and Biophysics, 163(2), 459-465.
- Fisher Scientific. (2023, August 25). Safety Data Sheet: 3-Aminomethylbenzoic acid methyl ester hydrochloride.
- Occupational Safety and Health Administration. (n.d.).
- Wang, S., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 14(1), 12345.
- Central Drug House (P) Ltd. (n.d.).
- Santa Cruz Biotechnology, Inc. (n.d.).
- Agilent. (2024, December 26). Safety Data Sheet: Amino Acid Standard- 25 pmol per ul in 0.1N HCL Solution.
- Johns Hopkins University. (2015, April 27). NIOSH pocket guide to chemical hazards.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: L-Proline methyl ester hydrochloride.
- Rawadieh, S., et al. (2025, August 7). Theoretical study on the unimolecular decomposition of proline.
- Peng, C., & Chan, C. K. (2005). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Environmental Science & Technology, 39(6), 1549-1555.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Chen, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry.
- Al-Masry, W. A. (2021). Complete thermal degradation of proline.
- Cai, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4027-4043.
- Wesendrup, F., et al. (2017, March 22). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv.
- Cai, C., et al. (2021). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. Atmospheric Chemistry and Physics Discussions, 1-28.
- National Spray Booths. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Lim, D. S., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 138(39), 13062-13071.
- Powder Coated Tough. (2018, May 23).
- Wang, Y., et al. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles.
- Richard, J. P., et al. (2004). Formation and Stability of the Enolates of N-Protonated Proline Methyl Ester and Proline Zwitterion in Aqueous Solution: A Nonenzymatic Model for the First Step in the Racemization of Proline Catalyzed by Proline Racemase. Biochemistry, 43(42), 13425-13435.
- University of Hawaii at Manoa. (n.d.). Applying Pesticides Correctly: A Guide for Private and Commercial Applicators. UNIT 7: Personal Protective Equipment.
- Carl ROTH. (2020).
- Wang, J., et al. (2021). The reported N-demethylation reactions.
- Louisiana State University. (n.d.).
- Gmeiner, P., et al. (1995). Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides? Journal of Medicinal Chemistry, 38(14), 2588-2596.
- Jiang, Y., et al. (2023). Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals.
- Cornell University. (n.d.).
- Palamatic Process. (n.d.).
- Mahboobi, S. (n.d.). Removal of the Pyrrolidine Substituent by Dehydrogenation of 4-Pyrrolidin-2-Yl-3,4-Dihydro-And 1,2,3,4-Tetrahydroisoquinolines. Amanote Research.
- Okuyama, K., et al. (2005). Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. Biopolymers, 78(3), 133-144.
- Bello, A., et al. (2025, August 7). Treatment of amine wastes generated in industrial processes.
- Jørgensen, K. T., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(41), 13861-13868.
- BOC Sciences. (n.d.). L-4-trans-Hydroxyproline methyl ester hydrochloride.
- National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Google Patents. (n.d.).
- WIT Press. (n.d.). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- BOC Sciences. (2025, December 28). Trans-4-Hydroxy-L-proline Methyl Ester Hydrochloride: A Key Ingredient for Advanced Chemical Synthesis.
- BOC Sciences. (n.d.). CAS 40216-83-9 trans-4-Hydroxy-L-proline Methyl Ester Hydrochloride.
- Khan, I. A., & Tantray, M. A. (2018). Heterocyclic amines: chemistry and health. Current Medicinal Chemistry, 25(23), 2696-2713.
Sources
- 1. lawbc.com [lawbc.com]
- 2. Chemical Safety Guidelines :: Environmental Health & Safety | The University of New Mexico [ehs.unm.edu]
- 3. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Air-free technique - Wikipedia [en.wikipedia.org]
- 6. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 7. Decreased thermal stability of collagens containing analogs of proline or lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. agilent.com [agilent.com]
- 12. carlroth.com [carlroth.com]
- 13. nspcoatings.co.uk [nspcoatings.co.uk]
- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 15. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. osha.gov [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
